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  • Product: Furan, 2-[(methylsulfonyl)methyl]-5-nitro-
  • CAS: 39272-73-6

Core Science & Biosynthesis

Foundational

Physicochemical and Mechanistic Profiling of 2-[(Methylsulfonyl)methyl]-5-nitrofuran: A Privileged Scaffold in Antimicrobial Drug Discovery

Executive Summary The compound 2-[(methylsulfonyl)methyl]-5-nitrofuran (CAS: 39272-73-6) is a highly specialized synthetic nitrofuran derivative that serves as a critical scaffold in medicinal chemistry and antimicrobial...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-[(methylsulfonyl)methyl]-5-nitrofuran (CAS: 39272-73-6) is a highly specialized synthetic nitrofuran derivative that serves as a critical scaffold in medicinal chemistry and antimicrobial research[1]. As antibiotic resistance escalates globally, researchers are revisiting the 5-nitrofuran pharmacophore—a class of drugs known for their potent, multi-target bactericidal properties[2]. This whitepaper provides an in-depth technical analysis of the physicochemical properties, synthetic workflows, and nitroreductase-mediated mechanisms of action associated with this compound, offering actionable insights for drug development professionals.

Physicochemical Properties & Structural Rationale

The molecular architecture of 2-[(methylsulfonyl)methyl]-5-nitrofuran is defined by two key features: the electron-deficient 5-nitrofuran core and the methylsulfonylmethyl side chain.

Causality in Structural Design: The methylsulfonyl group (


) is a strong electron-withdrawing moiety. Its inclusion is not arbitrary; it effectively lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the furan ring[1]. This electronic tuning makes the nitro group more susceptible to enzymatic reduction, which is the critical first step in the drug's activation. Furthermore, the sulfone group improves the compound's aqueous solubility compared to purely alkyl-substituted analogs, striking an optimal lipophilicity balance required for cellular penetration and structure-activity relationship (SAR) studies[1].
Quantitative Physicochemical Summary
PropertyValue / Description
IUPAC Name 2-(methylsulfonylmethyl)-5-nitrofuran
CAS Number 39272-73-6
Molecular Formula

Molecular Weight 205.19 g/mol
Pharmacophore 5-Nitrofuran core (Prodrug trigger)
Key Functional Group Methylsulfonyl (Electron-withdrawing, solubility enhancer)
SMILES CS(=O)(=O)CC1=CC=C(O1)[O-]

Mechanistic Insights: Nitroreductase-Mediated Activation

Nitrofurans are intrinsically inactive prodrugs. Their bactericidal efficacy relies entirely on their activation by bacterial intracellular enzymes, ensuring targeted toxicity[2].

The Enzymatic Cascade: In pathogens such as Escherichia coli and Helicobacter pylori, activation is primarily driven by (e.g., NfsA and NfsB)[2]. The reduction follows a highly specific "ping-pong bi-bi" kinetic mechanism[3]. The enzyme's flavin mononucleotide (FMN) cofactor is first reduced by NAD(P)H. The reduced flavin then transfers electrons to the nitrofuran via a direct hydride transfer[4].

This stepwise 2-electron reduction converts the stable nitro group (


) into a highly reactive nitroso (

) intermediate, and subsequently into a hydroxylamine (

) derivative[2]. These electrophilic species are the true pharmacological effectors; they nonspecifically and aggressively bind to bacterial ribosomes and DNA, inducing catastrophic oxidative stress and halting the synthesis of essential macromolecules, ultimately leading to cell death[5].

ActivationPathway Prodrug 2-[(Methylsulfonyl)methyl] -5-nitrofuran Enzyme Bacterial Nitroreductases (NfsA / NfsB) Prodrug->Enzyme Uptake & Binding Nitroso Nitroso Intermediate (-NO) Enzyme->Nitroso 2e- Reduction Hydroxylamine Hydroxylamine Derivative (-NHOH) Nitroso->Hydroxylamine 2e- Reduction Damage DNA/Protein Damage (Oxidative Stress) Hydroxylamine->Damage Electrophilic Attack Death Bacterial Cell Death Damage->Death Apoptosis-like cascade

Fig 1. Nitroreductase-mediated activation pathway of 5-nitrofuran prodrugs into cytotoxic species.

Synthetic Workflow and Experimental Protocols

The construction of 2-[(methylsulfonyl)methyl]-5-nitrofuran requires precision in both reagent selection and environmental control. The most efficient route involves the nucleophilic substitution of a halogenated 5-nitrofuran precursor[1].

Causality in Reagent Selection: Sodium methanesulfinate (


) is utilized as the nucleophile. The sulfinate anion is an ambident nucleophile, meaning it can attack via its oxygen or sulfur atom. Because the sulfur atom is softer and more polarizable, it preferentially attacks the soft electrophilic carbon of 2-(chloromethyl)-5-nitrofuran. This regioselectivity guarantees the formation of a stable carbon-sulfur bond (yielding the desired sulfone) rather than a hydrolytically unstable carbon-oxygen bond (a sulfinate ester)[1].

Causality in Solvent Selection: The reaction is conducted in anhydrous N,N-Dimethylformamide (DMF). As a polar aprotic solvent, DMF effectively solvates the sodium cation (


) but leaves the sulfinate anion relatively "naked" and highly reactive, thereby accelerating the 

displacement.
Step-by-Step Self-Validating Protocol
  • Preparation : Dissolve 1.0 equivalent of 2-(chloromethyl)-5-nitrofuran in anhydrous DMF to achieve a 0.5 M concentration. Perform this under an inert nitrogen atmosphere to prevent oxidative degradation of the intermediates.

  • Nucleophilic Addition : Gradually add 1.2 equivalents of sodium methanesulfinate. The slight stoichiometric excess ensures the complete consumption of the electrophile.

  • Thermal Activation : Heat the reaction mixture to 60–80°C for 4–6 hours.

    • Self-Validating Step: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The disappearance of the higher-

      
       starting material and the emergence of a lower-
      
      
      
      UV-active spot confirms successful conversion.
  • Quenching and Precipitation : Pour the cooled reaction mixture into ice-cold distilled water.

    • Self-Validating Step: The target sulfone is highly lipophilic and poorly soluble in cold water, whereas DMF and unreacted salts are highly water-soluble. A successful reaction will immediately yield a pale yellow precipitate. If the mixture "oils out," it indicates the presence of unreacted organic impurities.

  • Purification : Filter the precipitate under vacuum, wash extensively with cold water, and recrystallize from hot ethanol to achieve >98% purity, rendering it suitable for downstream biological assays.

SyntheticWorkflow Step1 5-Nitro-2-furaldehyde (Starting Material) Step2 Reduction & Chlorination (SOCl2 / Pyridine) Step1->Step2 Intermediate 2-(Chloromethyl)-5-nitrofuran Step2->Intermediate Yields Electrophile Step3 Nucleophilic Substitution (NaSO2CH3, DMF, 80°C) Intermediate->Step3 Product 2-[(Methylsulfonyl)methyl]-5-nitrofuran (Target Compound) Step3->Product SN2 Displacement Validation Analytical QC (HPLC, NMR, MS) Product->Validation

Fig 2. Step-by-step synthetic workflow for 2-[(methylsulfonyl)methyl]-5-nitrofuran.

Applications in Antimicrobial Drug Development

The unique physicochemical profile of 2-[(methylsulfonyl)methyl]-5-nitrofuran makes it a highly versatile scaffold. In modern drug discovery, it is primarily utilized for:

  • Anti-Infective Screening : It demonstrates significant research value against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and metronidazole-resistant strains of H. pylori[1].

  • Antikinetoplastid Development : Related sulfone-containing 5-nitrofurans, such as, have been used for decades to treat Chagas disease (caused by Trypanosoma cruzi). The methylsulfonylmethyl moiety is actively being investigated to improve the aqueous solubility and pharmacokinetic properties of next-generation antitrypanosomal candidates[6].

References

  • Khamari, B., et al. "Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales." National Institutes of Health (PMC). URL:[Link]

  • Le, T., et al. "Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance." PLOS Biology. URL:[Link]

  • Day, M. A., et al. "Flavin oxidation state impacts on nitrofuran antibiotic binding orientation in nitroreductases." Biochemical Journal. URL:[Link]

  • Tarusawa, T., et al. "Novel 5-Nitrofuran-Activating Reductase in Escherichia coli." National Institutes of Health (PMC). URL:[Link]

Sources

Exploratory

The Renaissance of the Nitrofuran Scaffold: A Technical Guide to Novel Synthesis

Topic: Novel Synthesis Routes for 5-Nitrofuran Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Strategic Context The 5-nitrofur...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Novel Synthesis Routes for 5-Nitrofuran Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Context

The 5-nitrofuran scaffold, historically anchored by antimicrobials like Nitrofurantoin and Furazolidone, is experiencing a renaissance. Driven by the urgent need to combat Multi-Drug Resistant (MDR) pathogens—specifically E. coli and A. baumannii—researchers are revisiting this "privileged structure."

However, the classical synthesis pipeline (nitration of furfural followed by condensation) is often plagued by harsh conditions, poor regioselectivity, and hazardous waste. This guide details three novel synthetic routes that circumvent these limitations:

  • Late-Stage Functionalization (LSF): Direct modification of complex drug scaffolds using radical chemistry.

  • Mechanochemical Assembly: Solvent-free, green synthesis of hydrazone pharmacophores.

  • Direct C-H Arylation: Palladium-catalyzed coupling that avoids pre-functionalization.[1]

Route 1: Late-Stage Functionalization (LSF)

Objective: Rapid diversification of existing 5-nitrofuran drugs (e.g., Furazolidone) without de novo synthesis. Mechanism: Copper-catalyzed Radical Oxidative Coupling.

Mechanistic Insight

Traditional derivatization requires building the molecule from scratch. LSF allows for the direct introduction of functional groups (azides, alkoxides, cyanides) at the N-


 position  of the side chain. The reaction proceeds via a radical pathway initiated by N-fluorobenzenesulfonimide (NFSI), which acts as an oxidant to generate a radical species at the C(sp3)-H bond adjacent to the nitrogen, forming a hemiaminal intermediate.
Visualization: Cu-Catalyzed Radical Pathway

LSF_Mechanism Substrate 5-Nitrofuran Drug (C-H Bond) Radical C-Radical Intermediate Substrate->Radical H-Abstraction Oxidant NFSI (Radical Initiator) Oxidant->Radical Cat Cu(I) Catalyst Cat->Radical SET Cation N-Acyliminium Ion Radical->Cation Oxidation Product α-Functionalized Derivative Cation->Product Nucleophilic Attack Nucleophile Nucleophile (TMS-N3, MeOH) Nucleophile->Product

Caption: Mechanism of Cu-catalyzed C(sp3)-H functionalization via oxidative radical-polar crossover.

Experimental Protocol: -Azidination of Furazolidone

Source: Adapted from RSC Advances, 2023 [1].

Reagents:

  • Substrate: Furazolidone (0.2 mmol)

  • Oxidant: NFSI (N-fluorobenzenesulfonimide) (0.3 mmol)

  • Catalyst: CuOAc (10 mol%)

  • Ligand: 1,10-Phenanthroline (12 mol%)

  • Reagent: TMS-N3 (Trimethylsilyl azide) (0.6 mmol)

  • Solvent: Acetonitrile (CH3CN)

Step-by-Step Workflow:

  • Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine Furazolidone, NFSI, CuOAc, and 1,10-Phenanthroline.

  • Inert Atmosphere: Evacuate the tube and backfill with Nitrogen (

    
    ) three times.
    
  • Solvent Addition: Inject anhydrous

    
     (1.0 mL) and TMS-N3 via syringe under 
    
    
    
    flow.
  • Reaction: Stir the mixture at 35 °C for 24 hours. The mild temperature is critical to prevent decomposition of the nitro group.

  • Workup: Dilute with ethyl acetate, wash with saturated

    
     and brine. Dry over 
    
    
    
    .
  • Purification: Concentrate in vacuo and purify via flash column chromatography (Hexane/EtOAc).

Validation:

  • Yield: Expect 60-85%.

  • NMR Check: Look for the disappearance of the

    
     protons and appearance of the 
    
    
    
    shift.

Route 2: Green Mechanochemical Assembly

Objective: Solvent-free synthesis of hydrazone-based 5-nitrofurans (Nitrofurantoin analogs) with high E-selectivity. Mechanism: Liquid-Assisted Grinding (LAG) / Acid-Catalyzed Condensation.

Technical Advantage

Classical condensation of 5-nitro-2-furaldehyde with hydrazides requires refluxing in ethanol/water with strong acids, generating significant waste. Mechanochemistry (ball milling) utilizes kinetic energy to drive the reaction in the solid state, often reaching 100% conversion in minutes with no solvent waste.

Experimental Protocol: Synthesis of Nitrofurantoin

Source: Adapted from Green Chemistry, 2018 [2].

Reagents:

  • Aldehyde: 5-nitro-2-furaldehyde (1.0 eq)[2]

  • Amine: 1-aminohydantoin hydrochloride (1.0 eq)

  • LAG Additive: Water or dilute HCl (approx. 0.2

    
    L/mg of reactant)
    

Step-by-Step Workflow:

  • Milling Setup: Place the aldehyde and aminohydantoin HCl (total mass ~1.5 g) into a 15 mL stainless steel jar.

  • Grinding Media: Add two 7 mm stainless steel balls.

  • LAG: Add a micropipette drop of water (Liquid Assisted Grinding) to facilitate mass transfer.

  • Execution: Process in a vibrational ball mill (e.g., Retsch MM400) at 30 Hz for 15-20 minutes .

  • Isolation: The resulting powder is the pure product (Nitrofurantoin).

  • Post-Process: Dry in a vacuum oven at 60 °C to remove trace moisture/HCl gas byproduct.

Data Comparison: Classical vs. Mechanochemical

MetricClassical Reflux (EtOH/H2O)Mechanochemical (LAG)
Time 4 - 12 Hours15 - 20 Minutes
Yield 75 - 85%95 - 99%
E-Factor High (Solvent Waste)~0 (Near Zero Waste)
Selectivity Mixture of E/Z isomersExclusive E-isomer

Route 3: Direct C-H Arylation

Objective: Direct coupling of the furan ring (C2 or C5 position) with aryl groups, avoiding the need for halogenated furan precursors. Mechanism: Concerted Metalation-Deprotonation (CMD).[3]

Mechanistic Insight

This route utilizes Palladium catalysis to activate the C-H bond of the furan ring.[4][5] Unlike Suzuki or Stille couplings which require pre-functionalized organometallics, this method couples the furan directly with an aryl iodide. The key is the CMD pathway , where a carbonate or pivalate base assists in the deprotonation of the furan C-H bond simultaneous with metalation.

Visualization: CMD Pathway

CMD_Mechanism Pd0 Pd(0) Species OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Ar-I LigandEx Ligand Exchange (Ar-Pd-OCOR) OxAdd->LigandEx + RCOOH/Base CMD_TS CMD Transition State (Agostic C-H...O) LigandEx->CMD_TS + 5-Nitrofuran RedElim Reductive Elimination CMD_TS->RedElim - RCOOH RedElim->Pd0 Regeneration Product 2-Aryl-5-Nitrofuran RedElim->Product

Caption: Pd-catalyzed Direct Arylation via Concerted Metalation-Deprotonation (CMD).

Experimental Protocol: Direct C2-Arylation

Source: Adapted from BenchChem Protocols & Recent Literature [3, 4].

Reagents:

  • Substrate: 2-substituted-5-nitrofuran (or furan precursor followed by nitration)[6]

  • Coupling Partner: Aryl Iodide (Ar-I) (1.5 eq)

  • Catalyst:

    
     (5 mol%)[1][3][5]
    
  • Ligand:

    
     or 
    
    
    
    (10 mol%)
  • Base:

    
     (acts as base and halide scavenger) or 
    
    
    
    with Pivalic Acid (30 mol%)
  • Solvent: Toluene or DMF

Step-by-Step Workflow:

  • Combine: In a pressure vial, mix the furan substrate, Aryl Iodide,

    
    , and Base.
    
  • Additive: Add Pivalic Acid (PivOH). Note: PivOH is crucial for the CMD mechanism, acting as a proton shuttle.

  • Heat: Seal and heat to 100-120 °C for 16 hours.

  • Filter: Cool to room temperature and filter through a Celite pad to remove Ag/Pd residues.

  • Purify: Evaporate solvent and purify via column chromatography.

Strategic Considerations: E-E-A-T & Safety

Metabolic Activation & Toxicity

Researchers must account for the metabolic pathway of 5-nitrofurans.

  • Activation: The 5-nitro group is reduced by bacterial nitroreductases (Type I/II) to reactive nitroso and hydroxylamino intermediates.

  • Genotoxicity Risk: These intermediates attack DNA. While this kills bacteria, it poses mutagenic risks to humans.

  • Design Tip: Bulky substituents at the N-

    
     position (introduced via Route 1) can sterically hinder reduction by mammalian reductases while maintaining affinity for bacterial enzymes, potentially improving the safety profile.
    
Safety Warning
  • Explosion Hazard: 5-nitrofuran derivatives can be energetic. Avoid heating dry solids.

  • Nitration: If performing de novo nitration (not recommended vs. buying precursors), use strict temperature control (

    
     °C) to prevent thermal runaway.
    

References

  • Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. RSC Advances, 2023. [Link]

  • Mechanochemistry for “no solvent, no base” preparation of hydantoin-based active pharmaceutical ingredients: nitrofurantoin and dantrolene. Green Chemistry, 2018.[6][7] [Link]

  • Regioselective C-Arylation of Functionalized Nitroalkanes with Furan and Thiophene. PMC (PubMed Central). [Link]

  • Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Derivatives. Journal of Chemistry, 2023. [Link]

Sources

Foundational

Structural Dynamics and Crystallographic Characterization of 2-[(Methylsulfonyl)methyl]-5-nitrofuran

Topic: Crystal Structure and Molecular Geometry of 2-[(Methylsulfonyl)methyl]-5-nitrofuran Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Crystallographers Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystal Structure and Molecular Geometry of 2-[(Methylsulfonyl)methyl]-5-nitrofuran Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Crystallographers

Executive Summary

The compound 2-[(methylsulfonyl)methyl]-5-nitrofuran represents a critical pharmacophore in the development of antimicrobial agents. Its structural integrity relies on the interplay between the electron-withdrawing 5-nitrofuran moiety and the steric bulk of the methylsulfonylmethyl side chain.

This guide provides a definitive technical framework for the synthesis, crystallization, and structural analysis of this molecule. It moves beyond static data, offering a self-validating protocol for researchers to confirm molecular geometry, analyze lattice packing, and predict structure-activity relationships (SAR).

Chemical Identity & Pharmacophore Logic

ParameterSpecification
IUPAC Name 2-[(methylsulfonyl)methyl]-5-nitrofuran
Molecular Formula

Molecular Weight 205.19 g/mol
Hybridization Furan Ring (

), Sulfone Sulfur (

), Methylene Bridge (

)
Key Electronic Feature "Push-Pull" system: Nitro group (withdrawer) vs. Furan

-system

Mechanistic Insight: The biological activity of nitrofurans is often linked to the reduction of the nitro group by bacterial nitroreductases. The crystal structure is vital because the planarity of the furan-nitro system directly influences the reduction potential. The bulky sulfone group can induce torsional strain, potentially altering this planarity and, consequently, the drug's efficacy.

Experimental Protocol: Synthesis & Crystallization

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), a high-purity sample is required. The following workflow ensures the removal of amorphous impurities.

Synthesis Pathway (Oxidative Route)

The most robust synthesis involves the oxidation of the corresponding sulfide.

  • Precursor: 2-[(methylthio)methyl]-5-nitrofuran.

  • Oxidant: 3-Chloroperbenzoic acid (mCPBA) or Hydrogen Peroxide (

    
    ) in Acetic Acid.
    
  • Reaction:

    
    .
    
  • Purification: Column chromatography (Silica gel; Hexane:Ethyl Acetate gradient).

Single Crystal Growth Protocol

Objective: Grow prisms/blocks


 mm for Mo-K

diffraction.
  • Method: Slow Evaporation at Constant Temperature.

  • Solvent System: Acetone/Ethanol (1:1 v/v). The sulfone is polar; acetone solubilizes it well, while ethanol acts as a co-solvent to modulate evaporation rate.

  • Procedure:

    • Dissolve 50 mg of pure compound in 5 mL of solvent mixture.

    • Filter through a 0.45

      
      m PTFE syringe filter into a clean scintillation vial (removes nucleation sites).
      
    • Cover with parafilm and poke 3-5 small holes.

    • Store in a vibration-free environment at 4°C (refrigerator) or 20°C (controlled ambient).

    • Harvest: Crystals typically appear within 48-72 hours.

Crystallographic Characterization Workflow

The following DOT diagram visualizes the decision logic for solving the structure, ensuring data integrity from harvest to refinement.

CrystallographyWorkflow Start Crystal Harvest Mount Mount on Mitegen Loop (Oil Cryoprotection) Start->Mount Diffraction X-Ray Data Collection (Mo-Kα, 100K) Mount->Diffraction Flash Cool Process Data Reduction (SAINT/XPREP) Diffraction->Process Integration Solve Structure Solution (Direct Methods/SHELXT) Process->Solve Refine Refinement (SHELXL) Least Squares on F² Solve->Refine Check Validation (CheckCIF / R-factor) Refine->Check Check->Refine R1 > 5% End Publish / Deposit CCDC Check->End R1 < 5%

Figure 1: Decision matrix for X-ray diffraction analysis. Note the iterative loop at the refinement stage to ensure R-factor convergence.

Structural Analysis & Molecular Geometry[1][2]

Based on the nitrofuran class properties and sulfone stereochemistry, the following geometric parameters are the standard for validation.

The Furan-Nitro "Warhead"
  • Geometry: The furan ring (O1-C2-C3-C4-C5) is strictly planar .

  • Nitro Group: The

    
     group at C5 should be coplanar with the furan ring to maximize resonance (
    
    
    
    -conjugation).
  • Torsion Angle (

    
    ):  Ideally 
    
    
    
    or
    
    
    . A deviation
    
    
    indicates steric stress or packing forces, which could reduce biological efficacy.
The Sulfone Tail ( )
  • Sulfur Geometry: Distorted Tetrahedral (

    
    ).
    
  • Bond Angles: The

    
     angle is typically open (
    
    
    
    ) due to repulsion between the oxygen lone pairs and the double bond character. The
    
    
    angle is compressed (~
    
    
    ).
Representative Geometric Data (Reference Values)

Use this table to benchmark your experimental results.

Bond / AngleTypical Value (Å / °)Explanation

(Nitro)

Å
Partial double bond character due to resonance.


Å
Shorter than typical C-N single bond (1.47 Å) due to conjugation.

(Sulfone)

Å
Strong double bond character.

(Single)

Å
Standard carbon-sulfur single bond.

Angle

VSEPR repulsion (Lone pair/Double bond).

Angle

Tetrahedral compression.

Intermolecular Interactions & Lattice Packing[3][4]

The stability of the crystal lattice in 2-[(methylsulfonyl)methyl]-5-nitrofuran is governed by specific non-covalent interactions. When analyzing the packing (e.g., in Mercury or OLEX2), look for these motifs:

  • Hydrogen Bonding (

    
    ): 
    
    • The sulfone oxygens are potent hydrogen bond acceptors.

    • Look for interactions between the acidic protons of the furan ring (C3-H or C4-H) and the sulfone oxygens of neighboring molecules.

    • Distance:

      
       Å.
      
  • 
     Stacking: 
    
    • The electron-deficient nitro-substituted furan rings often stack in an antiparallel fashion to minimize dipole repulsion.

    • Centroid-Centroid Distance:

      
       Å.
      
  • Dipole Alignment:

    • The molecule has a strong dipole moment (Nitro = negative, Sulfone = negative). The crystal packing usually adopts a Centrosymmetric Space Group (e.g.,

      
      ) to cancel these dipoles effectively.
      
Molecular Connectivity Diagram

Figure 2: Connectivity map highlighting the conjugation path (C2-C5) and the tetrahedral sulfone break.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small molecule crystal structures. [Link] (Note: Use CSD Search for "5-nitrofuran" substructures to find analogous packing motifs).

  • Acta Crystallographica Section E. Structure Reports Online. [Link] (Reference for standard bond lengths in organic sulfones).

  • PubChem Compound Summary. 2-Methyl-5-nitrofuran derivatives. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

Exploratory

Thermal stability and decomposition of 2-[(methylsulfonyl)methyl]-5-nitrofuran

Technical Guide: Thermal Stability and Decomposition of 2-[(methylsulfonyl)methyl]-5-nitrofuran Abstract This technical guide provides a comprehensive analysis of the thermal stability and decomposition dynamics of 2-[(m...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Thermal Stability and Decomposition of 2-[(methylsulfonyl)methyl]-5-nitrofuran

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition dynamics of 2-[(methylsulfonyl)methyl]-5-nitrofuran (CAS 114611-53-9 / Analogous Structures). As a functionalized nitrofuran derivative often encountered as a synthesis intermediate or degradation impurity in pharmaceutical manufacturing (e.g., related to Ranitidine or Nitrofuran antibiotics), understanding its thermal behavior is critical for process safety and quality control.[1] This document details the physicochemical drivers of instability, predictive decomposition pathways, and validated experimental protocols for characterization.[2]

Introduction: The Structural Basis of Instability

The thermal behavior of 2-[(methylsulfonyl)methyl]-5-nitrofuran is governed by the interplay between three distinct structural moieties:

  • The Furan Core: An aromatic heterocycle that is electron-rich but susceptible to oxidative ring opening.

  • The 5-Nitro Group (

    
    ):  A strongly electron-withdrawing group that imparts "energetic" character. Nitro-furans are known for exothermic decomposition.
    
  • The Methylsulfonylmethyl Side Chain (

    
    ):  A sulfone linkage that is generally thermally robust but introduces benzylic-like (furfuryl) reactivity.
    

Critical Safety Insight: The combination of a nitro group and a furan ring creates a system with a high potential for adiabatic thermal runaway . The nitro group facilitates autocatalytic decomposition, releasing significant heat and gaseous byproducts (


, 

).

Thermal Behavior Characterization

Predicted Thermal Profile

Based on structural analogs (e.g., Nitrofurantoin, 5-nitro-2-furoic acid) and sulfone chemistry, the expected thermal profile is:

ParameterExpected RangeMechanistic Driver
Melting Point 135°C – 160°CIntermolecular hydrogen bonding and dipole-dipole interactions from the sulfone group.
Decomposition Onset (

)
190°C – 220°CHomolytic cleavage of the

bond.
Energy Release (

)
-150 to -400 J/gHigh energy content of the nitro-aromatic system.
Gaseous Products

Fragmentation of the nitro group and sulfone bridge.
Decomposition Kinetics

The decomposition follows Arrhenius kinetics , typically fitting a first-order autocatalytic model. The activation energy (


) for the primary decomposition step is estimated to be in the range of 140–170 kJ/mol , consistent with nitro-aromatic bond dissociation energies.

Decomposition Mechanism

The thermal degradation of 2-[(methylsulfonyl)methyl]-5-nitrofuran is a multi-stage process. The primary event is the destabilization of the furan ring triggered by the nitro group.

Pathway Stages:

  • Initiation: Homolytic fission of the

    
     bond at the 5-position releases 
    
    
    
    radicals.
  • Propagation: The resulting furan radical rearranges, leading to ring opening. The sulfone side chain may undergo

    
    -cleavage or elimination of 
    
    
    
    at higher temperatures (
    
    
    ).
  • Termination: Formation of complex polymeric chars and release of stable gases.

Visualization: Decomposition Pathway

DecompositionPathway Parent 2-[(methylsulfonyl)methyl] -5-nitrofuran Radical Furan Radical Intermediate Parent->Radical Homolytic C-N Fission (>190°C) NO2 NO2 Gas (Release) Parent->NO2 RingOpen Acyclic Nitrile/Ketone Species Radical->RingOpen Ring Opening Rearrangement Char Polymeric Char + SO2/CO2 RingOpen->Char Polymerization & Oxidation

Figure 1: Proposed thermal decomposition pathway initiated by nitro group cleavage.

Experimental Protocols for Stability Assessment

To validate the stability of this compound, a tiered approach using DSC (Differential Scanning Calorimetry) and TGA (Thermogravimetric Analysis) is required.[2][3][4]

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine melting point and onset of exothermic decomposition.

  • Sample Prep: Weigh 2–4 mg of sample into a high-pressure gold-plated crucible (to contain volatile gases and prevent sensor corrosion).

  • Atmosphere: Nitrogen purge at 50 mL/min.

  • Ramp: Heat from 30°C to 300°C at 5°C/min (standard) and 2°C/min (to detect slow-onset events).

  • Criteria:

    • Endotherm: Represents melting (verify reversibility with a cool-heat cycle if no decomposition follows).

    • Exotherm: Sharp peak indicates decomposition. Calculate

      
       and enthalpy (
      
      
      
      ).
Protocol B: Isothermal Stress Testing (HPLC Tracking)

Objective: Quantify degradation rates at storage/process temperatures.

  • Setup: Prepare 1 mg/mL solutions in acetonitrile/water (50:50) or use solid state in sealed vials.

  • Incubation: Store at 40°C, 60°C, and 80°C for 7, 14, and 28 days.

  • Analysis: Analyze via HPLC-UV/MS.

    • Column: C18 Reverse Phase (

      
      ).
      
    • Mobile Phase: Gradient 0.1% Formic Acid in Water vs. Acetonitrile.

    • Detection: UV at 320 nm (nitrofuran characteristic

      
      ).
      
Visualization: Stability Testing Workflow

Workflow Start Sample: 2-[(methylsulfonyl)methyl]-5-nitrofuran TGA TGA Analysis (Mass Loss vs Temp) Start->TGA DSC DSC Analysis (Heat Flow) Start->DSC Report Generate Stability Profile TGA->Report Decision Exotherm < 200°C? DSC->Decision ARC Accelerated Rate Calorimetry (ARC) for Safety Decision->ARC Yes (High Risk) HPLC Isothermal Stress Test (HPLC-MS) Decision->HPLC No (Standard Risk) ARC->Report HPLC->Report

Figure 2: Tiered experimental workflow for thermal stability characterization.

Safety & Handling Implications

  • Explosivity: Nitrofurans can exhibit "self-reactive" properties. If the DSC shows a sharp exotherm with

    
    , the material should be classified as potentially explosive.
    
  • Storage: Store at 2–8°C protected from light. The nitro group is photosensitive, and thermal degradation is accelerated by UV exposure.

  • Incompatibility: Avoid contact with strong bases (NaOH, KOH) or reducing agents, as these can trigger rapid decomposition of the nitro group even at ambient temperatures.

References

  • BenchChem. (2025).[2] Unraveling the Thermal Stability of Methyl Pentafluorophenyl Sulfone: A Technical Guide. Retrieved from

  • ThermoFisher Scientific. (2007). Determination of Trace Level Nitrofuran Metabolites in Crawfish Meat by Electrospray LC-MS/MS. Application Note 361. Retrieved from

  • MDPI Molecules. (2025). Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran. Molecules, 30(7), 1595. Retrieved from

  • Chemical Engineering Transactions. (2025). Thermal Hazard Study on The Synthesis of 3-Amino-4-nitrofurazan. Vol 43. Retrieved from

  • National Institutes of Health (NIH). (2021). A Combined Experimental and Theoretical Study of Nitrofuran Antibiotics. PMC8200000. Retrieved from

Sources

Foundational

Comprehensive Technical Guide: Solubility Profile and Solvation Thermodynamics of 2-[(methylsulfonyl)methyl]-5-nitrofuran

Executive Summary In the landscape of antimicrobial drug development, 2-[(methylsulfonyl)methyl]-5-nitrofuran (CAS: 39272-73-6) has emerged as a critical synthetic scaffold for structure-activity relationship (SAR) studi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of antimicrobial drug development, 2-[(methylsulfonyl)methyl]-5-nitrofuran (CAS: 39272-73-6) has emerged as a critical synthetic scaffold for structure-activity relationship (SAR) studies[1]. This compound is primarily investigated for its potent action against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Helicobacter pylori[1].

For formulation scientists and medicinal chemists, understanding the solubility profile of this specific derivative in organic solvents is paramount. The presence of the methylsulfonyl group drastically alters the molecule's electronic distribution and solid-state thermodynamics compared to traditional nitrofurans, directly impacting its dissolution kinetics, bioavailability, and downstream assay development[1].

Mechanism of Action & Structural Significance

The primary research value of 5-nitrofuran derivatives lies in their prodrug nature. The mechanism of action is dependent on bacterial nitroreductase enzymes, which reduce the nitro group on the furan ring to generate highly reactive nitroso and hydroxylamine intermediates[1]. These species cause critical, irreversible damage to bacterial DNA and proteins, ultimately leading to cell death[1].

MOA A 2-[(methylsulfonyl)methyl]-5-nitrofuran (Prodrug) B Bacterial Nitroreductase (Enzymatic Activation) A->B C Reactive Nitroso & Hydroxylamine Intermediates B->C e- transfer D DNA Strand Breakage C->D E Protein Adduction C->E F Bacterial Cell Death (MRSA / H. pylori) D->F E->F

Fig 1: Nitroreductase-mediated activation pathway of 5-nitrofuran derivatives.

Solvation Thermodynamics: The Causality of Solubility

To predict and understand the solubility of 2-[(methylsulfonyl)methyl]-5-nitrofuran, we must analyze its structural thermodynamics.

Unlike nitrofurantoin, which possesses a hydrogen-bond donating NH group within its hydantoin ring, this compound lacks strong hydrogen bond donors. Instead, it features two powerful electron-withdrawing and hydrogen-bond accepting moieties:

  • The 5-Nitro Group (

    
    ) : Highly polar, contributing to strong dipole moments.
    
  • The 2-Methylsulfonyl Group (

    
    ) : The sulfonyl oxygen atoms act as strong hydrogen bond acceptors, while the methyl group adds a slight lipophilic character.
    

Causality of Solvent Selection: Because the molecule cannot donate hydrogen bonds, it relies entirely on dipole-dipole interactions, dispersion forces, and hydrogen bond acceptance from the solvent. Consequently, highly polar, aprotic solvents (e.g., DMSO, DMF) provide the lowest Gibbs free energy of solvation (


), easily breaking the crystal lattice energy and resulting in high solubility[2]. Conversely, protic solvents like ethanol provide only modest solubility, as the solvent-solvent hydrogen bonding network requires significant energy to cavitate[2].

Empirical Solubility Profile in Organic Solvents

The following table synthesizes the thermodynamic equilibrium solubility data for 2-[(methylsulfonyl)methyl]-5-nitrofuran across common organic solvents at standard room temperature (298.15 K). Note: Values are derived and extrapolated from the physicochemical behavior of closely related 5-nitrofuran analogs under isothermal conditions[3],[4],[2].

Organic SolventDielectric Constant (

)
Est. Solubility at 298.15 K (mg/mL)Primary Solvation Mechanism
Dimethyl Sulfoxide (DMSO) 46.7> 85.0Strong dipole-dipole, H-bond acceptor
N,N-Dimethylformamide (DMF) 36.7~ 75.0Strong dipole-dipole
Acetonitrile (MeCN) 37.5~ 15.0Moderate dipole interactions
Tetrahydrofuran (THF) 7.5~ 12.0Lewis acid-base interactions
Ethanol (EtOH) 24.5~ 2.5Weak H-bond donation from solvent
Aqueous Buffer (pH 7.4) 80.1< 0.1Hydrophobic exclusion

Self-Validating Experimental Protocol: Isothermal Shake-Flask Method

To accurately determine the thermodynamic solubility of this compound for downstream SAR assays, kinetic dissolution methods are insufficient. The protocol below utilizes a self-validating isothermal shake-flask methodology coupled with HPLC-UV, ensuring that the measured concentration represents the true saturation point of the solvent lattice[3],[4].

Step-by-Step Methodology
  • Preparation of the Solid Phase: Add an excess amount of 2-[(methylsulfonyl)methyl]-5-nitrofuran (approx. 100 mg) to 1.0 mL of the target organic solvent in a hermetically sealed amber glass vial. Causality: Amber glass is strictly required because 5-nitrofuran derivatives are highly photosensitive and will degrade under UV/ambient light[2].

  • Isothermal Equilibration: Place the vials in a thermostatic shaking water bath at exactly 298.15 K (25 °C) ± 0.1 K, shaking at 150 RPM. Causality: Solubility is highly temperature-dependent; strict thermal control prevents supersaturation artifacts[3].

  • Phase Separation: After 24 hours, extract a 500 µL aliquot. Centrifuge at 10,000 × g for 15 minutes at 298.15 K, then filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: PTFE is chemically inert to harsh solvents like DMF/DMSO. Filtration removes sub-micron particulates that would otherwise artificially inflate the HPLC integration area.

  • HPLC-UV Quantification: Dilute the filtered aliquot in the mobile phase and inject it into an HPLC system equipped with a C18 column. Set the UV detector to

    
     nm. Causality: The conjugated 
    
    
    
    -system of the nitrofuran ring exhibits a strong absorption maximum near 360 nm, allowing for highly sensitive and specific quantification without solvent interference[4].
  • Equilibrium Validation (The Self-Validating Step): Repeat Steps 3 and 4 at the 48-hour mark. Calculate the change in concentration (

    
    ). If 
    
    
    
    , thermodynamic equilibrium is validated. If
    
    
    , continue incubation until the variance stabilizes.

Workflow S1 Excess Solute + Solvent (Amber Shake-Flask Setup) S2 Isothermal Incubation (24-48h at 298.15K) S1->S2 S3 Phase Separation (Centrifugation + PTFE Filtration) S2->S3 S4 HPLC-UV Quantification (λ = 360 nm) S3->S4 S5 Equilibrium Validation (ΔC < 2% over 24h interval) S4->S5 S5->S2 If ΔC > 2% (Kinetic Phase) S6 Thermodynamic Solubility Profile Generated S5->S6 If ΔC < 2% (Equilibrium Reached)

Fig 2: Self-validating isothermal shake-flask workflow for solubility analysis.

Implications for Drug Formulation

The solubility profile of 2-[(methylsulfonyl)methyl]-5-nitrofuran dictates strict handling and formulation parameters. Due to its near-insolubility in aqueous media (< 0.1 mg/mL) and high solubility in polar aprotic solvents, in vitro biological screening (e.g., Minimum Inhibitory Concentration assays against MRSA) must utilize DMSO as the primary stock solvent[1].

For in vivo pharmacokinetic studies, the compound's profile suggests it behaves as a BCS Class II (low solubility, high permeability) molecule. Direct aqueous dosing is impossible; therefore, researchers must employ co-solvent systems (such as PEG 400 or Tween 80) or lipid-based nanocarriers to maintain the drug in solution within the physiological environment.

References

  • Benchchem. Furan, 2-[(methylsulfonyl)methyl]-5-nitro- | 39272-73-6. Benchchem.
  • MDPI.
  • ChemRxiv. Switching nitrofurantoin polymorphic outcome in solvent mediated phase transformation and crystallization using solvent and additives. ChemRxiv.
  • ChemicalBook. Nitrofurantoin | 67-20-9. ChemicalBook.

Sources

Exploratory

Engineering the Next Generation of Antimicrobials: Discovery, Synthesis, and Isolation of Novel Nitrofuran Scaffolds

Executive Summary As a Senior Application Scientist navigating the escalating crisis of antimicrobial resistance (AMR), I often revisit foundational drug classes to mine for untapped molecular potential. Nitrofurans, a c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the escalating crisis of antimicrobial resistance (AMR), I often revisit foundational drug classes to mine for untapped molecular potential. Nitrofurans, a class of synthetic broad-spectrum antimicrobials utilized clinically for over six decades, represent a highly versatile and potent pharmacophore[1]. Despite their historical success, the discovery, rational design, and precise isolation of novel nitrofuran derivatives—such as molecular hybrids and F420-dependent prodrugs—are critical to overcoming modern multidrug-resistant (MDR) pathogens[1][2]. This technical whitepaper delineates the mechanistic rationale, synthetic design, and preparative isolation workflows required to engineer and validate next-generation nitrofuran compounds.

Mechanistic Rationale: The Reductive Activation Pathway

The defining characteristic of nitrofurans is their prodrug nature; they remain biologically inert until enzymatically activated within the target pathogen[1]. The causality behind their broad-spectrum efficacy lies in the stepwise reduction of the 5-nitro group. In Enterobacterales, this activation is catalyzed by oxygen-insensitive type I nitroreductases (e.g., NfsA and NfsB) and oxygen-sensitive type II enzymes[1][3][4]. This reduction generates highly reactive electrophilic intermediates, including nitroso and hydroxylamino derivatives, which inflict catastrophic damage across multiple cellular targets, including DNA strand breakage and the inhibition of ribosomal protein synthesis[1][3].

Recently, our mechanistic understanding of nitrofuran activation has expanded to include Mycobacterium tuberculosis (Mtb). Novel nitrofurans, such as the compound HC2210, bypass traditional NfsA/NfsB pathways and instead rely on the F420-dependent deazaflavin nitroreductase (Ddn) system[2]. This mechanistic divergence is a critical consideration during rational drug design, as it dictates the spectrum of activity and the mechanisms of acquired resistance.

G NF Nitrofuran Prodrug (e.g., HC2210, Nitrofurantoin) Type1 Type I Nitroreductase (NfsA/NfsB) NF->Type1 Enterobacterales (NADPH/FMN) F420 F420-Dependent Reductase (Ddn) NF->F420 M. tuberculosis (F420 Cofactor) Inter Electrophilic Intermediates (Nitroso / Hydroxylamino) Type1->Inter 2e- Reduction F420->Inter Reductive Activation DNA DNA/RNA Cleavage Inter->DNA Oxidative Stress Prot Ribosomal Inhibition Inter->Prot Covalent Adducts

Reductive activation pathways of nitrofuran prodrugs across different bacterial species.

Rational Design of Novel Nitrofuran Hybrids

The biological activity of nitrofuran derivatives is heavily dictated by the substituent at the C-2 position of the furan ring[1]. To combat MDR strains, modern discovery efforts focus on molecular hybridization—fusing the nitrofuran "warhead" with other pharmacologically active scaffolds to enhance cellular permeability and target affinity[1][5].

For instance, synthesizing 5-nitrofuran-isatin hybrids has yielded compounds with exceptional potency against Methicillin-resistant Staphylococcus aureus (MRSA), with some derivatives exhibiting minimum inhibitory concentrations (MIC) as low as 1.0 μg/mL[5][6]. Similarly, the incorporation of piperazine linkers into pyridyl nitrofuranyl isoxazolines has drastically improved activity against MDR Staphylococcus species[7]. Furthermore, structural modifications such as the addition of basic amine groups have been shown to enhance the minimum biofilm eradication concentration (MBEC), allowing these compounds to penetrate and eradicate established biofilms effectively[8].

Quantitative SAR Data Summary

The following table synthesizes the quantitative efficacy data of recently discovered nitrofuran derivatives, providing a benchmark for future lead optimization.

Scaffold ClassRepresentative CompoundTarget PathogenMIC (µg/mL)Reference
5-Nitrofuran-Isatin HybridHybrid 6MRSA1.0[5]
5-Nitrofuran-Isatin HybridHybrid 5MRSA8.0[5]
Pyridyl Nitrofuranyl IsoxazolineCompound 8bMDR Staphylococcus4.0 - 16.0[7]
F420-dependent NitrofuranHC2210Mycobacterium tuberculosis< 0.3[2]

Methodologies: Synthesis and Preparative Isolation

The synthesis of nitrofuran hybrids typically involves condensation reactions (e.g., reacting an N-acylhydrazide with 5-nitrofuran-2-carbaldehyde)[1]. However, the true bottleneck in discovery is the preparative isolation of these compounds. The nitro group is highly susceptible to premature reduction and photo-degradation. Therefore, our isolation protocols must be designed as self-validating systems that inherently protect the pharmacophore while ensuring >95% purity for biological assays[1][8].

G Syn Chemical Synthesis (Condensation/Coupling) Crude Crude Reaction Mixture Syn->Crude Iso Preparative Isolation (Prep-HPLC / Recrystallization) Crude->Iso Remove unreacted precursors Char Structural Validation (NMR, LC-MS) Iso->Char >95% Purity required Bio Bio-guided Evaluation (MIC / MBEC Assays) Char->Bio Validated Hit

Experimental workflow for the synthesis, isolation, and validation of nitrofurans.

Protocol 1: Synthesis and Preparative Isolation of Nitrofuran Hybrids

Causality Note: We utilize room-temperature condensation and avoid harsh thermal gradients during isolation to prevent the thermal decomposition of the sensitive 5-nitrofuran ring.

  • Reaction Setup: In an amber-glass round-bottom flask (to prevent photo-degradation), dissolve the appropriate amine/hydrazide precursor (1.2 eq) and 5-nitrofuran-2-carbaldehyde (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO)[1].

  • Catalysis & Execution: Add a catalytic amount of concentrated HCl. Stir the mixture at room temperature for 12-24 hours under an inert argon atmosphere[1].

  • Quenching & Primary Isolation: Quench the reaction by pouring the mixture into ice-cold distilled water. The sudden shift in dielectric constant forces the highly hydrophobic nitrofuran hybrid to precipitate out of solution[1]. Collect the crude solid via vacuum filtration.

  • Preparative Purification: Dissolve the crude solid in a minimal volume of ethyl acetate. Perform recrystallization or utilize reverse-phase preparative HPLC (RP-HPLC) using degassed water/acetonitrile gradients[1][8].

    • Self-Validation: Monitor the eluent simultaneously at 254 nm and 365 nm; the distinct UV-Vis absorption profile of the intact nitrofuran ring acts as an internal quality control metric to ensure the nitro group has not been prematurely reduced during chromatography.

  • Characterization: Confirm structural integrity and >95% purity using ¹H-NMR, ¹³C-NMR, and LC-MS prior to biological evaluation[1][5][7].

Target Validation: Bio-guided Isolation of Resistant Mutants

In drug discovery, confirming the mechanism of action is just as critical as synthesizing the compound. Because nitrofurans are prodrugs, we can validate their specific enzymatic targets by isolating and sequencing spontaneously resistant bacterial mutants[2][3]. If a novel nitrofuran acts via the F420 pathway, resistant isolates will exclusively harbor mutations in the ddn or related cofactor genes[2].

Protocol 2: Isolation and Genomic Validation of Nitrofuran-Resistant Mutants

Causality Note: Isolating mutants at exactly 3x to 5x the established MIC ensures that the selection pressure is stringent enough to isolate true target-site mutations (e.g., in nitroreductase genes) rather than background adaptive resistance (e.g., transient efflux pump upregulation)[2][3].

  • MIC Determination: Establish the baseline MIC of the novel nitrofuran compound against the wild-type target strain (e.g., M. tuberculosis H37Rv or E. coli K-12) using standard broth microdilution[2][8].

  • Mutant Selection: Plate high-density bacterial cultures (approx. 10⁹ CFU/mL) onto agar media supplemented with the novel nitrofuran at 3x and 5x the MIC[2].

  • Incubation & Isolation: Incubate the plates under optimal conditions until spontaneously resistant colonies emerge (frequency typically ~10⁻⁶ to 10⁻⁸)[2]. Isolate individual colonies and subculture them in drug-free media to ensure the resistance phenotype is stable and heritable.

  • Genomic Characterization: Extract genomic DNA from the isolated mutants and perform whole-genome sequencing (WGS).

    • Self-Validation: Map the reads against the wild-type reference genome to identify single-nucleotide polymorphisms (SNPs). Mutations localizing exclusively to nitroreductase genes (e.g., nfsA, nfsB, or ddn) definitively validate the compound's prodrug activation mechanism[2][3][4].

Conclusion

The discovery and isolation of novel nitrofuran compounds represent a critical frontier in the fight against AMR. By integrating rational hybrid design with rigorous, self-validating isolation protocols and genomic target validation, researchers can successfully engineer the next generation of potent, multi-targeting antimicrobial therapeutics.

References

  • Source: benchchem.
  • Source: semanticscholar.
  • Source: nih.
  • Source: nih.
  • Source: mdpi.
  • Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Derivatives (ResearchGate)
  • Source: asm.
  • Source: frontiersin.
  • Source: doi.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Evaluating the Antimicrobial Activity of Nitrofurans Against Uropathogenic Escherichia coli

Senior Application Scientist Note: The initial query for "2-[(methylsulfonyl)methyl]-5-nitrofuran" did not yield sufficient public data for a detailed analysis. This is common for novel or proprietary compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Note: The initial query for "2-[(methylsulfonyl)methyl]-5-nitrofuran" did not yield sufficient public data for a detailed analysis. This is common for novel or proprietary compounds. To provide a robust and scientifically grounded guide, this document will focus on the well-characterized nitrofuran antibiotic, Nitrofurantoin , as a representative molecule for this class. The principles and protocols detailed herein are directly applicable to new nitrofuran derivatives. We will use uropathogenic Escherichia coli (UPEC), a primary target for this drug class, as the model organism.[1][2][3]

Introduction: The Rationale for Nitrofuran Evaluation

Nitrofurans are synthetic broad-spectrum antimicrobial agents that have remained clinically relevant for decades, largely due to their unique mechanism of action and a consistently low rate of acquired bacterial resistance.[4][5] They are particularly vital in treating uncomplicated urinary tract infections (UTIs), where they achieve high bactericidal concentrations in the urine.[5][6][7] The evaluation of new nitrofuran derivatives, such as 2-[(methylsulfonyl)methyl]-5-nitrofuran, is a critical step in the development of next-generation antibiotics to combat multidrug-resistant (MDR) pathogens like E. coli.[8]

This guide provides a comprehensive framework for researchers to assess the antimicrobial efficacy of nitrofuran compounds. It details the underlying mechanism, standardized protocols for determining potency and bactericidal activity, and methods for data interpretation, all grounded in authoritative standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][10][11]

Mechanism of Action: A Multi-Targeted Assault

The efficacy of nitrofurans stems from their complex, multi-targeted mechanism of action, which is a key reason for the low incidence of resistance.[4][5] The process is initiated inside the bacterial cell.

Key Mechanistic Steps:

  • Prodrug Activation: Nitrofurantoin is a prodrug that is inactive upon entering the bacterial cell.[4] Bacterial flavoproteins, specifically nitroreductases (like NfsA and NfsB in E. coli), reduce the nitrofuran molecule.[6][7][12] This reduction process is more rapid and efficient in bacterial cells than in mammalian cells, providing a degree of selective toxicity.[7]

  • Generation of Reactive Intermediates: The enzymatic reduction generates a cascade of highly reactive electrophilic intermediates, including nitroso, hydroxylamino, and aminofuran derivatives, as well as reactive oxygen species (ROS).[6]

  • Multi-Target Damage: These reactive molecules are indiscriminate in their targets and proceed to damage multiple, vital cellular components simultaneously.[4][6]

    • DNA and RNA Damage: The intermediates cause direct damage to bacterial DNA and RNA, leading to strand breakage and inhibiting replication and transcription.[4][6][7]

    • Ribosomal Protein Inactivation: They alter or inactivate ribosomal proteins, disrupting protein synthesis.[4][5][6]

    • Metabolic Enzyme Inhibition: Key enzymes in aerobic energy metabolism, such as those in the citric acid cycle and pyruvate metabolism, are inhibited, effectively cutting off the cell's power supply.[4][5]

    • Cell Wall Synthesis Disruption: The integrity of the bacterial cell wall is compromised by the alteration of its components.[4][6]

This simultaneous attack on multiple pathways makes it exceedingly difficult for bacteria to develop resistance through a single mutation.[5]

Fig. 1: Multi-targeted mechanism of action of nitrofuran antibiotics.

Experimental Protocols

The following protocols are based on CLSI and EUCAST guidelines and are designed to provide a comprehensive evaluation of a nitrofuran compound's antimicrobial properties.[9][10]

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13] This protocol uses the broth microdilution method.

Materials:

  • Test Compound (e.g., Nitrofurantoin) stock solution

  • E. coli strain (e.g., UPEC clinical isolate or ATCC® 25922™)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well, U-bottom microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer, incubator (35 ± 2°C), micropipettes

Procedure:

  • Inoculum Preparation: a. From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of E. coli. b. Inoculate into 5 mL of CAMHB and incubate at 37°C with shaking until the turbidity matches a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). c. Dilute this suspension 1:150 in CAMHB to achieve a final working inoculum of ~1 x 10⁶ CFU/mL. This will be further diluted in the plate to the final target of ~5 x 10⁵ CFU/mL.

  • Plate Preparation (Serial Dilution): a. Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate. b. Prepare a 2x working stock of the highest desired drug concentration. Add 100 µL of this stock to well 1. c. Perform a 2-fold serial dilution: transfer 50 µL from well 1 to well 2, mix thoroughly, then transfer 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. d. Well 11 serves as the Growth Control (no drug). e. Well 12 serves as the Sterility Control (no drug, no bacteria).

  • Inoculation and Incubation: a. Add 50 µL of the working bacterial inoculum (~1 x 10⁶ CFU/mL) to wells 1 through 11. The final volume in each well is now 100 µL, and the final inoculum is ~5 x 10⁵ CFU/mL. b. Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[14]

  • Reading the MIC: a. The MIC is the lowest drug concentration showing no visible growth (i.e., the first clear well).[15]

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[15][16]

Procedure:

  • Following MIC Determination: Use the microtiter plate from the MIC assay.

  • Subculturing: From each well that showed no visible growth (the MIC well and all wells with higher concentrations), plate 10-100 µL onto a sterile, drug-free agar plate (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • Reading the MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[14][16] For practical purposes, it is often the lowest concentration plate with no colony growth.

Protocol 3: Time-Kill Kinetic Assay

This dynamic assay measures the rate of bacterial killing over time, classifying the agent as bactericidal or bacteriostatic.[17][18][19]

Materials:

  • Same as MIC, plus sterile flasks or tubes, and sterile saline for dilutions.

Procedure:

  • Preparation: a. Prepare a mid-log phase culture of E. coli in CAMHB. Adjust the concentration to ~1 x 10⁶ CFU/mL. b. Prepare sterile flasks containing CAMHB with the test compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a drug-free Growth Control. c. Inoculate each flask with the bacterial culture to a final density of ~5 x 10⁵ CFU/mL.

  • Sampling and Plating: a. Immediately after inoculation (T=0), and at subsequent time points (e.g., 1, 2, 4, 8, and 24 hours), remove an aliquot (e.g., 100 µL) from each flask.[18] b. Perform 10-fold serial dilutions of each aliquot in sterile saline. c. Plate a known volume of the appropriate dilutions onto drug-free agar plates.

  • Incubation and Counting: a. Incubate plates at 37°C for 18-24 hours. b. Count the colonies on plates yielding 30-300 colonies and calculate the CFU/mL for each time point.

  • Analysis: a. Plot log₁₀ CFU/mL versus time for each concentration. b. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum count.[18][19] c. Bacteriostatic activity is characterized by the inhibition of growth where the CFU/mL count remains similar to the initial inoculum.[19]

Antimicrobial_Testing_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay cluster_timekill Time-Kill Assay Inoculum Prepare Bacterial Inoculum (~1.5x10^8 CFU/mL) Inoculate_Plate Inoculate Plate (~5x10^5 CFU/mL final) Inoculum->Inoculate_Plate Stock Prepare Drug Stock Solutions Serial_Dilute Serial Dilute Drug in 96-Well Plate Stock->Serial_Dilute Serial_Dilute->Inoculate_Plate Incubate_MIC Incubate 16-20h at 35°C Inoculate_Plate->Incubate_MIC Read_MIC Read MIC (First Clear Well) Incubate_MIC->Read_MIC Subculture Subculture from Clear Wells onto Agar Plates Read_MIC->Subculture Use MIC Plate Setup_Flasks Setup Flasks with Drug (e.g., 0.5x, 1x, 2x, 4x MIC) Read_MIC->Setup_Flasks Inform Concentrations Incubate_MBC Incubate 24-48h at 37°C Subculture->Incubate_MBC Read_MBC Read MBC (≥99.9% Kill) Incubate_MBC->Read_MBC Inoculate_Flasks Inoculate Flasks (~5x10^5 CFU/mL) Setup_Flasks->Inoculate_Flasks Sample Sample at Time Points (0, 2, 4, 8, 24h) Inoculate_Flasks->Sample Plate_Count Serial Dilute & Plate for CFU Count Sample->Plate_Count Analyze_TK Plot log10 CFU/mL vs. Time Plate_Count->Analyze_TK

Fig. 2: Integrated workflow for evaluating antimicrobial activity.

Data Presentation & Interpretation

Clear and standardized data presentation is crucial for comparing results.

Table 1: Example MIC and MBC Data Summary
CompoundBacterial StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
NitrofurantoinE. coli ATCC 2592216322Bactericidal
Compound XE. coli ATCC 259228>256>32Bacteriostatic
ControlE. coli ATCC 25922>128>128-Resistant
  • Interpretation Note: An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity, while a ratio >4 suggests bacteriostatic activity.[20]

Table 2: Example Time-Kill Assay Data (log₁₀ CFU/mL)
Time (hr)Growth Control0.5x MIC1x MIC2x MIC4x MIC
05.705.715.725.705.71
26.855.655.104.553.98
47.915.584.323.21<2.00
88.845.603.15<2.00<2.00
249.125.68<2.00<2.00<2.00
Log Reduction at 24h -0.03>3.72>3.70>3.71
  • Interpretation Note: The data clearly shows that concentrations at and above the MIC result in a >3-log reduction in viable bacteria by 24 hours, confirming bactericidal activity. The 0.5x MIC concentration demonstrates bacteriostatic effects.

Conclusion

This guide provides the foundational protocols for the antimicrobial evaluation of nitrofuran compounds against uropathogenic E. coli. By adhering to standardized methodologies (MIC, MBC, and Time-Kill assays), researchers can generate reproducible and comparable data on the potency and bactericidal dynamics of novel derivatives. The unique, multi-targeted mechanism of action of nitrofurans underscores their continued importance and the value of developing new compounds in this class to address the challenge of antimicrobial resistance.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Nitrofurantoin? Retrieved from [Link]

  • Medfinder. (2026, February 14). How Does Nitrofurantoin Work? Mechanism of Action Explained in Plain English. Retrieved from [Link]

  • Karimi, F., et al. (2022). Nitrofurans as Potent Antibacterial Agents: A Systematic Review of Literature. Journal of Reports in Pharmaceutical Sciences. Retrieved from [Link]

  • Khamari, B., et al. (2023). Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales. mBio. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitrofurantoin. Retrieved from [Link]

  • Aighobahi, A., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Retrieved from [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. Retrieved from [Link]

  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Medical Sciences. Retrieved from [Link]

  • Bordon, J. M., et al. (2014). Nitrofurantoin retains antimicrobial activity against multidrug-resistant urinary Escherichia coli from US outpatients. Journal of Antimicrobial Chemotherapy. Retrieved from [Link]

  • Antimicrobial Testing Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC). Retrieved from [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Rafalskiy, V., et al. (2024). [Antimicrobial activity of nitrofurans (nitrofurantoin, furazidine and furazidine potassium) against uropatogenic Escherichia Coli isolated from patients with lower urinary tract infections]. Urologiia. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • European Society of Clinical Microbiology and Infectious Diseases. (n.d.). EUCAST. Retrieved from [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST Home. Retrieved from [Link]

  • Stokes, J. M., et al. (2020). Metabolites Potentiate Nitrofurans in Nongrowing Escherichia coli. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • Singh, S., et al. (2023). Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. Cureus. Retrieved from [Link]

  • Van Wijk, C. S., et al. (2023). Protocol to quantify bacterial burden in time-kill assays using colony-forming units and most probable number readouts for Mycobacterium tuberculosis. STAR Protocols. Retrieved from [Link]

  • Ostrosky-Zeichner, L., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Minimum bactericidal concentration – Knowledge and References. Retrieved from [Link]

  • Nelson Labs. (n.d.). Time-Kill Evaluations. Retrieved from [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. ResearchGate. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Guidance Documents. Retrieved from [Link]

  • Leclercq, R., et al. (2013). EUCAST expert rules in antimicrobial susceptibility testing. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Antimicrobial activity of nitrofurantoin and garlic against planktonic growth of E. coli and Enterococcus spp.. Retrieved from [Link]

  • rapidmicrobiology. (2022, November 15). MIC Broth Microdilution Plate Reading Giles Scientific. Retrieved from [Link]

Sources

Application

Mechanism of action of 2-[(methylsulfonyl)methyl]-5-nitrofuran as an antibacterial agent

Application Note: Elucidating the Antibacterial Mechanism of 2-[(methylsulfonyl)methyl]-5-nitrofuran Part 1: Executive Summary & Mechanistic Insight 1.1 Compound Profile 2-[(methylsulfonyl)methyl]-5-nitrofuran (CAS: 3927...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Elucidating the Antibacterial Mechanism of 2-[(methylsulfonyl)methyl]-5-nitrofuran

Part 1: Executive Summary & Mechanistic Insight

1.1 Compound Profile 2-[(methylsulfonyl)methyl]-5-nitrofuran (CAS: 39272-73-6) represents a specific subclass of synthetic nitrofurans characterized by a sulfone-functionalized side chain. Unlike classical nitrofurans (e.g., nitrofurantoin) which often contain hydantoin or oxazolidinone rings, this compound utilizes a methylsulfonylmethyl group to modulate solubility and cellular permeability while retaining the essential 5-nitrofuran pharmacophore.

1.2 Mechanism of Action (MoA) The antibacterial activity of 2-[(methylsulfonyl)methyl]-5-nitrofuran is strictly dependent on intracellular enzymatic bioactivation . It acts as a prodrug, inert until recognized by specific bacterial flavoproteins.

  • Step 1: Permeation: The sulfone moiety (

    
    ) confers polarity, facilitating transport through porins in Gram-negative bacteria (e.g., E. coli, K. pneumoniae).
    
  • Step 2: Type I Nitroreduction (Oxygen-Insensitive): The 5-nitro group is reduced via a stepwise two-electron transfer catalyzed by oxygen-insensitive nitroreductases (primarily NfsA and NfsB in Enterobacteriaceae).

  • Step 3: Generation of Electrophiles: The reduction yields highly reactive nitroso (

    
    ) and hydroxylamino  (
    
    
    
    ) intermediates.
  • Step 4: Macromolecular Adduct Formation: These electrophiles covalently bind to bacterial DNA, disrupting replication and transcription. Unlike fluoroquinolones (which target gyrase), nitrofurans cause direct strand breakage and base modification.

  • Step 5: Ribosomal Inhibition: Secondary attack on ribosomal proteins inhibits translation, providing a multi-target lethality that suppresses resistance development.

1.3 The "Sulfone" Advantage The electron-withdrawing nature of the sulfone group stabilizes the intermediate radical anions and may tune the reduction potential (


) of the nitro group to fall within the optimal range for bacterial nitroreductases (

to

), enhancing selectivity over mammalian enzymes.

Part 2: Experimental Protocols

These protocols are designed to be self-validating . If the compound does not show a shift in MIC using the mutant strains in Protocol A, it is not acting via the classical nitrofuran mechanism.

Protocol A: Nitroreductase Dependency Profiling (The "Gold Standard")

Objective: To confirm that antibacterial activity is driven by intracellular reduction via NfsA/NfsB enzymes.

Materials:

  • Wild-Type Strain: E. coli K-12 (e.g., MG1655).

  • Mutant Strains: E. coli

    
    , E. coli
    
    
    
    , and double mutant E. coli
    
    
    .
  • Compound: 2-[(methylsulfonyl)methyl]-5-nitrofuran (10 mg/mL stock in DMSO).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

Methodology:

  • Inoculum Prep: Dilute overnight cultures to

    
    .
    
  • Plate Setup: Prepare 96-well plates with serial 2-fold dilutions of the compound (Range: 0.125 to 128

    
    ).
    
  • Incubation: Add bacterial suspensions and incubate at 37°C for 18–24 hours.

  • Readout: Determine Minimum Inhibitory Concentration (MIC) visually or by OD600.

Validation Criteria (Expected Results): | Strain | Genotype | Expected MIC (


) | Interpretation |
| :--- | :--- | :--- | :--- |
| MG1655  | Wild-Type | 4 – 8 | Baseline susceptibility (Active). |
| 

| Major Reductase Null | 32 – 64 | 8-fold increase : Confirms NfsA is the primary activator. | |

| Minor Reductase Null | 8 – 16 | 2-fold increase : NfsB plays a secondary role. | |

| Double Null | > 128 | Full Resistance : Proves activity is strictly reduction-dependent. |
Protocol B: DNA Damage Assessment (SOS Response Reporter)

Objective: To distinguish between general cytotoxicity and specific genotoxicity (DNA damage).

Materials:

  • Reporter Strain: E. coli carrying recA::GFP or sulA::lacZ fusion plasmids.

  • Control: Ciprofloxacin (Positive control), Kanamycin (Negative control - ribosome inhibitor).

Methodology:

  • Exposure: Treat exponential phase reporter cells with the compound at

    
     for 2 hours.
    
  • Flow Cytometry: Measure Mean Fluorescence Intensity (MFI) of GFP.

  • Normalization: Normalize MFI to optical density (OD600) to account for growth inhibition.

Insight:

  • A significant rise in GFP signal indicates induction of the SOS response , confirming that the activated nitrofuran metabolites are physically damaging DNA.

Part 3: Visualization & Pathway Logic

Figure 1: Mechanism of Action Pathway

Caption: Activation pathway of 2-[(methylsulfonyl)methyl]-5-nitrofuran.[1] The compound enters via diffusion, is activated by NfsA/NfsB into reactive intermediates, and attacks DNA/Ribosomes.

NitrofuranMechanism Prodrug 2-[(methylsulfonyl)methyl]-5-nitrofuran (Prodrug) Entry Cellular Entry (Passive/Porin) Prodrug->Entry NfsA Nitroreductase A (NfsA) (Major Activator) Entry->NfsA Substrate Binding NfsB Nitroreductase B (NfsB) (Minor Activator) Entry->NfsB Nitroso Nitroso Intermediate (-NO) NfsA->Nitroso 2e- Reduction (NADPH dependent) NfsB->Nitroso Hydroxylamine Hydroxylamine Intermediate (-NHOH) Nitroso->Hydroxylamine Rapid Reduction Targets Macromolecular Targets Hydroxylamine->Targets Electrophilic Attack DNA DNA Strand Breakage (Genotoxicity) Targets->DNA Protein Ribosomal Protein Adducts (Translation Inhibition) Targets->Protein

Figure 2: Experimental Decision Tree

Caption: Workflow for validating the mechanism of novel nitrofuran derivatives.

Workflow Start Compound Candidate: Sulfone-Nitrofuran MIC_WT Determine MIC (Wild Type) Start->MIC_WT MIC_Mutant Determine MIC (nfsA/nfsB Mutants) MIC_WT->MIC_Mutant Decision Is MIC Shift > 4x? MIC_Mutant->Decision Mechanism_Confirmed Mechanism Confirmed: Prodrug Activation Decision->Mechanism_Confirmed Yes Mechanism_Unknown Mechanism Unknown: Off-Target Activity Decision->Mechanism_Unknown No NextStep Run SOS Reporter Assay Mechanism_Confirmed->NextStep

Part 4: References

  • Whiteway, J., et al. (1998). "Oxygen-insensitive nitroreductases: analysis of the roles of nfsA and nfsB in development of resistance to 5-nitrofuran derivatives in Escherichia coli." Journal of Bacteriology, 180(21), 5529–5539. Link

  • McCalla, D. R., et al. (1970). "Mode of action of nitrofurazone." Journal of Bacteriology, 104(3), 1126–1134. Link

  • Race, P. R., et al. (2005). "Structural analysis of the type I nitroreductase from Escherichia coli." Journal of Biological Chemistry, 280(14), 13321–13328. Link

  • Viodé, C., et al. (1999). "Enzymatic reduction of nitroheterocycles: a mechanism for drug activation." Biochemical Pharmacology, 57(5), 549-557. Link

  • BenchChem. (2023). "Furan, 2-[(methylsulfonyl)methyl]-5-nitro-: Product Data."[1] Chemical Database. Link

Sources

Method

In Vitro Evaluation of 2-[(methylsulfonyl)methyl]-5-nitrofuran Cytotoxicity: Application Notes and Protocols

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of the cytotoxicity of 2-[(methylsulfonyl)methyl]-5-nitrofuran. This nitrof...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of the cytotoxicity of 2-[(methylsulfonyl)methyl]-5-nitrofuran. This nitrofuran derivative holds potential for therapeutic applications, necessitating a thorough understanding of its safety profile at the cellular level. These application notes detail the underlying principles and provide step-by-step protocols for a multi-assay approach to comprehensively assess cell viability, membrane integrity, and apoptosis induction. The causality behind experimental choices is explained to ensure robust and reproducible data generation.

Introduction: The Rationale for Cytotoxicity Profiling of a Novel Nitrofuran

Nitrofurans are a class of synthetic antimicrobial agents characterized by a 5-nitrofuran ring.[1] Their mechanism of action is complex and often involves reductive activation by bacterial nitroreductases into highly reactive intermediates.[2][3] These intermediates can induce a variety of cellular damage, including DNA damage, inhibition of protein synthesis, and oxidative stress, which collectively contribute to their antimicrobial effects.[4][5][6] Some nitrofurans have also been investigated for their carcinogenic potential.[7]

The compound 2-[(methylsulfonyl)methyl]-5-nitrofuran is a novel derivative whose biological activities are under investigation. A critical step in the preclinical assessment of any new chemical entity is the determination of its cytotoxic potential against mammalian cells. This information is crucial for establishing a therapeutic window and identifying potential off-target effects.

This guide outlines a tiered approach to in vitro cytotoxicity testing, beginning with general metabolic health assays and progressing to more specific assays for apoptosis and necrosis. By employing multiple assays that measure different cellular parameters, a more complete and reliable assessment of the compound's cytotoxic mechanism can be achieved.

Foundational Knowledge: Postulated Mechanisms of Nitrofuran Cytotoxicity

The cytotoxicity of nitrofurans is intrinsically linked to their chemical structure and metabolic activation. While the primary target of antimicrobial nitrofurans is bacterial cells, higher concentrations or specific structural modifications can lead to toxicity in mammalian cells. The key postulated mechanisms include:

  • Reductive Activation and Oxidative Stress: Similar to their antibacterial mechanism, nitrofurans can be reduced by mammalian cellular reductases, though typically to a lesser extent than by bacterial enzymes. This process can generate reactive oxygen species (ROS), leading to oxidative stress.[6][8] Oxidative stress can damage cellular components like lipids, proteins, and DNA.[9][10]

  • DNA Damage: The reactive intermediates of nitrofuran reduction can directly interact with and damage DNA, leading to single-strand breaks and other lesions.[4][11][12][13] This DNA damage can trigger cell cycle arrest and apoptosis.

  • Depletion of Cellular Thiols: Reactive nitrofuran metabolites can react with and deplete cellular thiols, such as glutathione (GSH).[14] Glutathione is a critical antioxidant, and its depletion can exacerbate oxidative stress and impair cellular defense mechanisms.[8]

A multi-assay approach is therefore essential to probe these potential mechanisms.

Experimental Design and Workflow

A logical and stepwise experimental workflow is critical for obtaining meaningful cytotoxicity data. The following diagram illustrates the recommended approach.

experimental_workflow cluster_prep Preparation cluster_primary_screen Primary Screening cluster_secondary_screen Secondary Screening (Mechanism of Action) cluster_analysis Data Analysis compound_prep Compound Preparation (Stock & Working Solutions) mtt_assay MTT Assay (Metabolic Activity/Viability) compound_prep->mtt_assay cell_culture Cell Line Selection & Culture cell_culture->mtt_assay ic50 IC50 Determination mtt_assay->ic50 Dose-response curve ldh_assay LDH Assay (Membrane Integrity/Necrosis) data_interpretation Data Interpretation & Conclusion ldh_assay->data_interpretation caspase_assay Caspase-3/7 Assay (Apoptosis) caspase_assay->data_interpretation ros_assay ROS Assay (Oxidative Stress) ros_assay->data_interpretation ic50->ldh_assay ic50->caspase_assay ic50->ros_assay

Caption: A typical workflow for in vitro cytotoxicity evaluation.

Materials and Reagents

  • 2-[(methylsulfonyl)methyl]-5-nitrofuran (purity ≥98%)

  • Selected mammalian cell line (e.g., HepG2 for hepatotoxicity screening, or a cell line relevant to the intended therapeutic target)[15]

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), sterile

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent[16]

  • LDH (Lactate Dehydrogenase) cytotoxicity assay kit[17][18]

  • Caspase-3/7 apoptosis assay kit (e.g., Caspase-Glo® 3/7)[19][20]

  • Reactive Oxygen Species (ROS) detection kit (e.g., DCFDA-based assay)[10][21]

  • 96-well clear and white-walled sterile cell culture plates

  • Multichannel pipettes and sterile tips

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader (absorbance, fluorescence, and luminescence capabilities)

  • Inverted microscope

Detailed Protocols

Preparation of 2-[(methylsulfonyl)methyl]-5-nitrofuran Solutions

The poor aqueous solubility of many organic compounds necessitates the use of a solvent like DMSO for stock solutions.[22]

Protocol:

  • Stock Solution (e.g., 10 mM):

    • Accurately weigh the required amount of 2-[(methylsulfonyl)methyl]-5-nitrofuran powder in a sterile microfuge tube.

    • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration.

    • Vortex thoroughly until the compound is completely dissolved.

    • Store the stock solution in small aliquots at -20°C, protected from light.

  • Working Solutions:

    • On the day of the experiment, thaw a stock solution aliquot.

    • Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the final desired concentrations for treating the cells.

    • Crucial Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v), as higher concentrations can be cytotoxic. Include a vehicle control (medium with the same final DMSO concentration as the highest compound concentration) in all experiments.

Cell Culture and Seeding

Proper cell culture technique is fundamental to obtaining reliable and reproducible results.

Protocol:

  • Cell Maintenance: Culture the selected cell line according to the supplier's recommendations in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Trypsinize adherent cells when they reach 70-80% confluency.

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to the desired seeding density in fresh culture medium. The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth during the experiment.[23]

    • Seed the cells into 96-well plates at the predetermined density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plates for 24 hours to allow for cell attachment and recovery.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[16][24] Viable cells with active metabolism can convert the yellow tetrazolium salt MTT into a purple formazan product.[25]

Protocol:

  • After 24 hours of cell seeding, carefully remove the culture medium.

  • Add 100 µL of fresh medium containing various concentrations of 2-[(methylsulfonyl)methyl]-5-nitrofuran (and vehicle control) to the respective wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Following incubation, add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the MTT-containing medium.

  • Add 100 µL of a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to each well to dissolve the formazan crystals.[23]

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[16]

LDH Assay for Cytotoxicity (Membrane Integrity)

The LDH assay quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.[17][26] It is a reliable marker for necrosis.

Protocol:

  • Prepare and treat the cells with 2-[(methylsulfonyl)methyl]-5-nitrofuran as described for the MTT assay (Protocols 5.2 and 5.3).

  • Controls are critical for this assay:

    • Spontaneous LDH release: Cells treated with vehicle only.

    • Maximum LDH release: Cells treated with a lysis buffer (provided in most kits) to induce 100% cell death.

    • Background: Medium only.

  • After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

  • Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.[18]

  • Incubate the plate at room temperature for the recommended time (typically up to 30 minutes), protected from light.

  • Measure the absorbance at the specified wavelength (usually 490 nm) using a microplate reader.[27]

Caspase-3/7 Assay for Apoptosis

Caspases-3 and -7 are key effector enzymes in the apoptotic pathway.[28] Their activation is a hallmark of apoptosis.[29] Luminescent or fluorometric assays provide a sensitive measure of their activity.

Protocol:

  • Seed cells in a white-walled 96-well plate suitable for luminescence measurements.

  • Treat the cells with 2-[(methylsulfonyl)methyl]-5-nitrofuran as previously described.

  • After the incubation period, allow the plate to equilibrate to room temperature.

  • Add the Caspase-Glo® 3/7 reagent (or equivalent) to each well in a 1:1 volume ratio with the culture medium.[20]

  • Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.

  • Incubate the plate at room temperature for 1-3 hours.

  • Measure the luminescence using a microplate reader.

Intracellular ROS Assay

This assay measures the level of reactive oxygen species within the cells, providing insight into oxidative stress as a potential mechanism of cytotoxicity.

Protocol:

  • Prepare and treat cells with 2-[(methylsulfonyl)methyl]-5-nitrofuran for a shorter duration (e.g., 1-6 hours), as ROS production can be an early event.

  • Include a positive control (e.g., a known ROS inducer like H2O2).

  • Following treatment, remove the medium and wash the cells with PBS.

  • Add the ROS detection reagent (e.g., DCFDA) diluted in serum-free medium to each well.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Remove the detection reagent and wash the cells with PBS.

  • Add PBS or a suitable buffer to the wells.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for DCFDA) using a microplate reader.

Data Analysis and Interpretation

Data Presentation

Summarize the quantitative data in tables for clear comparison of the different assays and concentrations.

Table 1: Cytotoxicity Profile of 2-[(methylsulfonyl)methyl]-5-nitrofuran

Concentration (µM)% Cell Viability (MTT)% Cytotoxicity (LDH)Caspase-3/7 Activity (RLU)Relative ROS Levels (RFU)
0 (Vehicle)1000(baseline)(baseline)
0.1
1
10
50
100

RLU: Relative Luminescence Units; RFU: Relative Fluorescence Units

IC50 Calculation

The half-maximal inhibitory concentration (IC50) is the concentration of the compound that reduces a biological response by 50%. For the MTT assay, this is the concentration that reduces cell viability by 50%.

  • Calculate % Viability:

    • % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100

  • Plot a Dose-Response Curve: Plot % Viability against the logarithm of the compound concentration.

  • Determine IC50: Use non-linear regression analysis (e.g., sigmoidal dose-response curve) with appropriate software (e.g., GraphPad Prism) to calculate the IC50 value.

Interpreting Multi-Assay Data

The combination of results from these assays provides a more nuanced understanding of the cytotoxic mechanism.

interpretation_logic cluster_pathways Potential Cytotoxic Pathways start Multi-Assay Results apoptosis Apoptosis start->apoptosis Decreased MTT Increased Caspase-3/7 Low LDH release necrosis Necrosis start->necrosis Decreased MTT High LDH release Low Caspase-3/7 oxidative_stress Oxidative Stress start->oxidative_stress Increased ROS (May lead to apoptosis or necrosis)

Caption: Interpreting results from multiple cytotoxicity assays.

  • Apoptosis: A significant increase in caspase-3/7 activity coupled with a decrease in cell viability (MTT) and low LDH release suggests an apoptotic mechanism of cell death.[30][31]

  • Necrosis: A substantial increase in LDH release along with decreased cell viability (MTT) but with little to no increase in caspase-3/7 activity points towards necrosis.[17][32]

  • Oxidative Stress: An early increase in intracellular ROS can be an upstream event that triggers either apoptosis or necrosis.[8][33]

Conclusion

This guide provides a robust framework for the in vitro evaluation of 2-[(methylsulfonyl)methyl]-5-nitrofuran cytotoxicity. By employing a multi-assay approach that interrogates different cellular pathways, researchers can gain a comprehensive understanding of the compound's safety profile and mechanism of action. Adherence to these detailed protocols and careful data interpretation will ensure the generation of high-quality, reliable data essential for informed decision-making in the drug development process.

References

  • iQ Biosciences. (n.d.). Apoptosis Assay. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • McCalla, D. R., Reuvers, A., & Kaiser, C. (1971). Breakage of Bacterial DNA by Nitrofuran Derivatives. Cancer Research, 31(12), 2184–2188.
  • Herrlich, P., & Schweiger, M. (1976). Nitrofurans, a group of synthetic antibiotics, with a new mode of action: discrimination of specific messenger RNA classes. Proceedings of the National Academy of Sciences, 73(10), 3386-3390.
  • Gill, H., & Tuteja, N. (2022). Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays. Antioxidants, 11(12), 2345.
  • Olive, P. L., & McCalla, D. R. (1977). Nitrofurazone-induced DNA damage to tissues of mice. Chemico-Biological Interactions, 16(2), 223-233.
  • Tonomura, A., & Sasaki, M. S. (1978). Nitrofurantoin damages DNA of human cells. Klinische Wochenschrift, 56(8), 405-407.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Axion BioSystems. (n.d.). Choosing an Apoptosis Detection Assay. Retrieved from [Link]

  • Labtoo. (n.d.). Oxidative stress & ROS detection - In vitro assays. Retrieved from [Link]

  • Tu, Y., & McCalla, D. R. (1975). Effect of activated nitrofurans on DNA. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis, 402(2), 142-149.
  • Bio-protocol. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]

  • PubMed. (n.d.). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. Retrieved from [Link]

  • Zhang, Y., et al. (2018). Apoptosis detection: a purpose-dependent approach selection. RSC Advances, 8(28), 15415-15427.
  • Mukherjee, U., Basak, J., & Chatterjee, S. N. (1990). DNA damage and cell killing by nitrofurantoin in relation to its carcinogenic potential. Cancer Biochemistry Biophysics, 11(4), 275-287.
  • Cell Biolabs, Inc. (n.d.). Reactive Oxygen Species (ROS) Assays. Retrieved from [Link]

  • Wang, Y., et al. (2023). Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. RSC Advances, 13(3), 1849-1854.
  • Spielberg, S. P. (1984). Nitrofurantoin cytotoxicity. In vitro assessment of risk based on glutathione metabolism.
  • Melcón-Fernández, I., et al. (2024). Mechanistic, in-silico and in vitro studies with nitrofurans reveal potent leishmanicidal activity and inhibition of trypanothione reductase. International Journal of Antimicrobial Agents, 63(3), 107086.
  • Boster Bio. (2023, April 26). Caspase-3, 7 Activity Assay Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of nitrofuran activation and resistance (A) Schematic pathway.... Retrieved from [Link]

  • Le, T. B., & Rakonjac, J. (2019). Novel 5-Nitrofuran-Activating Reductase in Escherichia coli. Antimicrobial Agents and Chemotherapy, 63(10), e00868-19.
  • Le, T. B., & Rakonjac, J. (2019). Novel 5-Nitrofuran-Activating Reductase in Escherichia coli. Antimicrobial Agents and Chemotherapy, 63(10), e00868-19.
  • Pourhajibagher, M., & Bahador, A. (2022). Nitrofurans as Potent Antibacterial Agents: A Systematic Review of Literature. Current Drug Discovery Technologies, 19(2), 1-10.
  • Deda, A. B., et al. (2011). Light induced cytotoxicity of nitrofurantoin toward murine melanoma. Photochemical & Photobiological Sciences, 10(4), 549-555.
  • Cohen, S. M., et al. (1975). Carcinogenicity of 5-nitrofurans and related compounds with amino-heterocyclic substituents. Journal of the National Cancer Institute, 54(4), 841-850.
  • Olive, P. L., & McCalla, D. R. (1975). Cytotoxicity and DNA damage to mammalian cells by nitrofurans. Chemico-Biological Interactions, 10(5), 315-322.
  • Sharma, K., & Mehra, R. (1979). Antibacterial activity of some alpha-substituted 2-methyl-5-nitrofurans. Journal of Pharmaceutical Sciences, 68(5), 557-560.
  • Staszewska-Krajewska, O., et al. (2025). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 30(21), 4789.

Sources

Application

Using 2-[(methylsulfonyl)methyl]-5-nitrofuran as a scaffold for drug design

Application Notes & Protocols: Leveraging 2-[(methylsulfonyl)methyl]-5-nitrofuran as a Versatile Scaffold for Modern Drug Design Abstract The 2-[(methylsulfonyl)methyl]-5-nitrofuran scaffold represents a compelling start...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols: Leveraging 2-[(methylsulfonyl)methyl]-5-nitrofuran as a Versatile Scaffold for Modern Drug Design

Abstract

The 2-[(methylsulfonyl)methyl]-5-nitrofuran scaffold represents a compelling starting point for the development of novel therapeutic agents. This class of compounds marries the well-established antimicrobial "warhead," the 5-nitrofuran ring, with the modulating influence of a methylsulfonyl group, a moiety known to improve physicochemical properties and engage in critical hydrogen bonding interactions.[1][2] This guide provides an in-depth exploration of this scaffold, detailing its mechanism of action, structure-activity relationships (SAR), and strategic approaches to lead optimization. We present detailed, field-proven protocols for chemical synthesis, in vitro antimicrobial screening, and in vivo toxicity assessment to empower researchers in their quest for next-generation therapeutics.

Introduction: The Rationale for a Hybrid Scaffold

The resurgence of interest in "old" drug classes like nitrofurans is a direct response to the escalating crisis of antimicrobial resistance.[3][4] Nitrofurans have been in clinical use for decades, and their multi-targeted mechanism of action presents a high barrier to the development of bacterial resistance.[3][5][6] The core of their activity lies in the 5-nitro group, which acts as a prodrug element, undergoing intracellular reduction to generate highly reactive, cytotoxic species.[5][7][8]

The strategic incorporation of a methylsulfonyl group at the C-2 position introduces several advantages for drug design:

  • Improved Physicochemical Properties: The sulfonyl group is a strong electron-withdrawing group and can reduce lipophilicity, thereby improving solubility.[1]

  • Metabolic Stability: This moiety is generally stable against hydrolysis and resistant to metabolic reduction.[1]

  • Hydrogen Bonding: The oxygen atoms of the sulfone can act as hydrogen bond acceptors, potentially enhancing binding affinity to biological targets.[2]

This guide will dissect the components of the 2-[(methylsulfonyl)methyl]-5-nitrofuran scaffold to provide a logical framework for its application in drug discovery campaigns.

Foundational Principles: Mechanism of Action

The biological activity of all 5-nitrofuran derivatives is contingent upon the enzymatic reduction of the nitro group.[3][9] This process is the cornerstone of their therapeutic effect and their selectivity for microbial cells over mammalian cells.

Reductive Activation Cascade
  • Entry into the Cell: The nitrofuran compound enters the bacterial cell.

  • Enzymatic Reduction: Inside the bacterium, flavoproteins, specifically type I oxygen-insensitive nitroreductases (e.g., NfsA and NfsB in E. coli), catalyze the stepwise two-electron reduction of the 5-nitro group.[3][4][7]

  • Generation of Reactive Intermediates: This reduction process generates a cascade of highly reactive electrophilic intermediates, including nitroso and hydroxylamino derivatives.[3][7] These reactive species are the ultimate effectors of the drug's activity.

  • Multi-Target Damage: The reactive intermediates are non-specific and attack multiple cellular targets simultaneously.[7][8] This includes:

    • DNA and RNA Damage: Causing lesions and strand breakage.[3][5][7][8]

    • Ribosomal Protein Inhibition: Disrupting protein synthesis.[3][7][8]

    • Metabolic Enzyme Disruption: Interfering with crucial pathways like the citric acid cycle and pyruvate metabolism.[6][7][10]

This multi-targeted assault is a key reason for the low incidence of acquired resistance to nitrofurans.[5][6]

Reductive_Activation_Pathway cluster_targets Cellular Targets Scaffold 2-[(methylsulfonyl)methyl]-5-nitrofuran (Prodrug) Nitroreductases Bacterial Nitroreductases (e.g., NfsA, NfsB) Scaffold->Nitroreductases Enters Cell Intermediates Reactive Electrophilic Intermediates (Nitroso, Hydroxylamino) Nitroreductases->Intermediates Reduction DNA DNA/RNA Intermediates->DNA Ribosomes Ribosomes Intermediates->Ribosomes Enzymes Metabolic Enzymes Intermediates->Enzymes Damage1 Lesions & Strand Breaks DNA->Damage1 Damage2 Inhibition of Protein Synthesis Ribosomes->Damage2 Damage3 Disruption of Metabolism Enzymes->Damage3 Drug_Discovery_Workflow cluster_strategies Approaches Lead Lead Scaffold 2-[(methylsulfonyl)methyl] -5-nitrofuran Strategy Design Strategy Lead->Strategy Synthesis Chemical Synthesis of Analogs Strategy->Synthesis SAR_strat SAR-Guided Modification Strategy->SAR_strat Scaffold_Hop Scaffold Hopping Strategy->Scaffold_Hop Bioisostere Bioisosteric Replacement Strategy->Bioisostere Screening Biological Screening (In Vitro / In Vivo) Synthesis->Screening SAR SAR Analysis & Lead Optimization Screening->SAR SAR->Strategy Iterative Cycles Candidate Preclinical Candidate SAR->Candidate Optimization Achieved

Caption: General workflow for drug discovery using the nitrofuran scaffold.

Structure-Activity Relationship (SAR) Insights

SAR studies provide a map for rational drug design. For the nitrofuran class, several principles are well-established:

  • The 5-Nitro Group: This group is considered essential for the primary mechanism of reductive activation and is generally conserved. [3]* The C-2 Side Chain: This is the primary site for modification to modulate potency, selectivity, pharmacokinetics, and spectrum of activity. [3]The [(methylsulfonyl)methyl] group serves as a promising starting point. Modifications could include altering the linker length or substituting the methyl group.

  • Lipophilicity: Increasing the lipophilicity of the C-2 substituent has been shown to enhance antimycobacterial potency in other nitrofuran analogs. [3]* Electronic Effects: Quantitative structure-activity relationship (QSAR) studies have shown that antibacterial activity is influenced by electronic factors, often expressed by the Hammett substituent constant (σ) or the cyclic voltametric reduction potential. [3][11]

Advanced Medicinal Chemistry Tactics
  • Scaffold Hopping: This strategy involves replacing the central furan ring with a different core structure while aiming to maintain the key pharmacophoric features responsible for biological activity. [12][13][14]The goal is to discover novel, patentable chemical entities with improved ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. [12]* Bioisosteric Replacement: While the 5-nitro group is critical for the classic mechanism, it is sometimes considered a liability due to potential genotoxicity concerns. [15][16][17][18]Bioisosteric replacement involves substituting the nitro group with another functional group that mimics its key electronic and steric properties. A potential bioisostere for the nitro group is the trifluoromethyl (CF3) group, which has been successfully used in other drug discovery programs to improve metabolic stability and potency. [15][16][19]* Late-Stage Functionalization (LSF): LSF techniques allow for the direct modification of complex molecules at a late stage in the synthetic sequence. [20]This enables the rapid generation of a diverse library of analogs from a common intermediate, accelerating the exploration of the chemical space around the core scaffold. [3][20]

Experimental Protocols

The following protocols provide a validated framework for the synthesis and evaluation of novel derivatives based on the 2-[(methylsulfonyl)methyl]-5-nitrofuran scaffold.

Protocol 1: Synthesis of Novel C-2 Analogs

This protocol describes a general method for synthesizing nitrofuran derivatives via condensation, a common and reliable route. [3][21] Objective: To synthesize a small library of analogs by reacting 5-nitrofuran-2-carbaldehyde with various amine- or hydrazine-containing building blocks.

Materials:

  • 5-nitrofuran-2-carbaldehyde

  • Substituted hydrazines or amines (e.g., 1-aminohydantoin for a nitrofurantoin analog)

  • Solvent (e.g., Dimethyl sulfoxide - DMSO)

  • Catalyst (e.g., concentrated HCl)

  • Stir plate and stir bar

  • Reaction vessel (round-bottom flask)

  • Standard workup and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the desired N-acylhydrazide or amine (1.2 equivalents) and 5-nitrofuran-2-carbaldehyde (1.0 equivalent) in a minimal amount of DMSO to achieve a stirring mixture.

  • Catalysis: Add a catalytic amount (1-2 drops) of concentrated HCl to the stirring mixture.

  • Reaction Execution: Allow the mixture to stir at ambient temperature (20-25°C) overnight (12-18 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, pour the reaction mixture into ice-cold water. The product will often precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with deionized water to remove any residual DMSO and catalyst.

  • Purification: Dry the crude product under vacuum. If necessary, recrystallize the product from a suitable solvent (e.g., ethanol/water mixture) or purify by column chromatography to achieve high purity.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC).

Protocol 2: In Vitro Antibacterial Susceptibility Testing

This protocol uses the standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of synthesized compounds against a panel of bacterial strains. [20][22] Objective: To quantify the antibacterial potency of novel nitrofuran derivatives.

Materials:

  • Synthesized compounds dissolved in DMSO (e.g., 10 mg/mL stock)

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator (37°C)

Procedure:

  • Bacterial Inoculum Preparation: Culture bacteria overnight in MHB. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of each test compound in MHB. The typical concentration range to test is 128 µg/mL to 0.25 µg/mL.

  • Controls: Include a positive control well (bacteria in MHB, no compound) and a negative control well (MHB only). Also, include a standard antibiotic control (e.g., Nitrofurantoin).

  • Inoculation: Add the standardized bacterial inoculum to each well (except the negative control). The final volume in each well should be 100-200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm with a plate reader.

MIC_Assay_Workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Wells with Bacteria prep_inoculum->inoculate prep_plate Perform 2-fold Serial Dilution of Compounds in 96-well Plate add_controls Add Positive & Negative Controls prep_plate->add_controls add_controls->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_results Read Results (Visually or OD600) incubate->read_results determine_mic Determine MIC Value read_results->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol 3: Preliminary In Vivo Toxicity Assessment using Galleria mellonella

The G. mellonella (greater wax moth larvae) model is a cost-effective, high-throughput alternative to mammalian models for preliminary toxicity and efficacy studies. [23] Objective: To assess the acute toxicity of lead compounds in a whole-organism model.

Materials:

  • G. mellonella larvae in their final instar stage (200-300 mg)

  • Test compounds dissolved in a biocompatible solvent (e.g., PBS with ≤1% DMSO)

  • Hamilton syringe (10 µL)

  • Incubator (37°C)

Procedure:

  • Larvae Selection: Select healthy, uniformly sized larvae that are cream-colored and show no dark spots.

  • Dose Preparation: Prepare several dilutions of the test compound to determine a dose-response curve.

  • Injection: Inject a 10 µL volume of the compound solution into the hemocoel via the last left proleg of each larva. Use a control group injected with the vehicle solvent only. A typical experiment uses 10-15 larvae per group.

  • Incubation: Place the larvae in a petri dish and incubate at 37°C in the dark.

  • Toxicity Assessment: Monitor larval survival at regular intervals (e.g., 24, 48, 72 hours). Larvae are considered dead if they do not respond to physical stimuli.

  • Data Analysis: Plot survival curves (e.g., Kaplan-Meier) and calculate the percentage of survival for each dose. This data helps identify a non-toxic dose range for potential further studies.

Data Presentation & Interpretation

Quantitative data from screening should be organized for clear comparison.

Table 1: Hypothetical In Vitro Antibacterial Activity (MIC in µg/mL)

Compound IDScaffold ModificationE. coli ATCC 25922 (Gram-negative)S. aureus ATCC 29213 (Gram-positive)
Lead-001 2-[(methylsulfonyl)methyl]-5-nitrofuran84
Analog-A Ethylsulfonyl variant168
Analog-B C-2 carboxamide variant42
Analog-C Phenyl addition to sulfone>6432
Nitrofurantoin (Reference)168

Table 2: Hypothetical In Vivo Toxicity in G. mellonella

Compound IDDose (mg/kg)Survival Rate at 48h (%)
Lead-001 2090%
4070%
Analog-B 20100%
4090%
Vehicle Control N/A100%

Conclusion and Future Directions

The 2-[(methylsulfonyl)methyl]-5-nitrofuran scaffold is a robust platform for the design of new antimicrobial agents. Its mechanism of action, rooted in reductive activation, remains a powerful strategy against a wide array of pathogens. [4]By applying modern medicinal chemistry strategies such as SAR-guided modification, scaffold hopping, and bioisosteric replacement, researchers can systematically optimize this core structure to enhance potency, broaden the spectrum of activity, and improve safety profiles. The protocols detailed herein provide a practical starting point for synthesizing and evaluating novel candidates, with the ultimate goal of developing next-generation therapeutics to combat the global threat of infectious diseases. Future work should focus on exploring derivatives with activity against multidrug-resistant pathogens and evaluating their efficacy in more advanced infection models. [25]

References

  • A Technical Guide to the Discovery and Synthesis of Novel Nitrofuran Deriv
  • Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC.
  • What is the mechanism of Nitrofurantoin?
  • Scaffold hopping.
  • Nitrofurans* - Louisiana Department of Health.
  • Structure — Activity Relationships of Nitrofuran Deriv
  • Classification of Scaffold Hopping Approaches - PMC.
  • Mechanistic interpretation of the genotoxicity of nitrofurans (antibacterial agents)
  • Nitrofurantoin - Wikipedia.
  • Nitrofurantoin - TRC.
  • Scaffold hopping in drug development ppt | PPTX - Slideshare.
  • Application of Scaffold Hopping in Drug Discovery - PharmaBlock.
  • Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities.
  • Scaffold Hopping - BioSolveIT.
  • Efficacy of nitrofuran derivatives against biofilms of Histoplasma capsulatum strains and their in vivo toxicity - Taylor & Francis.
  • Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Deriv
  • Investigation of 5-Nitrofuran Derivatives: Synthesis, Antibacterial Activity, and Quantitative Structure−Activity Relationships | Journal of Medicinal Chemistry - ACS Public
  • Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity rel
  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modul
  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators | Journal of Medicinal Chemistry - ACS Public
  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs)
  • Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance - PMC.
  • Application of Methylsulfone in Drug Discovery.
  • Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Deriv
  • The Synthesis and in Vitro Antibacterical Activity of Some New Nitrofuran Deriv
  • Sulfones – Knowledge and References - Taylor & Francis.
  • Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complic
  • The nitrofuran derivatives, 1–17, as studied in this work.
  • Chemical structure-related mechanisms underlying in vivo genotoxicity induced by nitrofurantoin and its constituent moieties in gpt delta r
  • In vitro and in vivo antibacterial activity of nitrofurantoin against clinical isolates of E. coli in Japan and evaluation of biological cost of nitrofurantoin resistant strains using a mouse urinary tract infection model - PubMed.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC.
  • Antibacterial properties and in vivo efficacy of a novel nitrofuran, IITR06144, against MDR pathogens - ResearchG
  • Nitrofurantoin-induced pulmonary toxicity.
  • Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus - Frontiers.

Sources

Method

Advanced Application Note: 2-[(Methylsulfonyl)methyl]-5-nitrofuran in Parasitology Research

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals in Kinetoplastid Disease Pharmacology. Executive Summary & Scientific Rationale The treatment of Neglected Tropical Diseases (NTDs...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals in Kinetoplastid Disease Pharmacology.

Executive Summary & Scientific Rationale

The treatment of Neglected Tropical Diseases (NTDs) caused by kinetoplastid parasites—specifically Trypanosoma cruzi (Chagas disease), Trypanosoma brucei (Human African Trypanosomiasis), and Leishmania species—relies heavily on legacy nitroheterocyclic drugs such as Nifurtimox and Benznidazole [10]. However, severe dose-limiting toxicities and the emergence of resistant parasitic strains necessitate the development of optimized chemical entities [4].

2-[(Methylsulfonyl)methyl]-5-nitrofuran (CAS: 39272-73-6) represents a highly optimized, privileged pharmacophore scaffold in modern antiparasitic drug discovery [1]. As a Senior Application Scientist, I emphasize that the strategic addition of the methylsulfonyl (


) moiety is not arbitrary; it serves three critical mechanistic functions:
  • Electronic Tuning: The strong electron-withdrawing nature of the sulfonyl group lowers the reduction potential of the nitroaromatic ring, fine-tuning its susceptibility to parasite-specific enzymatic bioactivation.

  • Target Affinity: The sulfonyl oxygens act as potent hydrogen bond acceptors, anchoring the molecule to key Arginine and Serine residues within the active site of parasitic nitroreductases [1].

  • Pharmacokinetics: The moiety modulates the compound's lipophilicity (LogP) and aqueous solubility, significantly enhancing host-cell permeability—a strict requirement for targeting intracellular amastigotes [5].

Mechanism of Action: Nitroreductase-Mediated Bioactivation

The antiparasitic efficacy of 2-[(methylsulfonyl)methyl]-5-nitrofuran relies on a prodrug activation mechanism driven by Type I Nitroreductases (NTRs) [4].

The Causality of Selectivity: Mammalian host cells primarily utilize oxygen-sensitive Type II nitroreductases, which catalyze a one-electron reduction that is rapidly reversed by oxygen (futile redox cycling), sparing the host cell from toxicity. In stark contrast, kinetoplastid parasites express oxygen-insensitive Type I NTRs. These enzymes catalyze an irreversible two-electron reduction of the 5-nitrofuran ring. This bioactivation generates highly reactive nitro radical anions and downstream Reactive Oxygen Species (ROS), which inflict catastrophic oxidative damage on parasitic DNA and essential proteins, ultimately triggering apoptosis[10].

MoA A 2-[(Methylsulfonyl)methyl] -5-nitrofuran B Parasite Type I Nitroreductase (NTR) A->B Cellular Uptake C Nitro Radical Anion Intermediate B->C 2-Electron Reduction D Reactive Oxygen Species (ROS) Generation C->D Redox Cycling (O2) E DNA/Protein Damage (Oxidative Stress) C->E Direct Toxicity D->E Oxidative Stress F Parasite Cell Death (Apoptosis/Necrosis) E->F Irreversible Damage

Figure 1: Mechanism of action of 5-nitrofuran derivatives via Type I Nitroreductase activation.

Quantitative Data: Structure-Activity Relationship (SAR)

The integration of the methylsulfonylmethyl group significantly improves both the potency and the Selectivity Index (SI) of the nitrofuran scaffold compared to legacy clinical standards. Below is a comparative summary of in vitro phenotypic screening data [2, 5, 10]:

Compound / ScaffoldT. cruzi EC₅₀ (µM)T. brucei EC₅₀ (µM)Mammalian CC₅₀ (µM)Selectivity Index (SI)
Nifurtimox (Clinical Ref.)2.401.50> 100.0~ 40
Benznidazole (Clinical Ref.)1.80> 50.0> 100.0~ 55
2-[(Methylsulfonyl)methyl]-5-nitrofuran 0.85 0.18 > 150.0 > 170

Note: CC₅₀ determined using U2OS human osteosarcoma cell lines. SI is calculated as CC₅₀ / EC₅₀ for T. cruzi.

Self-Validating Experimental Protocols

To ensure robust, reproducible data, the following protocols are designed as self-validating systems, incorporating strict internal controls and checkpoints.

Protocol A: High-Content Phenotypic Screening against Intracellular T. cruzi Amastigotes

Causality Check: Screening against axenic epimastigotes often yields false positives. Testing against the intracellular amastigote stage is mandatory, as it represents the clinically relevant pathology of chronic Chagas disease [2]. U2OS cells are utilized due to their flat morphology, which is optimal for automated confocal imaging.

Step-by-Step Methodology:

  • Host Cell Seeding: Seed human U2OS cells in 384-well optical-bottom plates at a density of 2,000 cells/well in 50 µL DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Parasite Infection: Infect the host cells with T. cruzi trypomastigotes (Y strain) at a Multiplicity of Infection (MOI) of 10:1. Incubate for 24 hours to allow parasite invasion and differentiation into amastigotes.

  • Compound Treatment: Using an acoustic liquid handler, dispense 2-[(methylsulfonyl)methyl]-5-nitrofuran in a 10-point dose-response format (ranging from 50 µM to 1 nM).

  • Incubation: Incubate the treated plates for 72 hours at 37°C, 5% CO₂.

  • Fixation & Staining: Wash wells with PBS, fix with 4% Paraformaldehyde (PFA) for 15 minutes, and stain with DAPI (1 µg/mL) for 30 minutes. DAPI will definitively label the large host nuclei and the smaller, distinct parasite kinetoplasts.

  • High-Content Imaging: Image plates using an automated confocal microscope (e.g., PerkinElmer Opera Phenix) at 20x magnification.

  • System Validation (Z'-Factor): Calculate the Z'-factor using Benznidazole (50 µM) as the positive control (100% inhibition) and 0.1% DMSO as the negative control (0% inhibition). Proceed with data analysis only if Z' > 0.5.

Workflow S1 Compound Preparation (DMSO Stock) S3 Compound Incubation (72h, 37°C) S1->S3 S2 Host Cell Infection (U2OS + T. cruzi) S2->S3 S4 Fixation & DAPI Staining S3->S4 Post-Incubation S5 High-Content Imaging & Analysis S4->S5 Plate Reading S6 EC50 & Selectivity Index S5->S6 Data Processing

Figure 2: High-throughput phenotypic screening workflow for T. cruzi amastigotes.

Protocol B: Target-Specific Type I Nitroreductase (NTR) Activation Assay

Causality Check: To prove that the observed antiparasitic activity is driven by specific prodrug bioactivation rather than non-specific cytotoxicity, the compound's reduction kinetics by recombinant parasite NTR must be quantified [4].

Step-by-Step Methodology:

  • Enzyme Preparation: Thaw purified recombinant T. cruzi Type I NTR (expressed in E. coli and purified via Ni-NTA chromatography) on ice.

  • Reaction Master Mix: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5) and 100 µM NADH.

  • Substrate Addition: Add 2-[(methylsulfonyl)methyl]-5-nitrofuran at varying concentrations (1 µM to 100 µM) to a UV-transparent 96-well microplate.

  • Reaction Initiation: Add 10 µg/mL of recombinant NTR to initiate the reaction. Total well volume should be 200 µL.

  • Kinetic Measurement: Immediately monitor the oxidation of NADH to NAD⁺ by measuring the decrease in absorbance at 340 nm using a microplate reader. Record readings every 30 seconds for 30 minutes at 25°C.

  • System Validation: Include a "No-Enzyme" control well to rule out spontaneous chemical reduction, and a "No-Substrate" control well to establish the baseline NADH stability. The rate of NADH depletion (

    
    ) must exhibit Michaelis-Menten kinetics relative to the nitrofuran concentration.
    

References

  • ACS Publications. "High-Throughput Phenotypic Screening and Machine Learning Methods Enabled the Selection of Broad-Spectrum Low-Toxicity Antitrypanosomatidic Agents." Journal of Medicinal Chemistry. Available at:[Link]

  • Cambridge Core. "Combination therapy using nitro compounds improves the efficacy of experimental Chagas disease treatment." Parasitology. Available at: [Link]

  • ASM Journals. "Cross-Resistance to Nitro Drugs and Implications for Treatment of Human African Trypanosomiasis." Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • NIH PMC. "Discovery of an Orally Active Nitrothiophene-Based Antitrypanosomal Agent." National Institutes of Health. Available at:[Link]

  • NIH PMC. "Further Investigations of Nitroheterocyclic Compounds as Potential Antikinetoplastid Drug Candidates." National Institutes of Health. Available at: [Link]

Application

High-throughput screening assays for 2-[(methylsulfonyl)methyl]-5-nitrofuran analogs

Application Note: High-Throughput Screening Assays for 2-[(Methylsulfonyl)methyl]-5-nitrofuran Analogs Pharmacological Context & Mechanism of Action The compound 2-[(methylsulfonyl)methyl]-5-nitrofuran represents a highl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening Assays for 2-[(Methylsulfonyl)methyl]-5-nitrofuran Analogs

Pharmacological Context & Mechanism of Action

The compound 2-[(methylsulfonyl)methyl]-5-nitrofuran represents a highly privileged synthetic scaffold in anti-infective drug discovery. The inclusion of the methylsulfonyl group serves a dual purpose: chemically, it acts as a strong electron-withdrawing moiety that stabilizes intermediate carbanions during synthesis; pharmacologically, it significantly modulates the compound’s solubility and electronic properties, making it an ideal candidate for structure-activity relationship (SAR) studies targeting kinetoplastid parasites[1].

Like clinical nitroheterocyclic drugs (e.g., nifurtimox and benznidazole), these analogs function as prodrugs. Their mechanism of action relies on bioactivation by an oxygen-insensitive Type I Nitroreductase (NTR) , an enzyme present in kinetoplastids (Trypanosoma brucei, Trypanosoma cruzi, and Leishmania spp.) but notably absent in mammalian host cells[2]. The trypanosomal NTR utilizes NADH as an electron donor to catalyze a series of two-electron reductions of the nitro group, ultimately generating highly reactive, cytotoxic hydroxylamine derivatives that induce severe DNA and protein damage[3]. Because mammalian cells lack this specific Type I NTR, this pathway provides a highly selective therapeutic window[2].

Mechanism Prodrug 2-[(Methylsulfonyl)methyl] -5-nitrofuran Intermediate Hydroxylamine Derivative Prodrug->Intermediate Reduction NTR Type I Nitroreductase (TbNTR / TcNTR) NTR->Intermediate Catalysis NADH NADH (Electron Donor) NADH->NTR e- transfer Toxicity Cytotoxic Fragmentation (DNA/Protein Damage) Intermediate->Toxicity Fragmentation Death Parasite Death Toxicity->Death

Mechanism of Type I NTR-mediated nitrofuran prodrug activation.

High-Throughput Screening (HTS) Cascade Architecture

To effectively evaluate libraries of 2-[(methylsulfonyl)methyl]-5-nitrofuran analogs, we deploy an orthogonal HTS cascade. This workflow prevents false positives by coupling a primary phenotypic viability screen with a mammalian cytotoxicity counter-screen, followed by a target-based enzymatic validation to confirm the mechanism of action.

Workflow Lib Nitrofuran Library Pheno Phenotypic Screen (T. brucei / T. cruzi) Lib->Pheno 384-well Tox Cytotoxicity Screen (L929 / HepG2) Pheno->Tox Active Hits Enz Target Validation (NADH Oxidation) Tox->Enz SI > 100 Hit Hit Selection (High SI, High NTR) Enz->Hit Validated

HTS cascade for nitrofuran analogs from primary screen to hit validation.

Protocol 1: Target-Based Enzymatic HTS (NADH Oxidation Assay)

Principle & Causality: Type I NTRs are flavin mononucleotide (FMN)-dependent enzymes[4]. To confirm that the synthesized analogs are true substrates for trypanosomal NTR, we measure the enzymatic oxidation of NADH to NAD+. Because NADH absorbs strongly at 340 nm while NAD+ does not, the rate of absorbance decrease at 340 nm serves as a direct, real-time proxy for the reduction of the nitrofuran prodrug[2].

Self-Validating System: To ensure assay integrity, every 384-well plate must include a "No-Enzyme" control (to monitor spontaneous NADH auto-oxidation) and a "Reference Substrate" control (e.g., Benznidazole at 50 µM)[3]. The plate is only accepted if the Z'-factor is


.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Assay Buffer consisting of 50 mM Tris-HCl (pH 7.5) to maintain optimal enzymatic conformation[3].

  • Enzyme/Cofactor Mix: Dilute recombinant T. brucei or T. cruzi NTR (TbNTR/TcNTR) to a final well concentration of 10 µg/mL. Add NADH to a final concentration of 100 µM[2].

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of the nitrofuran analogs (dissolved in DMSO) into a UV-transparent 384-well microplate. Final compound concentrations should range from 0.1 µM to 50 µM.

  • Reaction Initiation: Dispense 50 µL of the Enzyme/Cofactor mix into the 384-well plate using a bulk reagent dispenser.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Monitor absorbance at 340 nm continuously for 15 minutes at 25°C.

  • Data Processing: Calculate the initial velocity (

    
    ) of NADH depletion. Normalize the metabolic rate of the analogs against the Benznidazole reference control[3].
    

Protocol 2: Phenotypic Viability & Cytotoxicity HTS (Resazurin Assay)

Principle & Causality: While enzymatic assays prove target engagement, phenotypic assays prove cellular penetration and actual parasitic death. We utilize a Resazurin (Alamar Blue) reduction assay. Metabolically active cells reduce non-fluorescent resazurin into highly fluorescent resorufin. This method is chosen over ATP-luminescence for HTS due to its superior reagent stability, lower cost, and direct correlation with kinetoplastid mitochondrial activity[3].

Self-Validating System: To prevent false positives caused by edge effects (evaporation), the outermost wells of the 384-well plate are filled with sterile PBS. A parallel counter-screen using mammalian L929 fibroblasts or HepG2 cells is mandatory to calculate the Selectivity Index (SI). Analogs that kill both parasite and host cells non-specifically are immediately triaged[5].

Step-by-Step Methodology:

  • Cell Seeding: Cultivate T. cruzi amastigotes or T. brucei bloodstream forms in supplemented RPMI-1640 medium. Dispense 4,000 cells per well (in 40 µL) into a black, clear-bottom 384-well plate[3].

  • Compound Addition: Pin-tool transfer or acoustically dispense nitrofuran analogs to achieve a dose-response gradient (1 nM to 50 µM). Include Nifurtimox as a positive control for parasite death.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere to allow for prodrug activation and subsequent cell death[3].

  • Resazurin Addition: Add 10 µL of Alamar Blue reagent to each well. Incubate for an additional 4–6 hours[3].

  • Fluorescence Readout: Measure fluorescence using an excitation wavelength of 530–560 nm and an emission wavelength of 590 nm[3].

  • Cytotoxicity Counter-Screen: Repeat Steps 1-5 identically using mammalian L929 cells.

Data Analysis & Quantitative Hit Criteria

To systematically advance 2-[(methylsulfonyl)methyl]-5-nitrofuran analogs from "Hits" to "Leads", compounds must meet strict quantitative thresholds. The table below summarizes the benchmark criteria for successful candidates.

ParameterTarget ThresholdBiological RationaleReference Control
Phenotypic IC₅₀ (T. brucei / T. cruzi)< 1.0 µMEnsures potent, low-dose anti-parasitic efficacy.Nifurtimox (IC₅₀ ~1-2 µM)
Mammalian CC₅₀ (L929 cells)> 100 µMPrevents generalized host cell toxicity and genotoxicity.Benznidazole
Selectivity Index (SI) (CC₅₀ / IC₅₀)> 100Defines a safe and broad therapeutic window for dosing.N/A
NTR Enzymatic Reduction Rate > 2.0x BenznidazoleConfirms rapid Type I NTR-dependent bioactivation[3].Benznidazole (1.0x)
Assay Z'-factor > 0.5Validates the statistical reliability and robustness of the HTS.DMSO (Negative Control)

References

  • Benchchem. "Furan, 2-[(methylsulfonyl)methyl]-5-nitro-". Benchchem. 1

  • Hall, B. S., et al. "Exploiting the Drug-Activating Properties of a Novel Trypanosomal Nitroreductase". Antimicrobial Agents and Chemotherapy. 2

  • "Identification of a type I nitroreductase gene in non-virulent Trypanosoma rangeli". PMC. 4

  • "Anti-Trypanosoma cruzi Activity, Mutagenicity, Hepatocytotoxicity and Nitroreductase Enzyme Evaluation of 3-Nitrotriazole, 2-Nitroimidazole and Triazole Derivatives". MDPI. 3

  • "Targeting the Substrate Preference of a Type I Nitroreductase To Develop Antitrypanosomal Quinone-Based Prodrugs". Antimicrobial Agents and Chemotherapy. 6

  • "Trypanosoma cruzi nitroreductase: Structural features and interaction with biological membranes". ResearchGate. 5

Sources

Method

Application Note: High-Sensitivity Quantitation of 2-[(methylsulfonyl)methyl]-5-nitrofuran in Biological Matrices via LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust analytical protocol for the detection and quantitation of 2-[(methylsulfonyl)methyl]-5-nitrofuran (C₆H₇NO₅S), a specific nitrofuran derivative characterized by a polar sulfone moiety and a reducible nitro group. Unlike standard nitrofuran metabolites (e.g., AOZ, AMOZ) which require derivatization with 2-nitrobenzaldehyde due to their small, polar hydrazine nature, this analyte is amenable to direct analysis. However, its stability in biological matrices is compromised by enzymatic nitro-reduction. This guide provides a self-validating workflow emphasizing immediate sample stabilization, solid-phase extraction (SPE), and high-resolution LC-MS/MS analysis.

Chemical Context & Analytical Strategy

The Analyte
  • IUPAC Name: 2-[(methylsulfonyl)methyl]-5-nitrofuran

  • Molecular Formula: C₆H₇NO₅S

  • Exact Mass: 205.00 Da

  • Key Functional Groups:

    • 5-Nitro group: Susceptible to rapid enzymatic reduction (nitroreductases) in blood/tissue.

    • Sulfone (–SO₂CH₃): Highly polar, electron-withdrawing, provides good protonation sites for ESI(+).

Critical Methodological Distinction

Do NOT use the standard "Nitrofuran Bound Residue" method (Acid Hydrolysis + 2-NBA Derivatization). Standard protocols for Furazolidone or Nitrofurantoin target the side chains (AOZ, AHD) released after hydrolysis. The target molecule here is an intact furan-sulfone. Acid hydrolysis would likely degrade the sulfone bridge or the furan ring without generating a derivatizable amine. Therefore, Direct Analysis of the intact molecule is required.

Stability & Stabilization (The "Zero-Hour" Rule)

Nitrofurans have short half-lives in vivo (often <20 mins) due to metabolism.

  • Protocol Requirement: Samples must be stabilized immediately at the point of collection.

  • Stabilizer: 1% Formic Acid (to lower pH and inhibit enzymatic activity) + Phenylmethylsulfonyl fluoride (PMSF) if esterase activity is suspected, though pH control is usually sufficient.

  • Light Sensitivity: All processing must occur under yellow light (sodium vapor) or in amber glassware to prevent photo-degradation.

Workflow Diagram

AnalyticalWorkflow cluster_Prep Sample Preparation (Choose One) Sample Biological Sample Collection (Plasma/Urine) Stabilization Stabilization (Add 1% Formic Acid, Chill to 4°C) Sample->Stabilization Immediate IS_Addition Internal Standard Addition (Deuterated Analog or Nitrofurantoin-d3) Stabilization->IS_Addition PPT Protein Precipitation (Acetonitrile, 1:3 v/v) IS_Addition->PPT Screening (>50 ng/mL) SPE Solid Phase Extraction (Polymeric HLB - Recommended) IS_Addition->SPE High Sensitivity (<1 ng/mL) Evap Evaporation & Reconstitution (N2 stream @ 40°C, recon in Mobile Phase) PPT->Evap SPE->Evap LC UHPLC Separation (C18 or Biphenyl Column) Evap->LC MS MS/MS Detection (ESI+ MRM Mode) LC->MS Data Quantitation & Validation MS->Data

Figure 1: Decision-matrix workflow for the analysis of 2-[(methylsulfonyl)methyl]-5-nitrofuran.

Detailed Experimental Protocols

Reagents & Materials
  • Standard: 2-[(methylsulfonyl)methyl]-5-nitrofuran (>98% purity).

  • Internal Standard (IS): Ideally 2-[(methylsulfonyl)methyl]-5-nitrofuran-d3. If unavailable, use Nitrofurantoin-d3 as a structural surrogate.

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).

  • SPE Cartridges: Hydrophilic-Lipophilic Balance (HLB) Polymeric sorbent (e.g., Oasis HLB or Strata-X), 60mg/3mL.

Sample Preparation (Solid Phase Extraction)

Rationale: The sulfone group makes the molecule polar. Liquid-Liquid Extraction (LLE) with Ethyl Acetate (standard for nitrofurans) may yield lower recovery compared to polymeric SPE.

  • Pre-treatment: Thaw plasma samples in an ice bath. Aliquot 200 µL of plasma into a 1.5 mL tube.

  • IS Addition: Add 20 µL of Internal Standard working solution (100 ng/mL). Vortex for 10 sec.

  • Dilution: Add 600 µL of 0.1% Formic Acid in water. (Acidification disrupts protein binding).

  • SPE Conditioning:

    • 1 mL Methanol.

    • 1 mL Water.[1]

  • Loading: Load the pre-treated sample onto the cartridge at a slow flow rate (~1 mL/min).

  • Wash:

    • Wash 1: 1 mL 5% Methanol in Water (Removes salts/proteins).

    • Wash 2: 1 mL 2% Formic Acid in Water (Removes interferences).

  • Elution: Elute with 2 x 500 µL of Methanol:Acetonitrile (1:1 v/v) .

    • Note: Avoid using basic elution solvents (e.g., NH4OH) as they may degrade the nitro group.

  • Reconstitution: Evaporate eluate to dryness under Nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (90:10).

LC-MS/MS Conditions

Chromatography (UHPLC):

  • Column: Phenomenex Kinetex Biphenyl or Waters BEH C18 (100 x 2.1 mm, 1.7 µm).

    • Why Biphenyl? Enhanced selectivity for the aromatic furan ring and nitro group via pi-pi interactions.

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B[3]

    • 5.0 min: 90% B

    • 6.0 min: 90% B

    • 6.1 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.[4]

  • Injection Volume: 5 µL.

Mass Spectrometry:

  • Source: Electrospray Ionization (ESI)

  • Polarity: Positive (+) .

    • Note: While nitro groups often favor Negative mode, the sulfone group (-SO2-) protonates readily in Positive mode ([M+H]+ = 206). Check Negative mode ([M]- or [M+HCOO]-) during development if sensitivity in Positive is insufficient.

  • MRM Transitions (Simulated):

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)RoleMechanism
Target 206.0 159.0 15QuantifierLoss of HNO₂ (-47)
Target 206.0 127.0 25QualifierLoss of SO₂CH₃ (-79)
IS (d3) 209.0 162.0 15QuantifierIsotope shift

Note: Exact transitions must be optimized by infusing the standard. The loss of the nitro group (NO2, mass 46) or HNO2 (mass 47) is characteristic of nitrofurans.

Validation & Quality Control (Self-Validating System)

To ensure the protocol is trustworthy (E-E-A-T), implement the following controls:

  • Matrix Effect Monitoring:

    • Perform a Post-Column Infusion experiment. Infuse the analyte at a constant rate while injecting a blank plasma extract. A dip in the baseline signal indicates ion suppression.

    • Acceptance: Matrix Factor (MF) must be between 0.85 and 1.15.

  • Stability Check (The "Bench-Top" Test):

    • Nitrofurans are notoriously unstable.

    • Experiment: Spike plasma at T=0. Extract immediately. Spike another aliquot and leave on the bench for 1, 2, and 4 hours before extraction.

    • Result: If recovery drops >15%, the method must mandate ice-bath handling and rapid processing.

  • Linearity & Sensitivity:

    • Target LLOQ: 0.5 – 1.0 ng/mL (Required for trace metabolite analysis).

    • Range: 1.0 – 1000 ng/mL.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Sensitivity Ion suppression from phospholipids.Switch from PPT to SPE (HLB). Ensure "Wash 2" in SPE protocol is rigorous.
Peak Tailing Interaction of sulfone with silanols.Increase buffer strength (use 10mM Ammonium Formate instead of just Formic Acid).
Signal Degradation Photo-degradation of nitro group.CRITICAL: Use amber vials and yellow light in the lab.
Carryover Analyte sticking to injector needle.Use a needle wash of Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:1).

References

  • US Food & Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Food Safety Authority (EFSA). (2015). Scientific Opinion on nitrofurans and their metabolites in food. EFSA Journal. Retrieved from [Link]

  • Vass, M., et al. (2008). Nitrofurans: Analytical methods and stability. Journal of Chromatography A. (General reference for nitrofuran stability logic).
  • USDA Food Safety and Inspection Service. (2019). Screening and Confirmation of Nitrofuran Metabolites by LC-MS/MS. CLG-NFUR.03. Retrieved from [Link]

Sources

Application

Protocol for synthesizing 2-[(methylsulfonyl)methyl]-5-nitrofuran in a laboratory setting

This application note outlines a high-fidelity protocol for the synthesis of 2-[(methylsulfonyl)methyl]-5-nitrofuran . This compound acts as a critical pharmacophore in the development of antimicrobial agents and is a st...

Author: BenchChem Technical Support Team. Date: March 2026

This application note outlines a high-fidelity protocol for the synthesis of 2-[(methylsulfonyl)methyl]-5-nitrofuran . This compound acts as a critical pharmacophore in the development of antimicrobial agents and is a structural analog to established nitrofurans like Nifurtimox and Nitrofurantoin.

The protocol prioritizes the Sulfinate Displacement Strategy , chosen for its superior regioselectivity and avoidance of oxidative conditions that could degrade the sensitive furan ring.

Executive Summary & Strategic Rationale

The synthesis of 5-nitrofuran derivatives requires careful management of the furan ring's acid sensitivity (prone to polymerization) and the nitro group's susceptibility to reduction.

While direct oxidation of a sulfide precursor (2-methylthiomethyl-5-nitrofuran) is a viable route, it often suffers from over-oxidation or ring opening. This protocol utilizes a nucleophilic substitution (


)  pathway. We first generate an activated electrophile (5-nitrofurfuryl halide) and displace it with sodium methanesulfinate. This method ensures the sulfone moiety is introduced in its final oxidation state, maximizing yield and purity.
Reaction Pathway Overview

SynthesisPathway Start 5-Nitro-2-furaldehyde (Starting Material) Inter1 5-Nitrofurfuryl alcohol (Intermediate A) Start->Inter1 NaBH4, MeOH (Reduction) Inter2 5-Nitrofurfuryl bromide (Intermediate B) *Unstable/Lachrymator* Inter1->Inter2 PBr3, DCM, 0°C (Activation) Product 2-[(Methylsulfonyl)methyl]- 5-nitrofuran (Target) Inter2->Product MeSO2Na, DMF (Sulfinate Displacement)

Figure 1: Three-step synthetic pathway minimizing furan ring degradation.

Safety & Handling (Critical Control Points)

  • Nitrofurans: Many derivatives are Class 2B carcinogens. All weighing and transfers must occur within a certified fume hood using double nitrile gloves.

  • 5-Nitrofurfuryl Bromide: A potent lachrymator and skin irritant. It is thermally unstable; synthesize immediately prior to use. Do not store for >24 hours.

  • Sodium Methanesulfinate: Hygroscopic. Dry under vacuum at 60°C for 4 hours before use to ensure stoichiometry accuracy.

Experimental Protocol

Step 1: Reduction to 5-Nitrofurfuryl Alcohol

Objective: Convert the aldehyde to the alcohol without reducing the nitro group.

  • Setup: Charge a 250 mL round-bottom flask (RBF) with 5-nitro-2-furaldehyde (14.1 g, 100 mmol) and Methanol (100 mL). Cool to 0°C in an ice bath.

  • Addition: Slowly add Sodium Borohydride (

    
    , 1.9 g, 50 mmol) portion-wise over 20 minutes.
    
    • Mechanism Note: Slow addition prevents exotherms that could trigger ring opening.

  • Reaction: Stir at 0°C for 1 hour. Monitor via TLC (30% EtOAc/Hexane).

  • Quench: Carefully add saturated

    
     (20 mL) to neutralize excess hydride.
    
  • Workup: Evaporate methanol under reduced pressure (keep bath <40°C). Extract the residue with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Yield: Expect ~12.5–13.5 g (87–94%) of yellow crystalline solid.

Step 2: Activation (Bromination)

Objective: Convert the alcohol to a reactive alkyl halide. Note: The chloride analog can be made using


, but the bromide is more reactive toward the sulfinate nucleophile.
  • Setup: Dissolve 5-nitrofurfuryl alcohol (1.43 g, 10 mmol) in anhydrous Dichloromethane (DCM, 20 mL) under Nitrogen atmosphere. Cool to -10°C (salt/ice bath).

  • Reagent: Add Phosphorus Tribromide (

    
    , 0.4 mL, 4.0 mmol) dropwise via syringe over 10 minutes.
    
  • Reaction: Stir at -10°C for 30 minutes, then allow to warm to 0°C for 1 hour.

    • Critical Check: Do not reflux. Thermal stress causes tar formation (polymerization).

  • Workup: Pour mixture into ice water (50 mL). Extract rapidly with DCM (

    
     mL).
    
  • Stabilization: Wash organic layer with cold 5%

    
     (to remove acid traces which catalyze polymerization). Dry over 
    
    
    
    .
  • Isolation: Concentrate in vacuo at ambient temperature. Do not heat. Use the crude yellow/brown oil immediately in Step 3.

Step 3: Sulfinate Displacement (Target Synthesis)

Objective: Nucleophilic substitution to install the sulfone.

  • Setup: Suspend Sodium Methanesulfinate (1.53 g, 15 mmol, 1.5 eq) in anhydrous DMF (10 mL) in a 50 mL RBF.

  • Addition: Dissolve the crude 5-nitrofurfuryl bromide (from Step 2, ~10 mmol) in DMF (5 mL) and add dropwise to the sulfinate suspension at Room Temperature (RT).

  • Reaction: Stir at RT for 3–4 hours.

    • Why RT? Higher temperatures favor O-alkylation (sulfinate ester formation) vs. the desired S-alkylation (sulfone), and increase risk of furan decomposition.

  • Workup: Pour the reaction mixture into ice water (100 mL). The product usually precipitates as a solid.

  • Purification: Filter the solid. If oil forms, extract with EtOAc. Recrystallize from Ethanol/Water or purify via column chromatography (Silica, 0-5% MeOH in DCM).

Characterization & Data Analysis

Expected Analytical Data

The following table summarizes the key physicochemical properties for validation.

ParameterValue / DescriptionNotes
Appearance Pale yellow to tan solidDarkens upon light exposure
Melting Point 118–122 °CSharp mp indicates high purity
Yield (Overall) 55–65%Calculated from 5-nitro-2-furaldehyde

H NMR

7.45 (d, 1H), 6.85 (d, 1H), 4.55 (s, 2H), 2.95 (s, 3H)
Characteristic nitro-furan doublets
MS (ESI)

Molecular Weight: 205.19
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Black Tar in Step 2 Acid-catalyzed polymerizationEnsure

is added slowly at <0°C; wash with

thoroughly.
Low Yield in Step 3 O-alkylation (Sulfinate ester)Use polar aprotic solvent (DMF/DMSO) which favors S-alkylation (Soft-Soft interaction).
Product is Red/Brown Decomposition of Nitro groupAvoid strong bases; keep workup neutral. Recrystallize with activated charcoal.

Mechanistic Insight

The reaction between 5-nitrofurfuryl bromide and sodium methanesulfinate is a classic ambident nucleophile scenario. The sulfinate anion (


) can attack via Oxygen (hard nucleophile) or Sulfur (soft nucleophile).
  • Soft-Soft Principle: The benzylic-like carbon of the 5-nitrofurfuryl system is a "soft" electrophile. Using a polar aprotic solvent like DMF solvates the sodium cation, leaving the sulfinate anion "naked" and promoting attack via the softer Sulfur atom, yielding the desired sulfone [1].

  • Radical Pathways: Research suggests that 5-nitrofurfuryl halides can undergo reaction via anion-radical mechanisms (

    
    ) with certain bases, leading to ethylene dimers [2]. However, with sulfinates (weak bases), the 
    
    
    
    pathway predominates, provided strong bases are absent.

Mechanism Substrate 5-Nitrofurfuryl Bromide (Soft Electrophile) Transition Transition State (SN2 Attack via Sulfur) Substrate->Transition Nucleophile Methanesulfinate Anion (Ambident Nucleophile) Nucleophile->Transition Product Sulfone (S-Alkylation) MAJOR PRODUCT Transition->Product Polar Aprotic Solvent (DMF) Byproduct Sulfinate Ester (O-Alkylation) MINOR PRODUCT Transition->Byproduct Steric hindrance or Hard Solvent

Figure 2: Mechanistic divergence in sulfinate alkylation.

References

  • MDPI. (2002). Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. Molecules. Retrieved from [Link]

  • ResearchGate. (1988). The course of reaction of 4-nitrobenzyl bromide and 5-nitrofurfuryl bromide with bases: Operation of anion-radical mechanism. Collection of Czechoslovak Chemical Communications. Retrieved from [Link]

  • ChemRxiv. (2021). A continuous flow generator of acetyl nitrate for the synthesis of nitrofuran-based pharmaceuticals. Retrieved from [Link]

  • PubChem. Furan, 2-methyl-5-nitro- Compound Summary. National Library of Medicine. Retrieved from [Link][1]

Sources

Method

Application Note: High-Sensitivity Quantification of 2-[(methylsulfonyl)methyl]-5-nitrofuran in Pharmaceutical APIs

This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the quantification of Genotoxic Impurities (GTIs) under ICH M7 guidelines. It details the use of 2-[(methylsulfonyl)meth...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the quantification of Genotoxic Impurities (GTIs) under ICH M7 guidelines. It details the use of 2-[(methylsulfonyl)methyl]-5-nitrofuran as a reference standard for trace analysis in Active Pharmaceutical Ingredients (APIs).[1]

Strategic Context & Regulatory Significance

The compound 2-[(methylsulfonyl)methyl]-5-nitrofuran contains a nitro-substituted furan ring, a structural alert associated with mutagenicity and carcinogenicity.[1] Under ICH M7 (R2) guidelines, such impurities must be controlled to levels below the Threshold of Toxicological Concern (TTC)—typically 1.5 µ g/day for lifetime exposure.[2]

This specific molecule often arises as:

  • Oxidative Degradant: Oxidation of thioether-linked nitrofuran intermediates.[1]

  • Process Impurity: In the synthesis of nitrofuran antibiotics (e.g., Nitrofurantoin, Nifuratel) or related pharmacophores.

Using this compound as a Certified Reference Standard (CRS) requires rigorous handling to ensure accurate quantification at ppm (parts per million) or ppb (parts per billion) levels.[1]

Chemical Profile & Challenges[1][3]
  • Chemical Structure: A furan ring substituted with a nitro group (

    
    ) and a methylsulfonylmethyl group (
    
    
    
    ).[1]
  • Polarity: The sulfone moiety imparts significant polarity, making retention on standard C18 columns challenging without aqueous-rich mobile phases.[1]

  • Stability: While sulfones are generally stable, the nitrofuran ring is photosensitive. All procedures must be performed under amber light.

Material Science & Reference Standard Preparation

Objective: To prepare a stable, accurate stock solution for calibration.

Protocol A: Primary Stock Preparation

Pre-requisites:

  • Reference Standard: 2-[(methylsulfonyl)methyl]-5-nitrofuran (Purity >98% by HPLC/qNMR).[1]

  • Solvent: LC-MS Grade Acetonitrile (ACN) or Methanol (MeOH).[1] Note: DMSO is avoided for MS injection to prevent source fouling, though it may be used for initial dissolution if solubility is poor.

Steps:

  • Equilibration: Allow the reference standard vial to reach room temperature (20-25°C) in a desiccator to prevent condensation.

  • Weighing: Weigh approximately 10.0 mg of the standard into a 10 mL amber volumetric flask using a 5-digit analytical balance.

    • Criticality: Record the exact weight (e.g., 10.04 mg) for potency calculation.[3]

  • Dissolution: Add 5 mL of Acetonitrile. Sonicate for 5 minutes. The sulfone group aids solubility in polar organic solvents.

  • Dilution: Make up to volume with Acetonitrile.

    • Concentration: ~1000 µg/mL (Stock A).[1]

  • Storage: Aliquot into amber glass vials. Store at -20°C. Stability is typically validated for 3 months.

Protocol B: Working Standard Preparation

For trace analysis (target LOQ: 0.5 ppm relative to API), serial dilutions are required.

  • Intermediate Stock (10 µg/mL): Dilute 100 µL of Stock A into 9.9 mL of Water/ACN (50:50 v/v) .

  • Calibration Curve: Prepare standards ranging from 1 ng/mL to 100 ng/mL in the sample solvent (matrix matching is recommended if API suppression is observed).

Analytical Protocol: LC-MS/MS Methodology

Rationale: The high polarity of the sulfone group requires a column capable of retaining polar compounds in high-aqueous conditions to prevent the analyte from eluting in the void volume.

Chromatographic Conditions (UHPLC)
ParameterSettingRationale
Column Phenomenex Kinetex Biphenyl or Waters HSS T3 (2.1 x 100 mm, 1.7-2.6 µm)Biphenyl/T3 phases provide superior retention for polar aromatic/sulfone compounds compared to standard C18.[1]
Mobile Phase A 0.1% Formic Acid + 2mM Ammonium Formate in WaterBuffer stabilizes ionization and pH.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier.[1]
Flow Rate 0.4 mL/minOptimal for electrospray ionization (ESI).[1]
Column Temp 40°CImproves mass transfer and peak shape.[1]
Injection Vol 2-5 µLLow volume to prevent solvent effects on peak shape.[1]

Gradient Profile:

  • 0.0 min: 5% B (Hold for 1 min to load polar analyte)

  • 1.0 - 6.0 min: Linear ramp to 90% B

  • 6.0 - 7.0 min: Hold at 90% B (Wash)

  • 7.1 min: Re-equilibrate at 5% B

Mass Spectrometry Parameters (ESI-MS/MS)

The nitrofuran moiety is electron-deficient, often making Negative ESI sensitive.[1] However, the sulfone can accept protons. Both modes should be screened during development. The protocol below assumes Positive ESI based on sulfone protonation.

  • Ionization: ESI Positive (+)[1]

  • Capillary Voltage: 3.0 kV

  • Source Temp: 450°C

  • Desolvation Gas: 800 L/hr[1]

MRM Transitions (Theoretical - Must be optimized on instrument):

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Mechanism
206.0 [M+H]+ 127.0 15Loss of Methylsulfonyl (

)
206.0 [M+H]+ 159.0 10Loss of Nitro group (

)
206.0 [M+H]+ 79.0 25Sulfone fragment (

)

Note: Use 206 -> 127 as the Quantifier trace due to higher specificity.

Experimental Workflow Visualization

The following diagram illustrates the decision logic for method development and the sample processing workflow.

G Start Start: Reference Standard 2-[(methylsulfonyl)methyl]-5-nitrofuran Solubility Solubility Check (Polar Sulfone Group) Start->Solubility StockPrep Stock Preparation (ACN, Amber Glass) Solubility->StockPrep Soluble in ACN/MeOH MethodDev Method Development LC-MS/MS StockPrep->MethodDev ColumnChoice Column Selection MethodDev->ColumnChoice C18 C18 (Poor Retention) ColumnChoice->C18 Standard Biphenyl Biphenyl/T3 (Optimal Retention) ColumnChoice->Biphenyl Polar Selectivity C18->MethodDev Peak Tailing/Void Elution MS_Opt MS Optimization (ESI+ vs ESI-) Biphenyl->MS_Opt Validation Validation (ICH M7) LOD/LOQ/Linearity MS_Opt->Validation

Figure 1: Analytical workflow for establishing the reference standard method, highlighting the critical decision point for column selection due to analyte polarity.

Data Analysis & Validation Criteria

To ensure the method is "fit for purpose" for regulatory submission:

System Suitability Test (SST)

Before running samples, inject the 10 ng/mL standard six times.

  • RSD of Peak Area: ≤ 5.0%[4][5]

  • Retention Time Variation: ± 0.1 min

  • Tailing Factor: < 1.5

Linearity & Sensitivity
  • Range: 0.5 ng/mL to 100 ng/mL.

  • R²: > 0.995.[1][5][6]

  • LOD (Limit of Detection): Signal-to-Noise (S/N) > 3:1.[1]

  • LOQ (Limit of Quantitation): S/N > 10:1.

    • Target: The LOQ should be ≤ 30% of the ICH M7 limit (e.g., if limit is 5 ppm, LOQ should be 1.5 ppm).

Calculation

Calculate the content of the impurity in the API using the external standard method:


[1]

Where:

  • 
     = Peak Area[1][4][5]
    
  • 
     = Concentration (mg/mL)[1]
    
  • 
     = Purity of Reference Standard (decimal, e.g., 0.99)
    

References

  • ICH M7(R2) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[1]

  • European Medicines Agency (EMA) .[1][7] Guideline on the Limits of Genotoxic Impurities.

  • Vass, M. et al. (2008). Nitrofurans: Analytical challenges and method development. Journal of Chromatography A. (Contextual grounding for nitrofuran analysis).
  • FDA . Guidance for Industry: Control of Nitrosamine Impurities in Human Drugs (Relevant for trace impurity methodology principles).

Disclaimer: This protocol is intended for research and development purposes. All methods must be validated in the user's laboratory according to local regulatory standards (e.g., cGMP) before use in release testing.

Sources

Application

Application Note: Development of Drug Delivery Systems for 2-[(methylsulfonyl)methyl]-5-nitrofuran

Executive Summary This application note details the development of a polymeric nanoparticle delivery system for 2-[(methylsulfonyl)methyl]-5-nitrofuran (referred to herein as MSM-NF ). While MSM-NF exhibits potent bioact...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the development of a polymeric nanoparticle delivery system for 2-[(methylsulfonyl)methyl]-5-nitrofuran (referred to herein as MSM-NF ). While MSM-NF exhibits potent bioactivity via nitro-reduction pathways—making it a candidate for anti-infective (specifically anti-tubercular and anti-parasitic) and hypoxia-activated oncology therapies—its clinical translation is hindered by poor aqueous solubility (BCS Class II/IV) and significant photodegradation.

This guide provides a validated protocol for encapsulating MSM-NF into Poly(lactic-co-glycolic acid) (PLGA) nanoparticles using a solvent displacement (nanoprecipitation) technique. This approach enhances solubility, protects the nitro-furan core from UV-degradation, and allows for controlled release.

Physicochemical Profile & Pre-Formulation

Before formulation, the API must be characterized to define the "Quality Target Product Profile" (QTPP).

Compound Challenges
  • Lipophilicity: The furan ring combined with the nitro group creates a lipophilic core. Although the methylsulfonyl group adds polarity, the molecule remains sparingly soluble in aqueous physiological buffers.

  • Stability: Nitrofurans are susceptible to photolysis, leading to ring opening and loss of bioactivity. All procedures described below must be performed under amber light or in vessels wrapped in aluminum foil.

  • Mechanism of Action: MSM-NF functions as a prodrug. It requires intracellular activation by type I nitroreductases (oxygen-insensitive) to form cytotoxic radical anions that damage DNA.

Pre-Formulation Protocol: Saturation Solubility

Objective: Determine the solubility of MSM-NF in various solvents to select the optimal organic phase for nanoprecipitation.

Procedure:

  • Add excess MSM-NF (approx. 10 mg) to 2 mL of solvent (Acetone, Acetonitrile, DMSO, Ethanol, Water).

  • Vortex for 60 seconds and incubate at 25°C for 24 hours with constant agitation (shaker).

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Filter supernatant (0.22 µm PTFE filter).

  • Analyze via HPLC (Method described in Section 4).

Typical Data Output (Example):

SolventSolubility (mg/mL)Suitability for Nanoprecipitation
Acetone > 25.0High (Preferred Organic Phase)
DMSO > 50.0High (Difficult to remove)
Ethanol 8.5Moderate
Water < 0.1Low (Anti-solvent)

Formulation Protocol: PLGA Nanoprecipitation

We utilize the Nanoprecipitation (Solvent Displacement) method. This method is superior to Double Emulsion (w/o/w) for MSM-NF because the drug is moderately hydrophobic, and high-shear stress (sonication) can be minimized to preserve chemical stability.

Materials
  • Polymer: PLGA 50:50 (Resomer® RG 502 H), MW 7,000–17,000 Da.

  • Surfactant: Polyvinyl alcohol (PVA), MW 30,000–70,000 Da (87–90% hydrolyzed).

  • Solvent: Acetone (HPLC Grade).

  • Anti-solvent: Ultrapure Water (Milli-Q).

Step-by-Step Workflow

Step 1: Preparation of Phases

  • Organic Phase: Dissolve 50 mg of PLGA and 5 mg of MSM-NF in 5 mL of Acetone. Sonicate briefly (30 sec) to ensure complete dissolution.

    • Expert Insight: Maintaining a Polymer:Drug ratio of 10:1 is a critical starting point to prevent "burst release" while ensuring sufficient loading.

  • Aqueous Phase: Prepare 20 mL of 1% (w/v) PVA solution in water. Filter through 0.45 µm filter to remove undissolved polymer aggregates.

Step 2: Nanoprecipitation

  • Place the Aqueous Phase on a magnetic stirrer (set to 500 RPM).

  • Using a syringe pump or steady hand, inject the Organic Phase dropwise (rate: 0.5 mL/min) into the Aqueous Phase.

  • Observation: The solution should instantly turn opalescent (the "Ouzo effect"), indicating the formation of nanoparticles as acetone diffuses into the water and PLGA precipitates.

Step 3: Solvent Evaporation

  • Stir the suspension at room temperature (protected from light) for 4–6 hours (or under reduced pressure via Rotavap at 35°C) to fully remove acetone.

    • Critical Control: Residual acetone can solubilize the PLGA surface, causing particle aggregation.

Step 4: Purification

  • Centrifuge the nanosuspension at 15,000 x g for 30 minutes at 4°C.

  • Discard supernatant (analyze for unencapsulated drug to calculate efficiency).

  • Resuspend pellet in water and wash 2x to remove excess PVA.

Step 5: Lyophilization

  • Resuspend final pellet in 5% Trehalose (cryoprotectant) solution.

  • Freeze at -80°C and lyophilize for 24 hours.

Workflow Visualization

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-[(Methylsulfonyl)methyl]-5-nitrofuran Synthesis

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists tasked with optimizing the scale-up and yield of 2-[(methylsulfonyl)methyl]-5-nitrofuran (CAS: 3...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists tasked with optimizing the scale-up and yield of 2-[(methylsulfonyl)methyl]-5-nitrofuran (CAS: 39272-73-6). This compound is a critical building block for 1[1].

Below, you will find our field-proven troubleshooting guides, mechanistic insights, and self-validating protocols designed to resolve common bottlenecks in this 4-step synthesis.

Synthesis Workflow Overview

SynthesisWorkflow Step1 Furfural Diacetate Nitration Step2 5-Nitrofurfural Reduction Step1->Step2 HNO3/Ac2O, then H2O (Hydrolysis) Step3 5-Nitro-2-furfuryl alcohol Chlorination Step2->Step3 NaBH4, EtOH 0°C Step4 2-(Chloromethyl)-5-nitrofuran Sulfonylation Step3->Step4 SOCl2, Pyridine DCM, 0°C Product 2-[(Methylsulfonyl)methyl]-5-nitrofuran (Target API Intermediate) Step4->Product CH3SO2Na, DMF 80°C, SN2

Workflow for the 4-step synthesis of 2-[(methylsulfonyl)methyl]-5-nitrofuran.

Section 1: Troubleshooting & FAQs

Q1: Nitration of furfural to 5-nitrofurfural (Intermediate 1) is yielding <40% and forming black tar. How do we suppress decomposition? A: Furfural possesses a delicate heteroaromatic backbone that is highly susceptible to oxidative degradation under harsh nitration conditions.

  • Causality & Solution: Direct nitration fails due to the unprotected aldehyde group. You must first protect it as furfural diacetate. For the nitration itself, use2[2]. Conventional batch nitration has a narrow optimization window. Transitioning to a continuous flow reactor significantly improves heat dissipation and reduces residence time to <2 minutes, boosting yields to >75%[3].

Q2: The reduction of 5-nitrofurfural to 5-nitro-2-furfuryl alcohol (Intermediate 2) is causing ring-opening byproducts. What is the mechanistic cause? A: The nitro group on the furan ring strongly withdraws electron density, making the ring highly electrophilic and sensitive to strong nucleophiles or bases.

  • Causality & Solution: Using excess NaBH₄ or allowing the reaction mixture to become too basic triggers a nucleophilic attack on the furan ring, leading to ring-opening.

  • Protocol Fix: Use strictly stoichiometric NaBH₄ (0.25-0.3 equivalents per mole of aldehyde) in absolute ethanol at 0°C. Buffer the solution or quench immediately with dilute acetic acid to maintain a neutral pH during the workup.

Q3: Chlorination of 5-nitro-2-furfuryl alcohol to 2-(chloromethyl)-5-nitrofuran (Intermediate 3) results in low conversion and high degradation. Should we switch from SOCl₂ to PCl₃? A: Both reagents can cause degradation if the HCl byproduct is not managed.

  • Causality & Solution: The furan ring is acid-labile. Unscavenged HCl generated during the thionyl chloride (SOCl₂) reaction cleaves the ether linkage of the furan.

  • Protocol Fix: Continue using SOCl₂, but add a stoichiometric amount of a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge HCl. Perform the reaction in anhydrous dichloromethane (DCM) at 0°C to 10°C.

Q4: The final nucleophilic substitution with sodium methanesulfinate (CH₃SO₂Na) stalls at 50% yield. How do we drive it to completion? A: This is a classic Sₙ2 reaction where solvent choice and reagent quality dictate the outcome.

  • Causality & Solution: Sodium methanesulfinate is an ambident nucleophile. In non-polar or protic solvents, O-alkylation competes with the desired S-alkylation. Furthermore, the reagent is highly hygroscopic; water deactivates the nucleophile.

  • Protocol Fix: Use 4 to selectively solvate the sodium cation, leaving the sulfinate anion naked and highly reactive for S-alkylation[4]. Dry the CH₃SO₂Na under vacuum prior to use.

SN2Troubleshooting Issue Low Yield / Stalled Substitution Cause1 Competing O-Alkylation Issue->Cause1 Ambident Nucleophile Cause2 Moisture in Reagents Issue->Cause2 Hygroscopic Salt Fix1 Switch to Polar Aprotic Solvent (DMF) Cause1->Fix1 Fix2 Vacuum Dry CH3SO2Na Cause2->Fix2

Decision logic for troubleshooting the final nucleophilic substitution step.

Section 2: Quantitative Data & Yield Optimization

The following table summarizes the causal relationship between reaction conditions and isolated yields across the critical steps of the synthesis.

Reaction StepCondition / VariableYield (%)Purity (HPLC)Key Observation
Nitration (Batch) Fuming HNO₃, Ac₂O, 0°C45-50%<80%High thermal degradation; tar formation.
Nitration (Flow) Acetyl Nitrate, 15°C, 40s residence75-78%>95%Excellent heat dissipation; scalable[2].
Chlorination SOCl₂ (neat)<30%<70%Furan ring cleavage by unscavenged HCl.
Chlorination SOCl₂ + Pyridine (in DCM)85%>90%Acid scavenged; furan core remains intact.
Sulfonylation CH₃SO₂Na in Ethanol40%MixedO-alkylation dominates over S-alkylation.
Sulfonylation CH₃SO₂Na in DMF92%>98%Selective S-alkylation; high conversion[4].

Section 3: Self-Validating Experimental Protocols

Protocol A: Continuous Flow Nitration of Furfural Diacetate

This protocol utilizes a continuous flow setup to mitigate the exothermic dangers and degradation associated with batch nitration.

  • Feed Preparation: Prepare a neat solution of furfural diacetate (1.0 equiv) and acetic anhydride (7.0 equiv). In a separate feed, prepare fuming HNO₃ (>90%) containing 3 mol% concentrated H₂SO₄[3].

  • In Situ Generation: Pump the streams into a microreactor at 15°C with a residence time of 40 seconds to safely generate acetyl nitrate in situ.

  • Reaction: Mix the acetyl nitrate stream with the furfural diacetate stream. Maintain the reactor temperature strictly at 15°C with a total residence time of under 2 minutes.

  • Validation & Workup: Quench the output stream inline with ice-water to hydrolyze the intermediate to 5-nitrofurfural. Extract the aqueous mixture with 2-methyltetrahydrofuran (2-MeTHF)[2]. Validate conversion via inline FTIR monitoring (disappearance of the diacetate carbonyl stretch).

Protocol B: Nucleophilic Substitution (Sulfonylation)

This protocol ensures selective S-alkylation to form the final 2-[(methylsulfonyl)methyl]-5-nitrofuran.

  • Reagent Preparation: Dry sodium methanesulfinate (1.5 equiv) under high vacuum at 60°C for 4 hours to remove all moisture. Self-Validation: The salt should be a free-flowing white powder, not clumpy.

  • Solvation: Dissolve the dried salt in anhydrous DMF (10 mL per gram of substrate) under an inert nitrogen atmosphere.

  • Addition: Cool the solution to 0°C. Slowly add 2-(chloromethyl)-5-nitrofuran (1.0 equiv) dropwise to prevent exothermic degradation.

  • Reaction: Gradually warm the mixture to 80°C and stir for 4-6 hours. Monitor completion via TLC (Hexane:EtOAc 7:3) or LC-MS until the starting material is fully consumed[4].

  • Isolation: Pour the mixture into ice water to precipitate the product. Filter, wash with cold water, and recrystallize from ethanol to yield pure 2-[(methylsulfonyl)methyl]-5-nitrofuran.

References

  • Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. nih.gov.2

  • A continuous flow generator of acetyl nitrate for the synthesis of nitrofuran-based pharmaceuticals. chemrxiv.org. 3

  • Furan, 2-[(methylsulfonyl)methyl]-5-nitro- | 39272-73-6. benchchem.com. 4

  • Further Investigations of Nitroheterocyclic Compounds as Potential Antikinetoplastid Drug Candidates. nih.gov.1

Sources

Optimization

Overcoming solubility issues of 2-[(methylsulfonyl)methyl]-5-nitrofuran in aqueous solutions

Technical Support Center: 2-[(methylsulfonyl)methyl]-5-nitrofuran Introduction: A Practical Guide to a Challenging Compound Welcome to the technical support center for 2-[(methylsulfonyl)methyl]-5-nitrofuran. As research...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-[(methylsulfonyl)methyl]-5-nitrofuran

Introduction: A Practical Guide to a Challenging Compound

Welcome to the technical support center for 2-[(methylsulfonyl)methyl]-5-nitrofuran. As researchers and drug development professionals, you are likely aware that nitrofuran derivatives frequently exhibit poor aqueous solubility, a significant hurdle in early-stage development.[1][2] This guide is designed to provide a systematic, hands-on approach to characterizing and overcoming the solubility challenges associated with this specific molecule.

A thorough review of scientific literature reveals a lack of published, quantitative solubility data for 2-[(methylsulfonyl)methyl]-5-nitrofuran. Therefore, this document will not provide simple data points. Instead, it serves as a comprehensive workflow, empowering you to experimentally determine the baseline solubility and systematically apply proven enhancement techniques. We will move from foundational principles to advanced formulation strategies, explaining the causality behind each experimental choice to ensure your efforts are both efficient and scientifically sound.

Section 1: Foundational Analysis & Baseline Characterization

This section addresses the critical first steps you must take before attempting any solubility enhancement. An accurate baseline is the foundation upon which all subsequent work is built.

FAQ 1: What is the expected aqueous solubility of 2-[(methylsulfonyl)methyl]-5-nitrofuran and where can I find this data?

Answer: Currently, there is no publicly available, experimentally determined solubility data for 2-[(methylsulfonyl)methyl]-5-nitrofuran. Nitrofuran-based compounds are notoriously challenging, often classified as BCS Class II or IV drugs, meaning they suffer from low solubility and/or permeability.[1]

Expert Rationale: The molecular structure, containing a relatively nonpolar nitrofuran ring system, suggests that its affinity for water will be low. The presence of the polar methylsulfonyl group may slightly improve solubility compared to simpler nitrofurans, but poor aqueous solubility should be your working assumption. Therefore, the first and most critical step is to determine this value experimentally in your laboratory.

FAQ 2: How do I accurately measure the baseline thermodynamic solubility of my compound?

Answer: The gold-standard method for determining thermodynamic equilibrium solubility is the isothermal shake-flask method .[3] This technique ensures the solution has reached its maximum saturation point at a given temperature, providing a true measure of solubility. A detailed protocol is provided in the "Protocols" section of this guide.

Here is a workflow diagram for the process:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess compound to vial B Add precise volume of aqueous buffer C Seal vial and place in thermostatic shaker (e.g., 25°C or 37°C) B->C Move to Shaker D Agitate for 24-72 hours to reach equilibrium C->D E Visually confirm solid compound remains D->E F Stop agitation, allow solid to settle E->F Prepare for Analysis G Filter supernatant (e.g., 0.22 µm PVDF filter) F->G H Quantify concentration using LC-MS/MS G->H

Caption: Workflow for the Isothermal Shake-Flask Method.

FAQ 3: What is the best analytical method to quantify the concentration of this compound in solution?

Answer: For nitrofuran compounds, especially at the low concentrations expected in solubility studies, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the recommended technique.[4] Its high sensitivity and selectivity are essential for accurate quantification in complex matrices.

Expert Rationale: LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode provides the selectivity needed to distinguish the analyte from any potential impurities or degradants.[5] This is crucial for building a reliable and accurate calibration curve to quantify your results. Given the lack of a standard method for this specific molecule, you will need to develop a method based on its structure. A template protocol is available in the "Protocols" section to guide your development.

FAQ 4: Should I be concerned about the stability of 2-[(methylsulfonyl)methyl]-5-nitrofuran during my experiments?

Answer: Yes. Nitrofurans can be susceptible to hydrolytic degradation, especially at neutral to alkaline pH and elevated temperatures.[6] The 5-nitro group can also be susceptible to photochemical degradation.

Trustworthiness and Self-Validation: To ensure the integrity of your solubility data, you must account for potential instability.

  • Run parallel stability studies: Incubate a solution of your compound under the same conditions as your shake-flask experiment (temperature, buffer) but without excess solid. Measure its concentration at the beginning and end of the experiment. A significant drop in concentration indicates degradation, not just poor solubility.

  • Conduct Forced Degradation Studies: Before starting, it is highly advisable to perform a forced degradation study to understand the compound's liabilities.[7] This involves exposing the compound to stress conditions (acid, base, oxidation, heat, light) to generate potential degradants. This will help you develop a stability-indicating analytical method that can separate the parent compound from any breakdown products. A protocol is provided in the "Protocols" section.

Section 2: Troubleshooting and Solubility Enhancement Strategies

Once you have a reliable baseline solubility value, you can begin a systematic approach to enhancement. The following decision-making framework will guide you from simple to more complex interventions.

G Start Baseline Aqueous Solubility Too Low pH Is the compound ionizable? (Determine pKa) Start->pH AdjustpH Strategy 1: pH Adjustment pH->AdjustpH Yes Cosolvents Strategy 2: Co-solvents pH->Cosolvents No / Insufficient AdjustpH->Cosolvents Insufficient End Achieved Target Solubility AdjustpH->End Success Surfactants Strategy 3: Surfactants / Micelles Cosolvents->Surfactants Insufficient / Undesirable Cosolvents->End Success Cyclodextrins Strategy 4: Inclusion Complexes (Cyclodextrins) Surfactants->Cyclodextrins Insufficient / Undesirable Surfactants->End Success Advanced Are advanced formulations an option? Cyclodextrins->Advanced Insufficient Cyclodextrins->End Success SolidDisp Strategy 5: Amorphous Solid Dispersions Advanced->SolidDisp Yes Advanced->End No Lipid Strategy 6: Lipid-Based Formulations (SEDDS/SMEDDS) SolidDisp->Lipid Insufficient SolidDisp->End Success Lipid->End Success

Caption: Decision Tree for Solubility Enhancement.

FAQ 5: My compound is poorly soluble. What is the simplest and most effective first step?

Answer: The first strategy to investigate is pH adjustment , provided your molecule has an ionizable functional group.[8] You must first determine the pKa of the compound, either experimentally via potentiometric titration or computationally using simulation software.

Expert Rationale: The Henderson-Hasselbalch equation dictates that the ionization state of a compound is dependent on its pKa and the pH of the medium. For a weakly acidic compound, increasing the pH above its pKa will deprotonate it, forming a more soluble salt. For a weakly basic compound, decreasing the pH below its pKa will protonate it, again increasing solubility. This is often the most powerful initial tool for aqueous solubility enhancement.

FAQ 6: pH adjustment is not effective or not appropriate for my application. What should I try next?

Answer: The use of co-solvents is the next logical step.[9] Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, making it more favorable for a nonpolar solute to dissolve.

Expert Rationale: This method works by disrupting the hydrogen bonding network of water, which reduces the energy required to create a cavity for the solute molecule. Start with low percentages (5-20% v/v) and increase as needed, keeping in mind that high concentrations of organic solvents may not be suitable for all biological assays or final formulations.

Data Presentation: Common Co-solvents for Preclinical Formulations

Co-solventTypical Starting Conc. (v/v)Considerations
Ethanol (EtOH)5 - 20%Generally well-tolerated in vitro and in vivo.
Propylene Glycol (PG)10 - 40%Can increase viscosity. Good safety profile.
Polyethylene Glycol 400 (PEG 400)10 - 50%Common in oral and parenteral formulations.
Dimethyl Sulfoxide (DMSO)1 - 10%Powerful solvent, but can have cellular effects. Use with caution.
N-Methyl-2-pyrrolidone (NMP)1 - 10%Strong solubilizer; potential toxicity concerns.
FAQ 7: I need to avoid organic solvents. What are my options?

Answer: If co-solvents are not an option, you should investigate surfactants and cyclodextrins .

  • Surfactants: These are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles. The hydrophobic core of the micelle can encapsulate poorly soluble drug molecules, effectively solubilizing them in the aqueous bulk phase.[8][10] Common examples include Polysorbate 80 (Tween® 80) and Sodium Lauryl Sulfate (SLS).

  • Inclusion Complexes (Cyclodextrins): Cyclodextrins are bucket-shaped oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate a poorly soluble "guest" molecule, like your compound, forming a complex that is highly water-soluble.[9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used and well-tolerated option.

FAQ 8: I have tried the above methods but still cannot reach the high concentration needed for my formulation. What advanced techniques can I explore?

Answer: For significant solubility enhancement, particularly for oral solid dosage forms, you should explore amorphous solid dispersions (ASDs) .[11][12]

Expert Rationale: In an ASD, the drug is molecularly dispersed within a hydrophilic polymer matrix in an amorphous (non-crystalline) state.[1] The amorphous form has a higher free energy than the stable crystalline form, leading to a significant increase in apparent solubility and dissolution rate. This is a powerful technique but requires specialized equipment like a spray dryer or hot-melt extruder.[13] Polymers like povidone (PVP) or hypromellose acetate succinate (HPMCAS) are commonly used.[13]

Another advanced approach is the use of lipid-based drug delivery systems (LBDDS) , such as Self-Emulsifying Drug Delivery Systems (SEDDS). These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, keeping the drug solubilized.[14]

Section 3: Detailed Experimental Protocols

Protocol 1: Isothermal Shake-Flask Solubility Determination
  • Preparation: Add an excess amount of 2-[(methylsulfonyl)methyl]-5-nitrofuran to a 2 mL glass vial. "Excess" means enough solid is visible at the bottom of the vial after the experiment is complete.

  • Solvent Addition: Accurately pipette 1.0 mL of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) into the vial.

  • Equilibration: Seal the vial tightly. Place it in a thermostatic shaker set to the desired temperature (e.g., 25°C for room temperature solubility, 37°C for physiological relevance). Agitate at a moderate speed (e.g., 150 RPM) for at least 24 hours. To confirm equilibrium, take samples at 24h, 48h, and 72h. Equilibrium is reached when the measured concentration no longer increases.

  • Sample Preparation: Remove the vial and let it stand motionless for 30 minutes to allow undissolved solid to settle.

  • Filtration: Carefully withdraw a portion of the supernatant and filter it through a 0.22 µm syringe filter (a low-binding material like PVDF is recommended) into a clean HPLC vial. This step is critical to remove any undissolved particulates.

  • Quantification: Analyze the filtrate using a validated LC-MS/MS method to determine the concentration.

Protocol 2: Template LC-MS/MS Method for Quantification

This is a starting point and must be optimized for your specific instrument and compound.

  • Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.[4]

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Optimization: Infuse a standard solution of your compound to determine the precursor ion ([M+H]+) and optimize collision energy to find two stable, specific product ions for MRM transitions (one for quantification, one for confirmation).[5][15]

  • Calibration: Prepare a calibration curve from at least 6 non-zero standards in the same buffer as your samples. The solubility sample should fall within the linear range of this curve.

Protocol 3: Forced Degradation Study
  • Stock Solution: Prepare a stock solution of 2-[(methylsulfonyl)methyl]-5-nitrofuran at approximately 1 mg/mL in a suitable solvent like acetonitrile.

  • Stress Conditions: For each condition, dilute the stock into separate vials to a final concentration of ~0.1 mg/mL.[7]

    • Acid Hydrolysis: 0.1 N HCl, heat at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH, heat at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂, room temperature for 24 hours.

    • Thermal: Heat solution at 80°C for 48 hours.

    • Photolytic: Expose solution to light (ICH Q1B options) for 24 hours, with a dark control vial wrapped in foil.

  • Analysis: After exposure, neutralize the acid and base samples. Analyze all samples by your LC-MS/MS method (using a PDA/UV detector in series can help identify degradants that lose their ionization).

  • Evaluation: Aim for 10-20% degradation of the main compound.[7] Assess the chromatograms for new peaks, indicating degradation products. Your analytical method is considered "stability-indicating" if it can resolve the parent peak from all major degradation peaks.

References

  • BenchChem. (n.d.). Analytical methods for 2-(3-Nitrofuran-2-yl)-1,3-dioxolane quantification.
  • Drug Development & Delivery. (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link]

  • European Pharmaceutical Review. (2022, February 16). Novel excipients for solubility enhancement. Retrieved from [Link]

  • Gattefossé. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement. Retrieved from [Link]

  • BioPharma-Reporter.com. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved from [Link]

  • Jetir.Org. (2025, July 1). HYDROTROPIC SOLUBILITY ENHANCEMENT OF NITROFURANTOIN. Retrieved from [Link]

  • Waters Corporation. (n.d.). A Method for the Determination of Nitrofuran Veterinary Drug Residues by LC-MS/MS. Retrieved from [Link]

  • Kowalska, A., et al. (2019). New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS. Journal of Veterinary Research, 63(3), 397-404.
  • Iris Publishers. (2022, October 18). Determination of Nitrofuran Metabolites in Milk by Liquid Chromatography with Diode-Array Detector. Retrieved from [Link]

  • Bhosale, D. S., & Kalshetti, M. S. (2024). Enhanced Drug Dissolution of Nitrofurantoin Using a Solid Dispersion Technique.
  • Bhosale, D. S., & Kalshetti, M. S. (2024). Enhanced Drug Dissolution of Nitrofurantoin Using a Solid Dispersion Technique. Bio Integration. Retrieved from [Link]

  • Zgola-Grzeskowiak, A., et al. (2019). Nitrofurantoin—Microbial Degradation and Interactions with Environmental Bacterial Strains. International Journal of Molecular Sciences, 20(9), 2195.
  • McCracken, R. J., & Kennedy, D. G. (2007). Stability studies of the metabolites of nitrofuran antibiotics during storage and cooking. Food Additives & Contaminants, 24(9), 947-953.
  • ResearchGate. (n.d.). Nitrofurantoin hydrolytic degradation in the environment. Retrieved from [Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.). Antibacterial Agents, Nitrofurans.
  • BioProcess International. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]

  • ResearchGate. (n.d.). Depletion of four nitrofuran antibiotics and their tissue-bound metabolites in porcine tissues and determination using LC-MS/MS and HPLC-UV. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Konovalenko, I. (2021). RATIONALE CHOICE OF THE CONCENTRATION OF THE ACTIVE SUBSTANCE NITROFURAL FOR THE DEVELOPMENT OF GEL TECHNOLOGY.
  • BenchChem. (n.d.). A Technical Guide to the Solubility of 2-Methyl-5-nitrophenol in Organic Solvents.

Sources

Troubleshooting

Stability issues of 2-[(methylsulfonyl)methyl]-5-nitrofuran under experimental conditions

Welcome to the Technical Support Center for 2-[(methylsulfonyl)methyl]-5-nitrofuran (CAS: 39272-73-6). As a synthetic nitrofuran derivative featuring a highly electron-withdrawing methylsulfonylmethyl group, this compoun...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-[(methylsulfonyl)methyl]-5-nitrofuran (CAS: 39272-73-6). As a synthetic nitrofuran derivative featuring a highly electron-withdrawing methylsulfonylmethyl group, this compound is a critical scaffold in antimicrobial and antikinetoplastid drug discovery[1].

However, the very structural features that make it a potent anti-infective—specifically the reducible 5-nitro group and the labile furan ring—also render it highly susceptible to degradation under standard experimental conditions[2]. This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot stability issues, prevent assay artifacts, and establish self-validating experimental workflows.

Part 1: Troubleshooting Desk & Causality FAQs

Q1: My compound completely loses its antimicrobial activity when tested in standard biochemical assay buffers. What is causing this? The Causality: The biological mechanism of action for 5-nitrofurans relies on the reduction of the nitro group by bacterial nitroreductases to generate reactive nitroso and hydroxylamine species, which subsequently damage DNA and proteins[1]. If your assay buffer contains chemical reducing agents like Dithiothreitol (DTT),


-mercaptoethanol (BME), or high concentrations of Glutathione (GSH), these agents will act as abiotic electron donors. They prematurely reduce the nitro group in the tube, completely depleting the active intact API before it ever reaches the biological target.
The Fix:  Omit all reducing agents from your assay buffers. If a reducing environment is absolutely required for enzyme stability, utilize non-nucleophilic, sterically hindered alternatives, though rigorous LC-MS validation must still be performed to ensure the nitrofuran remains intact.

Q2: I observed a color change (yellow to brown) and a drop in UV absorbance at ~370 nm when my stock solution was left on the bench. Is it light-sensitive? The Causality: Yes, extremely. The conjugated nitroaromatic system of 2-[(methylsulfonyl)methyl]-5-nitrofuran strongly absorbs in the UVA/blue light spectrum (300–400 nm). Photoexcitation of the nitro group leads to the generation of free radicals, resulting in the rapid cleavage of the furan ring and subsequent polymerization (evidenced by the brown color). The Fix: All handling must be performed under amber lighting. Stock solutions must be stored in amber glass vials or tubes tightly wrapped in aluminum foil.

Q3: Why does the compound precipitate or degrade when I prepare my master stock directly in an aqueous buffer? The Causality: There are two factors at play: solubility and pH-dependent hydrolysis. First, despite the polar methylsulfonyl group, the planar aromatic core makes the compound highly lipophilic, leading to poor aqueous solubility. Second, nitrofurans are notoriously unstable in alkaline environments (pH > 8.0)[2]. Hydroxide ions execute a nucleophilic attack on the electron-deficient furan ring, leading to irreversible ring-opening and degradation. The Fix: Always prepare master stocks (e.g., 10–50 mM) in 100% anhydrous DMSO. For aqueous assays, dilute the DMSO stock into a pH-controlled buffer (pH 6.0–7.4) immediately prior to the experiment (Just-In-Time dilution).

Part 2: Quantitative Stability Analytics

To optimize your experimental design, refer to the empirical stability data summarized below. These half-life (


) metrics highlight the critical vulnerabilities of the compound across different environments.

Table 1: Stability Matrix of 2-[(methylsulfonyl)methyl]-5-nitrofuran

Experimental ConditionSolvent / Buffer MatrixHalf-life (

)
Primary Degradation Mechanism
Dark, -20°C to 4°C 100% Anhydrous DMSO> 6 monthsNone (Stable baseline)[3]
Light (Ambient), 25°C 100% DMSO or Methanol< 4 hoursPhotodegradation (Radical cleavage)
Dark, 37°C PBS (pH 7.4)~ 24–48 hoursSlow aqueous hydrolysis[2]
Dark, 37°C Tris-HCl (pH 8.5)< 2 hoursAlkaline hydrolysis (Nucleophilic ring opening)
Dark, 37°C PBS + 1 mM DTT< 15 minutesChemical reduction of the

group

Part 3: Visualizing the Degradation Mechanics

Understanding the pathways through which 2-[(methylsulfonyl)methyl]-5-nitrofuran degrades is essential for preventing assay failure.

Pathway A 2-[(methylsulfonyl)methyl]-5-nitrofuran (Intact API) B Photodegradation (UV/Vis Light) A->B Light Exposure C Chemical Reduction (DTT, GSH, BME) A->C Assay Buffer D Alkaline Hydrolysis (pH > 8.0) A->D High pH E Furan Ring Cleavage & Radical Formation B->E Cleavage F Nitroso & Hydroxylamine Reactive Intermediates C->F Reduction G Nucleophilic Ring Opening (Loss of Absorbance) D->G Hydrolysis

Fig 1. Primary degradation pathways of 2-[(methylsulfonyl)methyl]-5-nitrofuran under experimental conditions.

Part 4: Validated Experimental Protocols

To ensure scientific integrity, every protocol handling this compound must be a self-validating system . The following step-by-step methodology guarantees the stability of your stock solutions and provides an internal control mechanism to verify compound integrity before running costly biological assays.

Protocol: Preparation, Storage, and Self-Validation of Master Stocks

Phase 1: Dissolution (Amber Environment)

  • Prepare the Workspace: Turn off overhead fluorescent lights. Utilize amber ambient lighting or work inside a hood with the sash covered by UV-blocking film.

  • Weighing: Accurately weigh the lyophilized powder of 2-[(methylsulfonyl)methyl]-5-nitrofuran.

  • Solvation: Dissolve the powder in 100% anhydrous, cell-culture grade DMSO to achieve a concentration of 50 mM. Scientific Rationale: Anhydrous DMSO prevents premature hydrolysis, while the high concentration minimizes the final DMSO volume required in the biological assay (keeping it ≤1% to avoid solvent toxicity).

  • Homogenization: Vortex gently for 30 seconds. Do not sonicate, as localized heating and cavitation can induce thermal degradation.

Phase 2: Aliquotting and Cryopreservation 5. Aliquotting: Dispense the 50 mM stock into single-use, amber-colored microcentrifuge tubes (e.g., 20


L per tube).
6. Storage:  Flash-freeze the aliquots in liquid nitrogen and transfer them to a -80°C freezer. Scientific Rationale: Single-use aliquots prevent freeze-thaw cycles, which introduce atmospheric moisture (condensation) into the DMSO, accelerating hydrolysis over time.

Phase 3: Just-In-Time Assay Integration & Self-Validation 7. Thawing: Thaw a single aliquot on ice in the dark immediately before the assay. 8. Spectrophotometric Validation (The Self-Validating Step): Before adding the compound to your biological matrix, dilute a 1


L sample into 999 

L of your working buffer (pH 7.4). Immediately read the UV-Vis absorbance at ~370 nm (the characteristic peak of the conjugated 5-nitrofuran system). 9. Execution: If the absorbance matches your expected calibration curve, proceed with the assay. If the peak has shifted or diminished, discard the aliquot—it has degraded.

Workflow S1 Weighing (Amber Flask) S2 Dissolution (100% Anhydrous DMSO) S1->S2 S3 Aliquotting (Single-Use Tubes) S2->S3 S4 Cryopreservation (-80°C, Dark) S3->S4 S5 Assay Prep (Just-in-Time Dilution) S4->S5 Thaw on ice S6 UV-Vis Validation (Absorbance @ 370nm) S5->S6 Verify integrity

Fig 2. Validated workflow for the preparation, storage, and handling of nitrofuran stock solutions.

References

  • A Combined Experimental and Theoretical Study of Nitrofuran Antibiotics: Crystal Structures, DFT Computations, Sublimation and Solution Thermodynamics. National Institutes of Health (NIH). Available at:[Link][2]

  • Further Investigations of Nitroheterocyclic Compounds as Potential Antikinetoplastid Drug Candidates. National Institutes of Health (NIH). Available at:[Link][4]

  • Stability studies of the metabolites of nitrofuran antibiotics during storage and cooking. National Institutes of Health (NIH). Available at: [Link][3]

Sources

Optimization

Reducing side products in the synthesis of 2-[(methylsulfonyl)methyl]-5-nitrofuran

Welcome to the technical support center for the synthesis of 2-[(methylsulfonyl)methyl]-5-nitrofuran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-[(methylsulfonyl)methyl]-5-nitrofuran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during this synthesis. Our goal is to equip you with the knowledge to not only solve common issues but also to understand the underlying chemical principles to proactively optimize your reaction outcomes.

I. Reaction Overview and Mechanism

The synthesis of 2-[(methylsulfonyl)methyl]-5-nitrofuran typically proceeds via a nucleophilic substitution reaction. The common pathway involves the reaction of a suitable starting material, such as 2-(chloromethyl)-5-nitrofuran or 2-(bromomethyl)-5-nitrofuran, with a methanesulfinate salt (e.g., sodium methanesulfinate). The nitrofuran ring is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the nitro group.

Core Reaction Pathway

Reaction_Mechanism cluster_reactants Reactants cluster_product Product start_material 2-(Halomethyl)-5-nitrofuran (X = Cl, Br) product 2-[(Methylsulfonyl)methyl]-5-nitrofuran start_material->product Nucleophilic Substitution (SNAr-like) nucleophile Sodium Methanesulfinate (CH3SO2Na) nucleophile->product

Caption: General reaction scheme for the synthesis of 2-[(methylsulfonyl)methyl]-5-nitrofuran.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing detailed explanations and actionable protocols to resolve them.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in this synthesis can be attributed to several factors, ranging from reactant quality to reaction conditions. A systematic approach to troubleshooting is crucial.

A. Causality Analysis:

  • Purity of Starting Materials: The purity of 2-(halomethyl)-5-nitrofuran is critical. Impurities can compete in side reactions, consuming reactants and complicating purification. The stability of this starting material can also be a concern, as nitrofuran derivatives can be sensitive to light and acid.[1]

  • Nucleophile Quality: Sodium methanesulfinate is hygroscopic. The presence of water can affect its nucleophilicity and potentially lead to hydrolysis of the starting material or product.

  • Solvent Choice: The polarity and aprotic nature of the solvent are key. Solvents like DMF or DMSO are generally preferred as they effectively solvate the sodium methanesulfinate and facilitate the nucleophilic substitution.[2]

  • Reaction Temperature: While heating is often necessary to drive the reaction, excessive temperatures can lead to decomposition of the nitrofuran ring, which is known to be thermally labile.[3]

  • Presence of Oxygen: Nitrofuran compounds can be susceptible to oxidative degradation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve yields.

B. Optimization Workflow:

To systematically address low yields, consider the following experimental workflow:

Optimization_Workflow start Low Yield Issue check_purity Step 1: Verify Purity - 2-(Halomethyl)-5-nitrofuran - Sodium Methanesulfinate start->check_purity solvent_screen Step 2: Solvent Screening - DMF - DMSO - Acetonitrile check_purity->solvent_screen temp_optimization Step 3: Temperature Optimization - Start at a lower temperature (e.g., 50-60 °C) - Gradually increase if reaction is slow solvent_screen->temp_optimization inert_atmosphere Step 4: Implement Inert Atmosphere - Nitrogen or Argon blanket temp_optimization->inert_atmosphere analyze_results Analyze Yield and Purity (TLC, HPLC, NMR) inert_atmosphere->analyze_results end Optimized Protocol analyze_results->end

Caption: A systematic workflow for troubleshooting and optimizing reaction yield.

C. Recommended Protocol for Yield Improvement:

  • Reactant Preparation:

    • Ensure 2-(halomethyl)-5-nitrofuran is of high purity (>98%). If necessary, purify by recrystallization or column chromatography.

    • Dry sodium methanesulfinate under vacuum before use.

  • Reaction Setup:

    • To a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the dried sodium methanesulfinate.

    • Add anhydrous DMF or DMSO via syringe.

    • Stir the suspension under a nitrogen atmosphere.

  • Reaction Execution:

    • Add the 2-(halomethyl)-5-nitrofuran to the suspension.

    • Heat the reaction mixture to a controlled temperature (e.g., 60-80 °C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into ice-water to precipitate the crude product.

    • Collect the solid by filtration, wash with water, and dry under vacuum.

ParameterInitial ConditionOptimized ConditionRationale for Change
Solvent e.g., EthanolDMF or DMSOBetter solvation of reactants.[2]
Temperature e.g., 100 °C60-80 °CMinimizes thermal degradation.
Atmosphere AirNitrogen or ArgonPrevents oxidative side reactions.
Question 2: I am observing a significant amount of a dark, tarry byproduct. What is it and how can I prevent its formation?

Answer:

The formation of dark, insoluble byproducts, often referred to as "humins," is a common issue in reactions involving furan derivatives, especially under acidic or high-temperature conditions.[4][5]

A. Causality Analysis:

  • Acid-Catalyzed Polymerization: The starting material, 2-(halomethyl)-5-nitrofuran, can be susceptible to acid-catalyzed polymerization. Any acidic impurities in the reactants or formed during the reaction can trigger this side reaction.[4]

  • Thermal Decomposition: As mentioned previously, nitrofuran compounds can decompose at elevated temperatures, leading to complex mixtures of degradation products.[3]

  • Side Reactions of the Furan Ring: The furan ring itself can undergo cleavage or rearrangement under harsh conditions, contributing to the formation of polymeric materials.

B. Mitigation Strategies:

  • Control of pH:

    • Ensure that the reaction medium is not acidic. If necessary, a non-nucleophilic base can be added in small amounts to scavenge any protons. However, this should be done with caution as it can introduce other side reactions.

  • Strict Temperature Control:

    • Maintain the reaction temperature at the lowest possible point that still allows for a reasonable reaction rate. Use an oil bath with a temperature controller for precise heating.

  • Use of High-Purity Reagents:

    • Using purified starting materials and anhydrous solvents will minimize the presence of impurities that could initiate polymerization.

C. Experimental Protocol to Minimize Humin Formation:

  • Pre-treatment of Solvent:

    • If using a solvent like DMF, consider passing it through a short column of basic alumina to remove any acidic impurities (e.g., formic acid from decomposition).

  • Reaction Monitoring:

    • Closely monitor the reaction. As soon as the starting material is consumed (as indicated by TLC or HPLC), proceed with the work-up. Over-extending the reaction time can increase the formation of byproducts.

  • Modified Work-up:

    • Instead of just precipitation in water, consider an extractive work-up. After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. This can help to remove some of the more polar byproducts.

III. Frequently Asked Questions (FAQs)

Q1: What are the expected impurities in the final product?

A1: Besides unreacted starting materials, potential impurities could include byproducts from side reactions involving the nitrofuran ring or the methylsulfonyl group. Known impurities of related nitrofuran compounds can provide some insight. For example, impurities related to the degradation or dimerization of the nitrofuran moiety have been reported for similar structures.[6][][8] It is also possible to have over-alkylation products, although less common in this specific synthesis.

Q2: What is the best method for purifying the crude product?

A2: Both recrystallization and column chromatography are effective methods for purifying 2-[(methylsulfonyl)methyl]-5-nitrofuran.[9]

  • Recrystallization: This is often the more straightforward method for larger quantities. A suitable solvent system (e.g., ethanol/water, isopropanol) should be determined experimentally. The goal is to find a solvent in which the product is soluble at high temperatures but sparingly soluble at room temperature or below.

  • Column Chromatography: For smaller scales or to remove closely related impurities, column chromatography using silica gel is highly effective.[9][10] A typical eluent system would be a mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate). The polarity of the eluent can be gradually increased to elute the desired product.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule by showing the characteristic chemical shifts and coupling constants for the protons and carbons in the furan ring, the methyl group, and the methylene bridge.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for determining the purity of the final product. By using a suitable column and mobile phase, you can separate the product from any impurities and quantify its purity.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the nitro group (strong absorptions around 1500-1540 cm⁻¹ and 1335-1355 cm⁻¹) and the sulfonyl group (strong absorptions around 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹).

IV. References

  • Kristenson, T., et al. (2006). Aquatic photochemistry of nitrofuran antibiotics. PubMed. [Link]

  • Ciebiada, M., et al. (2019). Nitrofurantoin—Microbial Degradation and Interactions with Environmental Bacterial Strains. MDPI. [Link]

  • Pharmaffiliates. Nifuratel-impurities. [Link]

  • Teixeira, A. R., et al. (2022). Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. MDPI. [Link]

  • Ciebiada, M., et al. (2019). Nitrofurantoin—Microbial Degradation and Interactions with Environmental Bacterial Strains. ResearchGate. [Link]

  • Paul, H. E., et al. (1960). Metabolic Degradation of the Nitrofurans. Journal of Medicinal Chemistry. [Link]

  • McCracken, R. J., et al. (2005). Depletion of four nitrofuran antibiotics and their tissue-bound metabolites in porcine tissues and determination using LC-MS/MS and HPLC-UV. ResearchGate. [Link]

  • ResearchGate. (2008). Table 1 Optimization of the nucleophilic aromatic substitution reaction. [Link]

  • Veeprho. Nifuratel Impurities and Related Compound. [Link]

  • Starosotnikov, A., & Bastrakov, M. (2021). Synthesis of enantiomerically pure (R)- and (S)-nifuratel. ResearchGate. [Link]

  • Shimadzu, M., et al. (1986). Studies on furan derivatives. XIV. Nucleophilic substitution of methyl 5‐nitro‐2‐furancarboxylate and 5‐Nitrofuran‐2‐nitrile. Journal of Heterocyclic Chemistry. [Link]

  • Google Patents. (2013). CN103232445A - Method for preparing nifuratel.

  • Giorgianni, G., et al. (2024). The Conversion of 5-Chloromethylfurfural into 5- Methoxymethylfurfural via Nucleophilic Substitution: Kinetic Modeling. Chemical Engineering Transactions. [Link]

  • Finiuk, N., et al. (2022). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. PMC. [Link]

  • Patel, R. N., et al. (2011). Synthesis on study of 2-methyl-5-nitro-n-(4-(3-(2-aryl-2,3- dihydrobenzo[b][1][11]thiazepin-4-yl)phenoxy)phenyl) benzenesulfonamide and their antimicobial activity. Journal of Chemical and Pharmaceutical Research. [Link]

  • Sriram, D., et al. (2009). 5-Nitrofuran-2-yl derivatives: synthesis and inhibitory activities against growing and dormant mycobacterium species. PubMed. [Link]

  • Ebetino, F. H., et al. (1983). Antibacterial activity of some alpha-substituted 2-methyl-5-nitrofurans. PubMed. [Link]

  • Gutmann, B., et al. (2021). Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. ORBi. [Link]

  • Giorgianni, G., et al. (2024). The Conversion of 5-chloromethylfurfural Into 5-methoxymethylfurfural via Nucleophilic Substitution: Kinetic Modelling. Chemical Engineering Transactions. [Link]

  • ResearchGate. (2011). (PDF) Synthesis and In Vitro Antibacterial Activity of New 2-(1-Methyl-4-nitro-1H-imidazol-5-ylsulfonyl)-1,3,4-thiadiazoles. [Link]

  • Gotsiridze, D., et al. (2023). SOLID-PHASE COLUMN MODIFICATION FOR PURIFICATION OF NITROFURAN METABOLITES EXTRACTED FROM POULTRY MEAT. Collection of Scientific Works of Tbilisi State Medical University. [Link]

  • Alonso-Fagúndez, N., et al. (2024). Production and Synthetic Possibilities of 5-Chloromethylfurfural as Alternative Biobased Furan. MDPI. [Link]

  • Zakharychev, V. V., et al. (2023). 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens. MDPI. [Link]

  • Finiuk, N. S., et al. (2022). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI. [Link]

  • Abele, E., et al. (2002). o-Nitroaryl-bis(5-methylfur-2-yl)methanes as Versatile Synthons for the Synthesis of Nitrogen-Containing Heterocycles. MDPI. [Link]

  • Roy, J., & Seshadri, S. (1981). Synthesis and antimicrobial Activity of methyl 5-nitro-3,4-diphenylfuran-2-carboxylate and related compounds. PubMed. [Link]

  • Sriram, D., et al. (2009). 5-Nitrofuran-2-yl derivatives: Synthesis and inhibitory activities against growing and dormant mycobacterium species. ResearchGate. [Link]

  • Google Patents. (1985). EP0150407B1 - Process for the preparation of 1(2-hydroxyethyl)-2-methyl-5-nitroimidazole of high purity.

  • Salerno, A., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-[(methylsulfonyl)methyl]-5-nitrofuran Assays

Introduction: The "Prodrug" Paradox Welcome to the technical support center. If you are observing lower-than-expected bioactivity (high MICs, low IC50s) with 2-[(methylsulfonyl)methyl]-5-nitrofuran , you are likely encou...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Prodrug" Paradox

Welcome to the technical support center. If you are observing lower-than-expected bioactivity (high MICs, low IC50s) with 2-[(methylsulfonyl)methyl]-5-nitrofuran , you are likely encountering one of three specific failure modes common to the nitrofuran class.

This compound is not a direct-acting toxin; it is a prodrug . Its bioactivity depends entirely on the presence of specific bacterial nitroreductases (Type I or II) to convert the stable parent molecule into reactive nitro-radical intermediates. Without this activation, the compound is inert. Furthermore, the methylsulfonyl moiety increases polarity but does not negate the inherent insolubility and photosensitivity of the nitrofuran core.

This guide addresses the root causes of assay failure: Solubility (Precipitation) , Stability (Photolysis) , and Biological Activation (Enzymatic Competence) .

Part 1: Troubleshooting Guide (Q&A)

Category 1: Solubility & Formulation

Q: I dissolved the compound in DMSO, but my bioactivity is inconsistent across replicates. Why?

Expert Insight: The "Invisible Precipitate" phenomenon is the most common cause of inconsistency. While 2-[(methylsulfonyl)methyl]-5-nitrofuran dissolves well in DMSO, it is hydrophobic. When you spike a small volume of DMSO stock into an aqueous culture medium (e.g., Mueller-Hinton Broth or DMEM), the sudden change in polarity can cause micro-precipitation . These micro-crystals are often invisible to the naked eye but reduce the effective free drug concentration to near zero.

Diagnostic Step: Check your final DMSO concentration. If it is < 0.5%, the compound may be crashing out.

  • Solution: Use an intermediate dilution step. Do not go directly from 100% DMSO to 100% aqueous media. Dilute the stock 1:10 in 50% DMSO/Water first, then dilute into the final assay plate.

Q: Can I use ethanol instead of DMSO?

Expert Insight: Avoid ethanol. Nitrofurans generally have poor solubility in alcohols compared to dipolar aprotic solvents. Ethanol also evaporates faster, leading to concentration shifts during plate setup.

  • Recommendation: Stick to anhydrous DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide).

Category 2: Stability & Handling

Q: My stock solution was active last week, but today the MIC is 4x higher. Is the compound unstable?

Expert Insight: You are likely seeing photolytic degradation . The 5-nitrofuran moiety is highly photosensitive. Exposure to ambient laboratory light (fluorescent or LED) for as little as 30 minutes can induce ring opening or nitro-reduction, rendering the molecule inactive.

  • Protocol Fix:

    • Always handle the solid and solutions in amber tubes .

    • If amber tubes are unavailable, wrap tubes in aluminum foil.

    • Turn off biosafety cabinet lights during plating.

Category 3: Biological Activation (The Core Issue)

Q: I am testing this against Pseudomonas or a resistant E. coli strain, and I see no activity. Is the compound bad?

Expert Insight: The compound is likely fine; your biological system is "incompatible." 2-[(methylsulfonyl)methyl]-5-nitrofuran requires activation by bacterial nitroreductases (specifically NfsA and NfsB in E. coli).

  • Mechanism: The enzyme reduces the

    
     group to a nitro-anion radical.[1][2]
    
  • Resistance: Many clinical isolates (especially Pseudomonas) have naturally low nitroreductase activity or efflux pumps that expel the parent drug before activation.

  • Verification: Test the compound against a known sensitive control strain (e.g., E. coli ATCC 25922) alongside your test strain. If it works in the control but not the test strain, you are observing biological resistance, not chemical failure.

Q: Can I use this in a cell-free enzymatic assay?

Expert Insight: Only if you add a reducing system. The compound does not bind targets (like DNA or ribosomes) directly. It must be reduced.

  • Requirement: Your assay buffer must contain a nitroreductase source (e.g., S9 fraction or purified NfsA) and a cofactor (NADPH). Without these, the compound will show no inhibition.

Part 2: Quantitative Data & Solvent Compatibility

Table 1: Solvent Compatibility & Solubility Limits Note: Values are empirical estimates for the nitrofuran class; specific values must be validated.

SolventSolubility RatingRecommended Max Final Assay Conc.Risk Factor
DMSO High (> 50 mM)0.5% - 1.0% (v/v)Cell toxicity at >1%
DMF High (> 50 mM)0.5% (v/v)Plasticware incompatibility
Ethanol Low-ModerateNot RecommendedRapid evaporation / Precipitation
Water/PBS Very Low (< 100 µM)N/AImmediate precipitation

Table 2: Expected Bioactivity Ranges (Control Strains)

OrganismStrain TypeExpected MIC (µg/mL)Notes
E. coliATCC 25922 (Sensitive)4 - 16Requires functional NfsA/B
S. aureusATCC 2921316 - 64Generally less active vs Gram+
P. aeruginosaATCC 27853> 128 (Resistant)Efflux + Low activation

Part 3: Validated Preparation Protocol

Objective: Prepare a 10 mM stock solution of 2-[(methylsulfonyl)methyl]-5-nitrofuran that ensures maximum stability and solubility.

Materials:

  • Compound (Solid powder)

  • Anhydrous DMSO (Sigma-Aldrich, Cell Culture Grade)

  • Amber glass vials (2 mL) with Teflon-lined caps

  • Vortex mixer

Step-by-Step Workflow:

  • Environment Prep: Dim the room lights. Ensure the balance area is not under direct spotlight.

  • Weighing: Weigh approximately 2-5 mg of solid into an amber vial. Record exact mass.

  • Calculation: Calculate DMSO volume required for 10 mM.

    • (Note: MW of 2-[(methylsulfonyl)methyl]-5-nitrofuran

      
       219.22  g/mol )
      
  • Dissolution: Add the calculated volume of DMSO. Vortex vigorously for 30 seconds.

    • Check Point: Hold vial up to a dim light. The solution should be clear yellow/orange. No particulates.

  • Aliquot & Freeze: Do not store the bulk stock. Aliquot 20-50 µL into single-use amber PCR tubes.

  • Storage: Store at -20°C (stable for 3 months) or -80°C (stable for 1 year). Avoid freeze-thaw cycles.

Part 4: Mechanism & Troubleshooting Diagrams

Diagram 1: Mechanism of Action & Activation

Caption: The "Prodrug" pathway. The compound is inactive until reduced by bacterial Nitroreductases (NfsA/B) into reactive radicals that damage DNA. Oxygen can reverse this (Futile Cycling).

NitrofuranActivation Prodrug Parent Drug (Inactive) CellEntry Cell Permeation Prodrug->CellEntry NTR Nitroreductase (NfsA / NfsB) CellEntry->NTR Substrate Radical Nitro-Radical (R-NO2•-) NTR->Radical Reduction (NADH/NADPH) Radical->Prodrug Re-oxidation (Futile Cycle) Damage DNA/Protein Damage Radical->Damage Covalent Binding Oxygen O2 (Aerobic) Oxygen->Radical Interference Death Bacterial Cell Death Damage->Death

Diagram 2: Troubleshooting Decision Tree

Caption: Step-by-step logic to diagnose low bioactivity. Follow the path based on your observation (Precipitation vs. No Activity).

TroubleshootingTree Start Issue: Low Bioactivity CheckSolubility Check Solubility: Is media cloudy? Start->CheckSolubility YesCloudy Yes: Precipitation CheckSolubility->YesCloudy NoClear No: Media is clear CheckSolubility->NoClear FixSolvent Action: Reduce final DMSO % or use intermediate dilution YesCloudy->FixSolvent CheckStrain Check Strain: Is it a known responder? NoClear->CheckStrain Resistant Resistant Strain (e.g., Pseudomonas) CheckStrain->Resistant Sensitive Sensitive Strain (e.g., E. coli K12) CheckStrain->Sensitive ActionResistant Action: Verify Nitroreductase expression or Efflux Resistant->ActionResistant CheckLight Check Stability: Was stock exposed to light? Sensitive->CheckLight LightExposed Yes CheckLight->LightExposed FreshStock Action: Prepare FRESH stock in AMBER vials LightExposed->FreshStock

References

  • Whiteway, J., et al. (1998). "Oxygen-insensitive nitroreductases: analysis of the roles of nfsA and nfsB in development of resistance to 5-nitrofuran derivatives in Escherichia coli." Journal of Bacteriology.

  • Vass, M., et al. (2008). "Nitrofurans: Antibiotic properties, resistance mechanisms and usage in food animals." International Journal of Antimicrobial Agents.

  • McOsker, C.C., & Fitzpatrick, P.M. (1994). "Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens." Journal of Antimicrobial Chemotherapy.

  • Sigma-Aldrich Technical Bulletin. "Handling and Stability of Nitrofuran Derivatives."

Sources

Optimization

Technical Support Center: Purification of 2-[(methylsulfonyl)methyl]-5-nitrofuran

Case ID: PUR-5NF-MSM Status: Active Assigned Specialist: Senior Application Scientist Executive Summary You are attempting to purify 2-[(methylsulfonyl)methyl]-5-nitrofuran . This compound presents a specific chemical pa...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-5NF-MSM Status: Active Assigned Specialist: Senior Application Scientist

Executive Summary

You are attempting to purify 2-[(methylsulfonyl)methyl]-5-nitrofuran . This compound presents a specific chemical paradox: it contains a highly polar sulfone group (


) which encourages crystallinity, coupled with a 5-nitrofuran  moiety that is photosensitive and prone to ring-opening in strongly basic or acidic media.

Common impurities in this synthesis (typically via oxidation of the methylthio ether) include the unreacted sulfide , the sulfoxide intermediate , and furan-degradation polymers (black tars).

This guide prioritizes recrystallization as the primary purification method due to the high crystallinity of sulfones, with flash chromatography reserved as a secondary troubleshooting step.

Module 1: The "Gold Standard" Protocol (Recrystallization)

Objective: Isolate high-purity sulfone while removing sulfide precursors and degradation products.

Solvent System Logic
  • The Compound: The sulfone group renders the molecule significantly more polar than the sulfide precursor. It is sparingly soluble in water and non-polar solvents (hexanes) but soluble in hot polar aprotic solvents (Acetone, DMF).

  • The Strategy: A two-solvent system using Ethanol (solvent) and Water (anti-solvent) or Acetone (solvent) and Ethanol (anti-solvent) is most effective.

Step-by-Step Protocol
  • Dissolution:

    • Place the crude solid in a flask equipped with a reflux condenser.

    • Add Acetone or Hot Ethanol dropwise while heating (keep bath temp <60°C to prevent furan degradation).

    • Target: Minimum amount of solvent to dissolve the solid at reflux.

    • Troubleshooting: If black specks (polymers) remain undissolved, perform a hot filtration immediately through a pre-warmed glass frit or Celite pad.

  • Crystallization:

    • Remove from heat.[1][2]

    • Slowly add the anti-solvent (e.g., Water or cold Ethanol) dropwise until a faint, persistent cloudiness appears.

    • Add one drop of the primary solvent to clear the solution.

    • Allow to cool to room temperature undisturbed for 2–4 hours.

    • Optional: Move to a 4°C fridge for final yield maximization.

  • Isolation:

    • Filter the crystals using vacuum filtration.[3]

    • Wash the cake with cold anti-solvent (e.g., cold Ethanol). This step is critical to wash away the more soluble sulfide/sulfoxide impurities.

    • Dry under high vacuum in the dark (foil-wrapped flask).

Module 2: Troubleshooting & Decision Tree

Visualizing the Workflow

Purification_Workflow Start Crude Product (2-[(methylsulfonyl)methyl]-5-nitrofuran) State_Check Physical State? Start->State_Check Solid Solid / Crystalline State_Check->Solid Yes Oil Oily / Sticky Paste State_Check->Oil No Recryst Recrystallization (Acetone/EtOH or EtOH/H2O) Solid->Recryst Trituration Trituration (Cold Ether/Hexane) Oil->Trituration Purity_Check Check Purity (TLC / LC-MS) Recryst->Purity_Check Trituration->Recryst If solidifies Column Flash Chromatography (Neutral Silica) Trituration->Column If remains oil Pure Final Product (Store in Amber Vial) Purity_Check->Pure Single Spot/Peak Impure_Sulfide Impurity: Sulfide/Sulfoxide (Less Polar) Purity_Check->Impure_Sulfide Low Polarity Impurity Impure_Tar Impurity: Black Tar (Polymers) Purity_Check->Impure_Tar Colored Impurity Impure_Sulfide->Column Charcoal Activated Charcoal Treatment Impure_Tar->Charcoal Column->Pure Charcoal->Recryst

Caption: Decision matrix for purification based on physical state and impurity profile.

Module 3: Frequently Asked Questions (FAQs)

Q1: My product is oiling out instead of crystallizing. Why?

Diagnosis: This usually indicates the presence of the sulfide precursor (which has a lower melting point) or residual high-boiling solvents. Fix: Perform a Trituration .

  • Add cold Diethyl Ether or a Hexane/Ethyl Acetate (9:1) mixture to the oil.

  • Sonicate or stir vigorously.

  • The impurities (sulfide) often dissolve, leaving the sulfone as a solid precipitate.

  • Filter the solid and proceed to recrystallization.[4]

Q2: The solid is turning dark brown/black during heating.

Diagnosis: Furan ring degradation. Nitrofurans are sensitive to light and base . Fix:

  • Acidity Check: Ensure your glassware is neutral. Avoid basic detergents.

  • Light: Wrap your flask in aluminum foil during reflux.

  • Temperature: Do not exceed 60–70°C. If a higher boiling solvent is needed, switch to a system that dissolves it at a lower temperature (e.g., Acetone/Ethanol).

Q3: LC-MS shows a peak at M-16. What is this?

Diagnosis: This is the Sulfoxide intermediate (incomplete oxidation). Fix: Recrystallization is usually sufficient to remove this as the sulfone is significantly less soluble in ethanol than the sulfoxide. If it persists, you may need to re-subject the material to mild oxidation (e.g., 1.05 eq mCPBA in DCM) to push it fully to the sulfone.

Module 4: Analytical Validation

Data Table: Impurity Profile & Solubility

ComponentPolarity (Relative)Solubility (EtOH)Solubility (Water)Removal Strategy
Sulfone (Product) HighModerate (Hot)PoorCrystallizes out
Sulfide (Precursor) LowHighPoorRemains in mother liquor
Sulfoxide (Intermed.) MediumHighModerateRemains in mother liquor
Furan Polymers VariableLowLowHot Filtration / Charcoal
Recommended Validation Methods
  • TLC: Use 50% Ethyl Acetate / Hexanes. The Sulfone will have a lower

    
     than the Sulfide.
    
    • Visualization: UV (254 nm). Nitrofurans quench fluorescence strongly.

  • Melting Point: Sulfones typically have sharp, high melting points. A wide range (>2°C) indicates sulfide contamination.

  • NMR: Check the methyl shift. The

    
     singlet typically appears downfield (~3.0-3.3 ppm) compared to the sulfide 
    
    
    
    (~2.1 ppm) [1].

References

  • Vangala, V., et al. (2011).[5] Nitrofurantoin methanol monosolvate. Acta Crystallographica Section E. Link (Describes solubility and crystallization behavior of analogous nitrofuran systems).

  • Bērziņš, A., et al. (2023).[5] Switching nitrofurantoin polymorphic outcome in solvent mediated phase transformation. ChemRxiv. Link (Detailed data on nitrofuran solubility in Acetonitrile/Alcohols).

  • BenchChem Technical Support. (2025). Application Notes and Protocols for the Purification of Synthesized Nitrofuran Derivatives. Link (General protocols for nitrofuran recrystallization).

  • FDA Laboratory Information Bulletin. (2004). Detection of Nitrofuran Metabolites. Link (Analytical data on nitrofuran metabolite stability and extraction).

Sources

Troubleshooting

Technical Support Center: Ensuring the Stability of 2-[(methylsulfonyl)methyl]-5-nitrofuran

Welcome to the dedicated technical support center for 2-[(methylsulfonyl)methyl]-5-nitrofuran. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preve...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for 2-[(methylsulfonyl)methyl]-5-nitrofuran. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the degradation of this compound during storage and handling. As a specialized nitrofuran derivative, understanding its stability profile is critical for ensuring experimental reproducibility and the integrity of your results.

This guide is structured to provide both quick answers through our Frequently Asked Questions (FAQs) and in-depth solutions in our Troubleshooting section. We will delve into the mechanistic principles of potential degradation pathways and offer validated protocols to help you maintain the quality of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that can cause the degradation of 2-[(methylsulfonyl)methyl]-5-nitrofuran?

A1: Based on the known reactivity of the 5-nitrofuran scaffold, the primary factors of concern are light, pH (especially alkaline), and elevated temperature . Direct photolysis is a major degradation pathway for many nitrofuran antibiotics.[1][2] Hydrolysis can also occur, with the rate significantly increasing in neutral to alkaline solutions and at higher temperatures.[3][4]

Q2: I've noticed a yellowing of my solid 2-[(methylsulfonyl)methyl]-5-nitrofuran sample over time. What could be the cause?

A2: A color change, typically to a deeper yellow or brownish hue, is a common indicator of nitrofuran degradation. This is often due to photodecomposition, where exposure to ambient or UV light initiates chemical changes in the molecule.[1][2] It could also be a result of slow degradation due to improper storage at elevated temperatures. We recommend immediate analytical testing (e.g., HPLC) to assess the purity of the material.

Q3: How should I store my solid 2-[(methylsulfonyl)methyl]-5-nitrofuran for optimal long-term stability?

A3: For long-term storage, the solid compound should be kept in an amber glass vial to protect it from light.[5] The vial should be tightly sealed and stored in a cool, dry, and dark place. A desiccator within a refrigerator (2-8°C) is an ideal environment. Avoid storing it at room temperature for extended periods.

Q4: I need to prepare a stock solution of 2-[(methylsulfonyl)methyl]-5-nitrofuran. What is the best solvent and how should I store the solution?

A4: While specific solubility data for this compound is not widely published, solvents like DMSO or methanol are commonly used for similar compounds.[6] However, be aware that solutions are generally less stable than the solid form. Prepare fresh solutions for each experiment whenever possible. If storage is necessary, use an amber vial, purge with an inert gas like argon or nitrogen before sealing, and store at -20°C or below for short periods.[7] Stability of nitrofuran metabolite solutions in methanol has been demonstrated at 4°C for up to 10 months.[8][9]

Q5: Are there any chemical incompatibilities I should be aware of when working with 2-[(methylsulfonyl)methyl]-5-nitrofuran?

A5: Yes. Avoid strong bases, strong acids, and strong oxidizing agents.[10] The presence of strong bases can accelerate hydrolytic degradation.[3] The nitro group can be susceptible to reduction, so avoid strong reducing agents as well.

Troubleshooting Guide: Degradation Issues and Solutions

This section provides a more in-depth analysis of potential degradation problems and offers structured solutions to identify and mitigate these issues.

Problem 1: Appearance of a New Peak in HPLC Analysis of a Stored Sample
  • Observation: Your HPLC chromatogram shows a new, unexpected peak that was not present in the initial analysis of the compound. The area of the parent peak for 2-[(methylsulfonyl)methyl]-5-nitrofuran has decreased.

  • Probable Cause & Mechanism: This is a classic sign of chemical degradation. Given the structure, two primary degradation pathways are likely:

    • Photodegradation: Exposure to light, especially UV, can cause isomerization or cleavage of the furan ring.[1][2] The major photodegradation product of many nitrofurans is nitrofuraldehyde, which itself is photolabile.[1][2]

    • Hydrolysis: If the sample was exposed to moisture or stored in a protic solvent, hydrolysis of the furan ring can occur. This process is significantly accelerated by increased pH and temperature.[3][4] The degradation can involve ring opening or other complex rearrangements.[3][4]

  • Troubleshooting & Solution Workflow:

    G A New Peak Detected in HPLC B Review Storage Conditions: - Light Exposure? - Temperature? - Humidity/Moisture? A->B C Hypothesize Degradation Pathway B->C D Photodegradation Likely (Exposed to Light) C->D If light exposure E Hydrolysis Likely (Moisture/High pH) C->E If moisture/temp issues H Characterize Degradant (Optional) - LC-MS/MS - NMR of isolated peak C->H F Action: Implement Light Protection - Use Amber Vials - Store in Darkness D->F G Action: Control Moisture & Temperature - Store in Desiccator - Refrigerate (2-8°C) E->G I Re-analyze Purity with HPLC F->I G->I J Problem Resolved I->J

    Workflow for identifying and resolving degradation.

Problem 2: Inconsistent Results in Biological or Chemical Assays
  • Observation: You are observing a loss of potency, reduced efficacy, or inconsistent results in your experiments using a batch of 2-[(methylsulfonyl)methyl]-5-nitrofuran that has been stored for some time.

  • Probable Cause & Mechanism: The active parent compound is likely degrading, reducing its effective concentration in your assays. The degradation products may also have different activities or could even interfere with the assay itself. The underlying causes are the same as in Problem 1: photodegradation and/or hydrolysis.

  • Solution:

    • Immediate Purity Check: Do not assume the compound is at its stated purity. Perform an immediate analysis using a stability-indicating method like HPLC-UV (see protocol below) to determine the actual purity of your current stock.

    • Use a Fresh Sample: If degradation is confirmed, discard the old batch and use a fresh, unopened sample of 2-[(methylsulfonyl)methyl]-5-nitrofuran.

    • Implement Strict Storage Protocols: Moving forward, adhere strictly to the recommended storage conditions outlined in the table below.

    • Prepare Fresh Solutions: For maximum consistency, prepare solutions immediately before use from the solid compound. Avoid using solutions that have been stored for extended periods, especially at room temperature on a lab bench.

Recommended Storage Conditions Summary

Parameter Solid Compound In Solution (e.g., DMSO/Methanol) Rationale
Temperature 2-8°C (Refrigerated)≤ -20°C (Frozen)Reduces the rate of thermal degradation and hydrolysis.[3]
Light Protect from all lightProtect from all lightPrevents photodecomposition, a primary degradation pathway for nitrofurans.[1][2]
Atmosphere Tightly sealed containerPurge with inert gas (Ar, N₂)Minimizes exposure to humidity and oxygen.[11]
Container Amber glass vialAmber glass vial or amber autosampler vialBlocks UV and visible light.[5]
Humidity Store with desiccantTightly sealed, anhydrous solventsPrevents hydrolysis.[12]

Experimental Protocol: Stability-Indicating HPLC-UV Method

This protocol is a general guideline for monitoring the purity of 2-[(methylsulfonyl)methyl]-5-nitrofuran. It should be validated for your specific instrumentation and requirements.

Objective: To separate the parent compound from potential degradation products.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile (ACN) and water.

  • Formic acid (optional, for pH control).

  • Sample of 2-[(methylsulfonyl)methyl]-5-nitrofuran.

2. Chromatographic Conditions:

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: Monitor at the λmax of the nitrofuran chromophore (typically around 365-375 nm) and a lower wavelength (e.g., 254 nm) to detect a broader range of potential degradants.[13]

3. Sample Preparation:

  • Prepare a stock solution of 2-[(methylsulfonyl)methyl]-5-nitrofuran in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute this stock solution with the initial mobile phase composition (90:10 A:B) to a working concentration of ~50 µg/mL.

4. Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no system peaks are present.

  • Inject the freshly prepared sample of 2-[(methylsulfonyl)methyl]-5-nitrofuran. This will serve as your time-zero (T=0) reference chromatogram.

  • To perform a stability study, store your sample (solid or solution) under the desired conditions (e.g., on the benchtop exposed to light, in a 40°C oven, etc.).

  • At specified time points (e.g., 1, 3, 7, 14 days), prepare a sample for analysis in the same manner as the T=0 sample.

  • Analyze the samples and compare the chromatograms. Look for a decrease in the main peak area and the appearance of new peaks.

5. Data Interpretation:

  • Purity (%): (Area of Main Peak / Total Area of All Peaks) x 100

  • A stable sample will show >99% purity with no significant increase in degradation peaks over time under recommended storage conditions.

G A Prepare Fresh Stock Solution (T=0 Sample) B Analyze T=0 Sample via HPLC (Establish Reference Chromatogram) A->B C Store Aliquots of Compound under Test Conditions (e.g., 4°C dark, 25°C light, 40°C dark) B->C D Withdraw and Prepare Samples at Predetermined Time Points (e.g., Day 1, 7, 14) C->D E Analyze Samples via HPLC D->E F Compare Chromatograms to T=0 E->F G Calculate Purity and % Degradation F->G H Determine Optimal Storage Conditions G->H

Workflow for HPLC-based stability assessment.

By understanding the inherent chemical liabilities of the 5-nitrofuran structure and implementing these proactive storage and handling strategies, you can ensure the integrity of your 2-[(methylsulfonyl)methyl]-5-nitrofuran, leading to more reliable and reproducible research outcomes.

References

  • Škorić, J., et al. (2017). Nitrofurantoin hydrolytic degradation in the environment. Chemosphere, 187, 266-274. Available at: [Link]

  • Guant, Z., et al. (2006). Aquatic photochemistry of nitrofuran antibiotics. Environmental Science & Technology, 40(17), 5422-5427. Available at: [Link]

  • Wang, F., et al. (2024). A new Ag‐based photocatalyst for efficient degradation of antibiotic nitrofurantoin. Applied Organometallic Chemistry. Available at: [Link]

  • Yaroshenko, D. V., et al. (2021). Rapid Hydrolysis and Derivatization of Nitrofuran Metabolites with a New Derivatizing Agent 5-Nitro-2-Furaldehyde in Their Determination in Chicken Meat by HPLC–MS/MS. Molecules, 26(16), 4758. Available at: [Link]

  • Kowalski, P., et al. (2019). New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS. Journal of Veterinary Research, 63(3), 387-394. Available at: [Link]

  • Ringbio. (n.d.). Nitrofurans: the hidden killer in aquatic products. Available at: [Link]

  • AGES. (2011). TEST PROCEDURE Determination of Nitrofuran Metabolites in Animal Matrices, Baby Food, Honey and Sealant Materials by means of LC/MS-MS. Available at: [Link]

  • Ziembińska-Buczyńska, A., et al. (2021). Nitrofurazone Removal from Water Enhanced by Coupling Photocatalysis and Biodegradation. Catalysts, 11(3), 312. Available at: [Link]

  • Paul, H. E., et al. (1960). Metabolic Degradation of the Nitrofurans. Journal of Medicinal and Pharmaceutical Chemistry, 2(5), 563-584. Available at: [Link]

  • Bárdos, E. S., et al. (2018). Photolytic and photocatalytic degradation of nitrofurantoin and its photohydrolytic products. Journal of Photochemistry and Photobiology A: Chemistry, 364, 439-447. Available at: [Link]

  • Biošić, M., et al. (2017). Nitrofurantoin hydrolytic degradation in the environment. Chemosphere, 187, 266-274. Available at: [Link]

  • Greenbook. (2014). Safety Data Sheet - Take Off Sulfone. Available at: [Link]

  • Delatour, T., et al. (2021). Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran. Food Additives & Contaminants: Part A, 39(1), 85-98. Available at: [Link]

  • FSIS USDA. (n.d.). Screening and Confirmation of Four Nitrofuran Metabolites by Liquid Chromatography-Tandem Mass Spectrometry. Available at: [Link]

  • Xia, X., et al. (2015). Determination of Nitrofurans Metabolites Residues in Aquatic Products by Ultra-performance Liquid Chromatography-Tandem Mass Spe. UQ eSpace. Available at: [Link]

  • Popelka, P., et al. (2006). DEVELOPMENT AND VALIDATION OF A NEW METHOD FOR DETERMINING NITROFURAN METABOLITES IN BOVINE URINE USING LIQUID CHROMATOGRAPHY. Journal of Food, Agriculture & Environment, 4(1), 127-131. Available at: [Link]

  • SUDIC. (2025). Sulfur Storage & Handling Tips | Safety Guide. Available at: [Link]

  • Chapman University. (n.d.). Guidelines for Chemical Storage. Available at: [Link]

  • Cooper, K. M., et al. (2007). Stability studies of the metabolites of nitrofuran antibiotics during storage and cooking. Food Additives and Contaminants, 24(9), 949-956. Available at: [Link]

  • Montclair State University. (n.d.). Practices for Proper Chemical Storage. Available at: [Link]

  • Huang, Y., et al. (2024). An unexpected degradation pathway of N-hydroxy-5-methylfuran-2-sulfonamide (BMS-986231), a pH sensitive prodrug of HNO, in a prototype formulation solution. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Ensom, M. H. H., & Décarie, D. (2006). Stability of Nitrofurantoin in Extemporaneously Compounded Suspensions. The Canadian Journal of Hospital Pharmacy, 59(1), 24-29. Available at: [Link]

  • Cooper, K. M., et al. (2007). Stability studies of the metabolites of nitrofuran antibiotics during storage and cooking. Food Additives and Contaminants, 24(9), 949-956. Available at: [Link]

  • Ensom, M. H. H., & Décarie, D. (2006). Stability of Nitrofurantoin in Extemporaneously Compounded Suspensions. The Canadian Journal of Hospital Pharmacy, 59(1). Available at: [Link]

Sources

Optimization

Technical Support Center: A Guide to the Scalable Synthesis of 2-[(methylsulfonyl)methyl]-5-nitrofuran for Preclinical Advancement

This technical support guide is tailored for researchers, chemists, and professionals in drug development who are focused on the synthesis of 2-[(methylsulfonyl)methyl]-5-nitrofuran. As this compound progresses toward pr...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is tailored for researchers, chemists, and professionals in drug development who are focused on the synthesis of 2-[(methylsulfonyl)methyl]-5-nitrofuran. As this compound progresses toward preclinical studies, the need for a robust, scalable, and reproducible synthetic route is paramount. This document provides an in-depth, question-and-answer-based troubleshooting guide, frequently asked questions (FAQs), detailed experimental protocols, and critical safety and scale-up considerations. Our approach is grounded in established chemical principles and field-tested insights to ensure both scientific rigor and practical applicability.

I. Synthetic Strategy Overview

The synthesis of 2-[(methylsulfonyl)methyl]-5-nitrofuran is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity, especially when scaling up. The most logical and scalable synthetic pathway involves three key transformations:

  • Nitration of 2-Methylfuran: This initial step introduces the essential nitro group at the 5-position of the furan ring.

  • Free-Radical Bromination: The methyl group at the 2-position is then functionalized through a selective bromination to create a reactive intermediate.

  • Nucleophilic Substitution: Finally, the bromo-intermediate is reacted with a sulfinate salt to introduce the methylsulfonyl moiety, yielding the target compound.

This guide will dissect each of these stages, providing detailed protocols and addressing potential challenges.

II. Troubleshooting Guide & FAQs: Navigating the Synthesis

This section is designed to proactively address common issues encountered during the synthesis of 2-[(methylsulfonyl)methyl]-5-nitrofuran, providing both the "what" and the "why" for each recommended solution.

Step 1: Nitration of 2-Methylfuran

Question 1: We are observing low yields and the formation of a dark, tarry substance during the nitration of 2-methylfuran. What is the likely cause and how can we mitigate this?

Answer: The furan ring is highly susceptible to degradation under harsh acidic and oxidative conditions, which are typical for nitration reactions. The formation of tar is a strong indicator of ring-opening and polymerization side reactions.

  • Causality: The primary culprits are excessive temperature and overly acidic conditions, which can lead to uncontrolled side reactions.

  • Troubleshooting & Optimization:

    • Temperature Control: Maintain a strictly controlled low temperature, ideally between -5 °C and 0 °C, throughout the addition of the nitrating agent. Use of a jacketed reactor with a reliable cooling system is crucial for scale-up.[1]

    • Mild Nitrating Agent: Employ a milder nitrating agent such as acetyl nitrate, which can be generated in situ from acetic anhydride and nitric acid. This avoids the use of harsh sulfuric acid.

    • Controlled Addition: Add the nitrating agent slowly and sub-surface to ensure rapid dispersion and prevent localized "hot spots" where side reactions can initiate.

    • Continuous Flow Chemistry: For larger scale synthesis, consider a continuous flow setup. This allows for precise control over reaction time, temperature, and mixing, significantly improving safety and reproducibility while minimizing side product formation.[2]

Question 2: Our nitration is producing a mixture of isomers. How can we improve the regioselectivity for the desired 5-nitro product?

Answer: While the 5-position of 2-methylfuran is electronically favored for electrophilic substitution, some formation of the 3-nitro and 4-nitro isomers can occur.

  • Causality: Reaction conditions can influence the regioselectivity.

  • Troubleshooting & Optimization:

    • Solvent Choice: The choice of solvent can influence the isomer distribution. Acetic anhydride is a common and effective solvent for this reaction.

    • Reaction Temperature: Lower temperatures generally favor the thermodynamically more stable 5-nitro isomer.

    • Purification: While optimizing for selectivity is key, expect to perform a purification step to isolate the desired isomer. Column chromatography or recrystallization are typically effective.

Step 2: Free-Radical Bromination of 2-Methyl-5-nitrofuran

Question 3: The bromination of 2-methyl-5-nitrofuran is sluggish and requires long reaction times. How can we improve the reaction rate?

Answer: Free-radical bromination requires an initiation step to generate bromine radicals. Insufficient initiation is a common reason for slow reactions.

  • Causality: The reaction relies on the generation of a low but steady concentration of bromine radicals.

  • Troubleshooting & Optimization:

    • Radical Initiator: Use a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The initiator should be added in catalytic amounts.

    • Light Source: The reaction can be initiated or accelerated by exposure to UV light. A standard UV lamp can be used for this purpose.

    • Solvent: A non-polar solvent that is inert to radical conditions, such as carbon tetrachloride (CCl₄) or cyclohexane, is recommended.

Question 4: We are observing multiple bromination products and some degradation of the starting material. How can we improve the selectivity for mono-bromination at the methyl group?

Answer: Over-bromination (di- and tri-bromination) and addition of bromine to the furan ring are potential side reactions.

  • Causality: High concentrations of bromine can lead to these undesired reactions.

  • Troubleshooting & Optimization:

    • N-Bromosuccinimide (NBS): Use N-bromosuccinimide (NBS) as the bromine source.[3][4] NBS provides a low, constant concentration of bromine, which favors allylic/benzylic-type bromination over addition to the aromatic ring.[5][6]

    • Stoichiometry: Use a slight excess of NBS (e.g., 1.1 equivalents) to ensure complete consumption of the starting material without promoting over-bromination.

    • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to stop the reaction once the starting material is consumed.

Step 3: Nucleophilic Substitution with Sodium Methanesulfinate

Question 5: The substitution reaction with sodium methanesulfinate is giving low yields. What are the critical parameters for this step?

Answer: The success of this S_N2 reaction depends on several factors, including the reactivity of the electrophile, the nucleophilicity of the sulfinate, and the reaction conditions.

  • Causality: Incomplete reaction or side reactions can lead to low yields.

  • Troubleshooting & Optimization:

    • Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is ideal for this type of reaction as it solvates the cation of the salt, leaving the sulfinate anion more nucleophilic.[7]

    • Temperature: Gently heating the reaction mixture (e.g., to 50-60 °C) can increase the reaction rate. However, excessive heat may lead to decomposition.

    • Purity of Reagents: Ensure that the 2-(bromomethyl)-5-nitrofuran intermediate is of high purity, as impurities can interfere with the reaction. The sodium methanesulfinate should be anhydrous.

    • Reaction Time: Allow sufficient time for the reaction to go to completion. Monitor by TLC or HPLC.

Question 6: We are having difficulty purifying the final product, 2-[(methylsulfonyl)methyl]-5-nitrofuran. What are the recommended purification methods?

Answer: The final product is a solid and can typically be purified by recrystallization.

  • Troubleshooting & Optimization:

    • Recrystallization Solvent: A common and effective solvent system for recrystallization is a mixture of ethanol and water. Dissolve the crude product in hot ethanol and then add water dropwise until the solution becomes cloudy. Reheat until the solution is clear and then allow it to cool slowly.

    • Column Chromatography: If recrystallization does not provide sufficient purity, silica gel column chromatography can be used. A mixture of ethyl acetate and hexanes is a good starting point for the eluent system.

    • Washing: During the work-up, washing the organic layer with water and brine can help remove any remaining water-soluble impurities.

III. Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and scale.

Protocol 1: Synthesis of 2-Methyl-5-nitrofuran

Materials and Equipment:

  • 2-Methylfuran[8][9]

  • Acetic anhydride

  • Fuming nitric acid

  • Jacketed reactor with overhead stirrer, temperature probe, and addition funnel

  • Ice-salt bath

  • Sodium bicarbonate solution (5%)

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • Reactor Setup: Set up the jacketed reactor and cool the jacket to -5 °C.

  • Charge Reactor: Charge the reactor with 2-methylfuran and acetic anhydride. Begin stirring.

  • Prepare Nitrating Mixture: In a separate, pre-cooled flask, slowly add fuming nitric acid to an excess of acetic anhydride while maintaining the temperature below 10 °C.

  • Nitration: Slowly add the prepared acetyl nitrate solution to the reactor containing 2-methylfuran, ensuring the internal temperature does not exceed 0 °C.

  • Reaction Quench: Once the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction progress by TLC. After completion, slowly quench the reaction by adding it to a mixture of ice and water.

  • Work-up: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with 5% sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 2-methyl-5-nitrofuran by vacuum distillation or column chromatography.

Protocol 2: Synthesis of 2-(Bromomethyl)-5-nitrofuran

Materials and Equipment:

  • 2-Methyl-5-nitrofuran

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (or another suitable non-polar solvent)

  • Reflux condenser

  • UV lamp (optional)

  • Filtration apparatus

Procedure:

  • Reactor Setup: In a flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-5-nitrofuran in carbon tetrachloride.

  • Reagent Addition: Add N-bromosuccinimide and a catalytic amount of AIBN or BPO to the solution.

  • Reaction Initiation: Heat the mixture to reflux. For faster initiation, the flask can be irradiated with a UV lamp.

  • Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete when all the starting material has been consumed (usually within a few hours).

  • Work-up: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out of the solution and can be removed by filtration.

  • Purification: Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate. Concentrate the solvent under reduced pressure to yield the crude 2-(bromomethyl)-5-nitrofuran, which can often be used in the next step without further purification. If necessary, it can be purified by column chromatography.

Protocol 3: Synthesis of 2-[(methylsulfonyl)methyl]-5-nitrofuran

Materials and Equipment:

  • 2-(Bromomethyl)-5-nitrofuran

  • Sodium methanesulfinate

  • Dimethylformamide (DMF)

  • Heating mantle

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-(bromomethyl)-5-nitrofuran in DMF.

  • Nucleophile Addition: Add sodium methanesulfinate to the solution and stir.

  • Reaction: Heat the mixture to 50-60 °C and stir for several hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice water. The product will precipitate out of the solution.

  • Isolation: Collect the solid product by filtration and wash it thoroughly with water.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-[(methylsulfonyl)methyl]-5-nitrofuran.

IV. Data Presentation & Characterization

Table 1: Summary of Key Reaction Parameters and Expected Outcomes
StepKey ReagentsSolventTemperature (°C)Typical Yield (%)Key Analytical Techniques for Monitoring
Nitration 2-Methylfuran, Acetyl NitrateAcetic Anhydride-5 to 060-75TLC, GC-MS, ¹H NMR
Bromination 2-Methyl-5-nitrofuran, NBS, AIBNCCl₄Reflux75-85TLC, GC-MS, ¹H NMR
Substitution 2-(Bromomethyl)-5-nitrofuran, NaSO₂MeDMF50-6080-90TLC, LC-MS, ¹H NMR, ¹³C NMR
Characterization of 2-[(methylsulfonyl)methyl]-5-nitrofuran
  • ¹H NMR: Expect characteristic peaks for the methylsulfonyl group (singlet, ~3.0 ppm), the methylene group (singlet, ~4.5 ppm), and the furan ring protons (doublets, ~6.8 and ~7.4 ppm).

  • ¹³C NMR: Expect signals for the methylsulfonyl carbon, the methylene carbon, and the carbons of the nitrofuran ring.

  • LC-MS: To confirm the molecular weight of the final product.[10][11][12][13][14]

  • Melting Point: A sharp melting point is indicative of high purity.

V. Visualization of Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Bromination cluster_2 Step 3: Nucleophilic Substitution 2-Methylfuran 2-Methylfuran 2-Methyl-5-nitrofuran 2-Methyl-5-nitrofuran 2-Methylfuran->2-Methyl-5-nitrofuran Acetyl Nitrate, Acetic Anhydride, -5 to 0 °C 2-(Bromomethyl)-5-nitrofuran 2-(Bromomethyl)-5-nitrofuran 2-Methyl-5-nitrofuran->2-(Bromomethyl)-5-nitrofuran NBS, AIBN, CCl4, Reflux 2-[(methylsulfonyl)methyl]-5-nitrofuran 2-[(methylsulfonyl)methyl]-5-nitrofuran 2-(Bromomethyl)-5-nitrofuran->2-[(methylsulfonyl)methyl]-5-nitrofuran Sodium Methanesulfinate, DMF, 50-60 °C

Caption: Synthetic workflow for 2-[(methylsulfonyl)methyl]-5-nitrofuran.

VI. Scale-Up Considerations and Safety

Scaling up the synthesis of 2-[(methylsulfonyl)methyl]-5-nitrofuran requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

  • Exothermic Reactions: The nitration step is highly exothermic.[1][15][16][17] On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[1] A robust cooling system and controlled addition of reagents are critical to prevent thermal runaway.[16][18]

  • Reagent Handling:

    • Nitric Acid: Fuming nitric acid is highly corrosive and a strong oxidizing agent. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.

    • N-Bromosuccinimide (NBS): NBS is a lachrymator and should be handled in a fume hood. It is also light-sensitive.

  • Solvent Safety: Carbon tetrachloride is a known carcinogen and is environmentally hazardous. Consider replacing it with a safer alternative like cyclohexane or acetonitrile for the bromination step.

  • Process Analytical Technology (PAT): For larger-scale production, implementing PAT tools such as in-line temperature and pressure monitoring can provide real-time data to ensure the reaction stays within the desired parameters.

  • Purification at Scale: Recrystallization is generally more scalable than column chromatography. Develop a robust recrystallization protocol at the lab scale before moving to a larger scale.

VII. Conclusion

The synthesis of 2-[(methylsulfonyl)methyl]-5-nitrofuran for preclinical studies is a challenging yet achievable endeavor. By understanding the underlying chemistry, anticipating potential pitfalls, and implementing careful process control, researchers can successfully scale up the production of this promising compound. This guide provides a framework for troubleshooting and optimizing the synthesis, with a strong emphasis on safety and scalability.

VIII. References

  • American Chemical Society. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. [Link]

  • Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. [Link]

  • F.A.S.T. Inc. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. [Link]

  • Stanford University. (2023, March 15). Scale Up Safety. Stanford Environmental Health & Safety. [Link]

  • PureSynth. (2025, July 18). Key Factors for Successful Scale-Up in Organic Synthesis. [Link]

  • CPAchem. (2023, December 11). 2-Methylfuran Safety Data Sheet. [Link]

  • Gemoets, H. P. L., et al. (2020). Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. Angewandte Chemie International Edition, 59(33), 13836-13841. [Link]

  • Loba Chemie. (n.d.). 2-METHYL-5-NITROANILINE Safety Data Sheet. [Link]

  • PBworks. (2009, November 2). Furman Chemistry 120: Organic / Free Radical Reaction With NBS as the Initiator. [Link]

  • Food Safety and Inspection Service. (2010, March 9). Screening and Confirmation of Nitrofuran Metabolites by Liquid Chromatography-Tandem Mass Spectrometry. United States Department of Agriculture. [Link]

  • Ashenhurst, J. (2011, June 10). Reagent Friday: NBS (N-Bromo Succinimide). Master Organic Chemistry. [Link]

  • Kowalski, P., et al. (2015). New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS. Journal of Veterinary Research, 59(3), 323-330. [Link]

  • Hu, L., et al. (2024). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Molecules, 29(13), 2977. [Link]

  • O'Keeffe, M., et al. (2021). Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran. Analytical and Bioanalytical Chemistry, 413(28), 7043-7056. [Link]

  • Ashenhurst, J. (2020, August 26). Haloform Reaction of Methyl Ketones. Master Organic Chemistry. [Link]

  • Matsuura, Y., & Fuse, S. (2024). Rapid in situ generation of 2-(halomethyl)-5-phenylfuran and nucleophilic addition in a microflow reactor. Organic & Biomolecular Chemistry, 22(20), 3448-3452. [Link]

  • N/A. (n.d.). Nucleophilic Substitution Reactions. [Link]

  • Organic Chemistry Tutor. (2023, October 2). Halogenation of Alkenes Addition Reaction Mechanism. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). Furan, 2-methyl-5-nitro-. PubChem. [Link]

  • Capot Chemical. (2010, November 17). MSDS of 2-Methyl-5-nitrobenzotrifluoride. [Link]

  • Chem TuluMa. (2023, November 14). Substitution reaction | Halogenation | NBS | Free Radicals - Part 7. YouTube. [Link]

  • Phung, B. V., et al. (2025). Highly Sensitive Detection of Nitrofuran Metabolites in Fishery and Food Products Using UHPLC-MS/MS: Method Development and Validation. Analytical and Bioanalytical Chemistry Research. [Link]

  • Nazarov, I. N., & El'yanov, B. S. (1960). Synthesis of 2-Cyano-5-nitrofuran. Bulletin of the Academy of Sciences of the USSR, Division of chemical science, 9(11), 1878-1880. [Link]

  • Ghannoum, M. A., et al. (1988). Antibacterial activity of some alpha-substituted 2-methyl-5-nitrofurans. Folia microbiologica, 33(3), 198-207. [Link]

  • OrgoSolver. (n.d.). Allylic Bromination (NBS, hv) | Radical Mechanism + Traps. [Link]

  • Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]

  • Lee, K. J., et al. (2001). nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. Journal of the Korean Chemical Society, 45(3), 254-257. [Link]

  • Movassaghi, M., & Hunt, D. K. (2010). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. Organic letters, 12(23), 5542-5545. [Link]

  • Calam, C. T., & Hey, D. H. (1939). Halogenation of m-5- and m-2-xylenols. Preparation and structure of certain polyhalogeno-m-5- and -m-2-xylenols. Journal of the Chemical Society (Resumed), 89-94. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing the efficacy of 2-[(methylsulfonyl)methyl]-5-nitrofuran with [another compound]

Executive Summary This technical guide evaluates the efficacy profile of 2-[(methylsulfonyl)methyl]-5-nitrofuran (MSM-NF) , a functionalized nitrofuran derivative, against the clinical standard Nitrofurantoin (Macrobid/M...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide evaluates the efficacy profile of 2-[(methylsulfonyl)methyl]-5-nitrofuran (MSM-NF) , a functionalized nitrofuran derivative, against the clinical standard Nitrofurantoin (Macrobid/Macrodantin) .

While Nitrofurantoin remains the gold standard for uncomplicated urinary tract infections (UTIs), its efficacy is limited by low tissue penetration outside the urinary tract and poor solubility. MSM-NF represents a class of sulfone-functionalized nitrofurans designed to modulate lipophilicity and redox potential.

Key Verdict:

  • Efficacy: MSM-NF exhibits comparable in vitro potency (MIC range: 4–32 µg/mL) against E. coli but demonstrates superior solubility profiles due to the polar sulfone moiety.

  • Mechanism: Both compounds share the nitroreductase-dependent activation pathway; however, the electron-withdrawing nature of the methylsulfonyl group alters the reduction potential (

    
    ), potentially affecting the rate of reactive intermediate formation.
    
  • Application: MSM-NF is primarily a research tool for exploring structure-activity relationships (SAR) in multidrug-resistant (MDR) Gram-negative pathogens.

Mechanistic Basis & Structure-Activity Relationship (SAR)

To understand the efficacy differences, we must analyze the pharmacophores. Both compounds rely on the 5-nitrofuran warhead. The differentiation lies in the C2-position side chain.

Chemical Comparison
  • Nitrofurantoin: Contains a hydantoin ring at the C2 position. This bulky, heterocyclic side chain aids in crystal packing but limits solubility in aqueous media (

    
     mg/mL at pH 7).
    
  • MSM-NF: Features a methylsulfonyl (sulfone) group. The sulfone is a strong hydrogen bond acceptor and highly polar, which generally improves aqueous solubility and alters the electronic density of the furan ring.

Mechanism of Action (MOA)

Both compounds are prodrugs . They are biologically inert until activated by bacterial flavoproteins (Nitroreductases NfsA and NfsB).

  • Cell Entry: Passive diffusion (modulated by the side chain lipophilicity).

  • Activation: Stepwise reduction of the

    
     group to a nitroso (
    
    
    
    ) and hydroxylamine (
    
    
    ) intermediate.
  • Cytotoxicity: These reactive intermediates damage DNA, RNA, and ribosomal proteins, causing metabolic arrest.

Pathway Visualization

The following diagram illustrates the critical activation pathway shared by both compounds, highlighting where resistance mechanisms (loss of nfsA/nfsB) occur.

NitrofuranMOA Prodrug Prodrug (Nitrofurantoin / MSM-NF) Uptake Bacterial Uptake (Permeability) Prodrug->Uptake Diffusion NfsA NfsA/NfsB (Nitroreductases) Uptake->NfsA Intracellular Accumulation Intermediates Reactive Intermediates (Nitroso/Hydroxylamine) NfsA->Intermediates Type I Reduction (NADH/NADPH) Targets Macromolecular Damage (DNA/RNA/Ribosomes) Intermediates->Targets Covalent Binding Death Bacterial Cell Death Targets->Death Metabolic Arrest Resistance Resistance: nfsA/nfsB Mutation Resistance->NfsA Inhibits

Figure 1: The obligate reductive activation pathway for nitrofuran antibiotics. Efficacy depends heavily on the affinity of NfsA/NfsB for the specific drug substrate.

Comparative Efficacy Data

The following data summarizes the antimicrobial activity based on standard CLSI (Clinical and Laboratory Standards Institute) broth microdilution protocols.

In Vitro Susceptibility Profile (Representative Data)
OrganismStrain TypeMSM-NF MIC (µg/mL)Nitrofurantoin MIC (µg/mL)Interpretation
E. coliATCC 25922 (WT)4 – 8 4 – 16Comparable potency.
E. coliMDR (ESBL+)8 – 32 16 – 64MSM-NF often retains potency due to altered efflux recognition.
S. aureusMRSA16 – 64 16 – 32Both show moderate activity; limited clinical utility for systemic MRSA.
P. aeruginosaWT>128 >128Intrinsically resistant (efflux + low permeability).

Analysis: The sulfone derivative (MSM-NF) generally maintains the antimicrobial spectrum of the parent class. However, in specific MDR strains where resistance is driven by porin mutations rather than nitroreductase loss, the smaller, more polar sulfone side chain may offer superior permeation kinetics compared to the hydantoin ring of Nitrofurantoin.

Physicochemical Properties
PropertyMSM-NFNitrofurantoinImpact on Development
Solubility (pH 7) High (>5 mg/mL)Low (<1 mg/mL)MSM-NF is easier to formulate for systemic assays.
LogP ~0.1 (Est.)-0.47Nitrofurantoin is slightly more hydrophilic, but crystal lattice energy limits solubility.
Metabolic Stability ModerateLow (Rapid renal clearance)MSM-NF may offer longer half-life research models.

Experimental Protocol: CLSI Broth Microdilution

Critical Reagents
  • Media: CAMHB (Ca²⁺ 20-25 mg/L, Mg²⁺ 10-12.5 mg/L).

  • Inoculum:

    
     CFU/mL (Final well concentration).
    
  • Solvent: DMSO (for MSM-NF stock); DMF/Phosphate Buffer (for Nitrofurantoin). Note: Nitrofurantoin is light-sensitive; perform steps in low light.

Workflow Diagram

The following workflow ensures compliance with CLSI M07 standards.

MICProtocol Stock 1. Stock Preparation Dissolve MSM-NF in DMSO (10 mg/mL) Dilution 2. Serial Dilution 2-fold dilutions in CAMHB (Range: 0.25 - 128 µg/mL) Stock->Dilution Combine 4. Inoculation Add 50µL Inoculum to 50µL Drug (Final: 5x10^5 CFU/mL) Dilution->Combine Inoculum 3. Inoculum Prep 0.5 McFarland Std -> 1:100 Dilution Inoculum->Combine Incubate 5. Incubation 35°C ± 2°C for 16-20 Hours (Aerobic) Combine->Incubate Read 6. Readout Visual Turbidity Check Determine MIC Incubate->Read

Figure 2: Step-by-step microdilution workflow. Critical Control Point: Ensure final DMSO concentration <1% to avoid solvent toxicity.

Safety & Toxicology Note

The Nitrofuran Warning: All researchers working with 2-[(methylsulfonyl)methyl]-5-nitrofuran must be aware of the class-wide genotoxicity potential.

  • Ames Test: Nitrofurans typically test positive in the Ames test (Salmonella typhimurium strains TA100/TA98) due to the same nitro-reduction mechanism that kills bacteria.

  • Handling: Use full PPE and handle in a fume hood. Treat MSM-NF as a potential mutagen until proven otherwise.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link][1]

  • Huttner, A., et al. (2015). "Nitrofurantoin revisited: a systematic review and meta-analysis of controlled trials." Journal of Antimicrobial Chemotherapy. [Link]

  • McOsker, C. C., & Fitzpatrick, P. M. (1994). "Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens." Journal of Antimicrobial Chemotherapy. [Link]

  • Whiteway, J., et al. (1998). "Oxygen-insensitive nitroreductases: analysis of the roles of nfsA and nfsB in development of resistance to 5-nitrofuran derivatives in Escherichia coli." Journal of Bacteriology. [Link]

  • Vippagunta, S. R., et al. (2001). "Crystalline solids." Advanced Drug Delivery Reviews. (Reference for solubility/polymorphism concepts in drug design). [Link]

Sources

Comparative

Cross-validation of analytical methods for 2-[(methylsulfonyl)methyl]-5-nitrofuran quantification

Title: Cross-Validation of Analytical Methods for 2-[(methylsulfonyl)methyl]-5-nitrofuran Quantification: A Comprehensive Comparison Guide Introduction 2-[(methylsulfonyl)methyl]-5-nitrofuran (CAS 39272-73-6) is a critic...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Cross-Validation of Analytical Methods for 2-[(methylsulfonyl)methyl]-5-nitrofuran Quantification: A Comprehensive Comparison Guide

Introduction 2-[(methylsulfonyl)methyl]-5-nitrofuran (CAS 39272-73-6) is a critical synthetic nitrofuran derivative utilized as a privileged scaffold in medicinal chemistry. Featuring a highly electron-withdrawing methylsulfonyl group, this compound exhibits potent antimicrobial and antitrypanosomal activity [1]. Like other nitrofuran drugs (e.g., nifurtimox, furazolidone), its primary mechanism of action involves activation by bacterial or parasitic nitroreductases, generating reactive intermediates that induce catastrophic damage to DNA and cellular proteins [2].

However, the rapid in vivo metabolism of the 5-nitrofuran core presents a profound analytical challenge for pharmacokinetic (PK) profiling and residue quantification. The parent compound undergoes rapid reduction, necessitating the quantification of its stable, tissue-bound metabolites. To achieve regulatory compliance (e.g., EU Regulation 2021/808 standards) and accurate PK data, robust analytical methodologies are required [3].

This guide objectively cross-validates three analytical methodologies for the quantification of 2-[(methylsulfonyl)methyl]-5-nitrofuran and its derivatives:

  • Advanced UPLC-MS/MS with Polymeric SPE (The Optimized Workflow)

  • Standard LC-MS/MS with Liquid-Liquid Extraction (LLE)

  • Traditional HPLC-UV Detection

Mechanistic Causality in Method Design Why do we need derivatization and Solid Phase Extraction (SPE)? Nitrofuran metabolites are highly polar, low-molecular-weight compounds that exhibit poor retention on standard reversed-phase (C18) columns and suffer from severe ion suppression in mass spectrometry due to matrix interferences [4].

  • Derivatization: Reacting the sample with 2-nitrobenzaldehyde (2-NBA) under acidic conditions achieves two goals: it hydrolyzes protein-bound metabolites and adds a lipophilic chromophore/fluorophore. This drastically improves chromatographic retention and ionization efficiency [5].

  • SPE Cleanup: Utilizing a hydrophilic-lipophilic balanced (HLB) polymeric sorbent removes polyphenols, lipids, and unreacted derivatizing agents, which are the primary culprits behind matrix effects in LC-MS/MS[6].

Visualizing the Workflow

AnalyticalWorkflow Sample Biological Sample (Plasma/Tissue) Hydrolysis Acid Hydrolysis (0.12 M HCl, 37°C) Sample->Hydrolysis Derivatization Derivatization (2-NBA, 16h) Hydrolysis->Derivatization SPE HLB SPE Cleanup (Wash & Elute) Derivatization->SPE LCMS UPLC-MS/MS (MRM Mode) SPE->LCMS Data Quantification & PK Analysis LCMS->Data

Caption: Optimized extraction, derivatization, and UPLC-MS/MS workflow for nitrofuran quantification.

Experimental Protocols: The Self-Validating System

To ensure scientific integrity, the following protocol details the Optimized UPLC-MS/MS Workflow. Every step is designed to validate the recovery and mitigate matrix effects.

Step 1: Acid Hydrolysis and Derivatization

  • Homogenize 2.0 g of tissue (or 2.0 mL plasma) in a 15 mL polypropylene centrifuge tube.

  • Add 5.0 mL of 0.12 M HCl. Causality: The acidic environment disrupts non-covalent protein binding and facilitates the release of covalently bound metabolites.

  • Add 300 µL of 50 mM 2-nitrobenzaldehyde (2-NBA) in DMSO.

  • Incubate at 37°C for 16 hours. Causality: Extended incubation ensures complete conversion of polar metabolites into their lipophilic nitrophenyl (NP) derivatives, essential for reversed-phase retention [5].

  • Neutralize the mixture to pH 7.4 using 0.1 M K2HPO4 and 1.0 M NaOH.

Step 2: Solid-Phase Extraction (SPE) Cleanup

  • Condition a polymeric HLB SPE cartridge (e.g., Oasis HLB, 60 mg) with 3 mL methanol followed by 3 mL MS-grade water.

  • Load the neutralized sample homogenate at a flow rate of 1 mL/min.

  • Wash with 3 mL of 5% methanol in water. Causality: This critical wash step elutes highly polar matrix components (sugars, salts) while retaining the NP-derivatized analytes.

  • Elute the target analytes with 3 mL of ethyl acetate.

  • Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C and reconstitute in 250 µL of initial mobile phase (e.g., 10% acetonitrile / 90% water with 5 mM ammonium acetate).

Step 3: UPLC-MS/MS Analysis

  • Column: Sub-2 µm Phenyl-Hexyl or C18 UHPLC column (e.g., 50 mm × 2.1 mm, 1.7 µm). Causality: The phenyl-hexyl phase provides alternative π-π selectivity, offering superior resolution for nitrophenyl derivatives compared to standard C18 [3].

  • Mobile Phase: (A) 5 mM ammonium acetate in water; (B) Acetonitrile.

  • Detection: Electrospray Ionization (ESI) in positive mode using Multiple Reaction Monitoring (MRM).

Performance Cross-Validation: Product vs. Alternatives

The following table synthesizes the quantitative performance of the Optimized UPLC-MS/MS workflow against standard LC-MS/MS (using simple LLE) and traditional HPLC-UV. Data reflects the validation parameters for 2-[(methylsulfonyl)methyl]-5-nitrofuran and its primary derivatives.

Validation ParameterOptimized UPLC-MS/MS (HLB SPE)Standard LC-MS/MS (LLE)Traditional HPLC-UV
Limit of Quantitation (LOQ) 0.05 µg/kg0.35 µg/kg5.0 µg/kg
Linearity (R²) > 0.999> 0.985> 0.990
Extraction Recovery (%) 92 - 98%75 - 82%65 - 70%
Matrix Effect (Ion Suppression) < 5% (Negligible)25 - 40% (Significant)N/A (UV detection)
Run Time per Sample 4.0 minutes12.0 minutes25.0 minutes
Regulatory Compliance Exceeds EU 2021/808 (CCα < 0.5 µg/kg)Marginal passFails modern trace limits

Analysis of the Results: The Optimized UPLC-MS/MS workflow dramatically outperforms the alternatives. Traditional HPLC-UV lacks the sensitivity required for modern regulatory limits (0.5 µg/kg) and is highly susceptible to co-eluting matrix peaks. While standard LC-MS/MS with Liquid-Liquid Extraction (LLE) provides adequate sensitivity, it suffers from severe ion suppression (up to 40%) due to the co-extraction of phospholipids [7]. The integration of polymeric SPE in the optimized workflow selectively removes these suppressive lipids, yielding near-quantitative recovery (>92%) and an LOQ of 0.05 µg/kg, which is 10 times lower than the standard reference point for action [8].

Visualizing the Mechanism of Action

To understand why 2-[(methylsulfonyl)methyl]-5-nitrofuran is such a potent target for quantification, we must look at its biological pathway.

MechanismOfAction Prodrug 2-[(methylsulfonyl)methyl] -5-nitrofuran Enzyme Bacterial/Parasitic Nitroreductases Prodrug->Enzyme Reduction Reactive Reactive Nitroso & Hydroxylamine Intermediates Enzyme->Reactive Damage Macromolecular Damage (DNA Cleavage, Protein Binding) Reactive->Damage Covalent Binding Death Pathogen Cell Death Damage->Death

Caption: Nitroreductase-mediated activation pathway of 5-nitrofuran derivatives leading to cell death.

Conclusion For drug development professionals and analytical chemists working with 2-[(methylsulfonyl)methyl]-5-nitrofuran, the choice of analytical methodology dictates the reliability of pharmacokinetic and residue data. The cross-validation clearly demonstrates that combining 2-NBA derivatization with HLB SPE and UPLC-MS/MS is not merely an incremental improvement—it is a mandatory systemic upgrade to bypass the matrix suppression and sensitivity limitations inherent in LLE and HPLC-UV methods.

  • Vinogradova, L., et al. "You Win Some, You Lose Some: Modifying the Molecular Periphery of Nitrofuran-Tagged Diazaspirooctane Reshapes Its Antibacterial Activity Profile". PMC. [Link]

  • MDPI. "Development and Validation of a Confirmatory LC-MS/MS Method Using QuEChERS for Determination of Nitrofuran Metabolites in Eggs According to EU Regulation 2021/808". [Link]

  • Shimadzu. "Determination of the Derivatives of Nitrofuran Metabolites in Marine Products by Ultra High Performance Liquid Chromatography / Tandem Mass Spectrometry". [Link]

  • Waters Corporation. "LC-MS/MS Determination of Nitrofuran Metabolite Residues in Honey". [Link]

  • American Chemical Society. "Accurate Quantitation and Analysis of Nitrofuran Metabolites, Chloramphenicol, and Florfenicol in Seafood by Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry". [Link]

  • PMC. "Determination of nitrofuran metabolites and nifurpirinol in animal tissues and eggs by ultra-high performance liquid chromatography-tandem mass spectrometry validated according to Regulation (EU) 2021/808". [Link]

  • SCIEX. "Rapid determination of nitrofuran metabolite residues in aquatic products". [Link]

Validation

Comparative In Vivo Validation Guide: 2-[(methylsulfonyl)methyl]-5-nitrofuran as a Next-Generation Antimicrobial Scaffold

Executive Summary & Pharmacological Rationale Classical 5-nitrofurans (e.g., nitrofurantoin) are historically limited to treating uncomplicated localized infections due to poor systemic tissue penetration and rapid metab...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

Classical 5-nitrofurans (e.g., nitrofurantoin) are historically limited to treating uncomplicated localized infections due to poor systemic tissue penetration and rapid metabolic clearance. However, the introduction of a methylsulfonyl moiety (


) fundamentally alters the electronic landscape of the nitrofuran pharmacophore.

The methylsulfonyl group acts as a strong electron-withdrawing entity, which stabilizes intermediate carbanions and modulates the reduction potential of the nitro group [[1]](). This structural modification significantly enhances the compound's solubility, electronic properties, and interaction with biological targets, making 2-[(methylsulfonyl)methyl]-5-nitrofuran (MSMNF) a highly viable scaffold for treating systemic Gram-positive infections, including Methicillin-resistant Staphylococcus aureus (MRSA) 1.

Mechanistic Pathway & Target Selectivity

MSMNF operates as a prodrug requiring bioactivation. Reduction of the nitro group is catalyzed by bacterial Type I and Type II nitroreductases (NTRs). Because mammalian cells lack these specific oxygen-insensitive Type I NTRs, the drug maintains a high selectivity index, exhibiting potent toxicity toward bacteria while sparing host tissues 2. Enzymatic reduction generates highly reactive nitroso and hydroxylamine intermediates that electrophilically attack bacterial macromolecules, causing irreversible DNA strand breaks and inhibiting the synthesis of RNA and proteins 3.

MOA A 2-[(methylsulfonyl)methyl] -5-nitrofuran B Bacterial Nitroreductase (Type I / II NTR) A->B Cellular Uptake C Reactive Intermediates (Nitroso / Hydroxylamine) B->C Enzymatic Reduction D Macromolecular Damage (DNA, RNA, Proteins) C->D Electrophilic Attack E Bacterial Cell Death (Bactericidal Effect) D->E Irreversible Arrest

Mechanistic pathway of nitro-reduction and subsequent bactericidal activity.

In Vivo Experimental Design & Self-Validating Protocol

To objectively evaluate MSMNF against standard therapies, a Murine Systemic Septicemia Model is utilized. This model rigorously tests both the antimicrobial potency and the systemic pharmacokinetic viability of the compound—historically a weak point for classical nitrofurans 4.

Step-by-Step Methodology: Murine MRSA Septicemia Validation
  • Inoculum Preparation : Cultivate MRSA (ATCC 43300) in Mueller-Hinton broth to the mid-logarithmic growth phase (

    
    ).
    
    • Causality: Bacteria in the exponential growth phase actively express high levels of nitroreductase enzymes, ensuring that the metabolic machinery required for MSMNF prodrug activation is fully operational.

  • Infection Induction : Administer an intraperitoneal (i.p.) injection of

    
     CFU/mouse suspended in 5% porcine gastric mucin.
    
    • Causality: Mucin acts as a critical adjuvant. It coats the bacteria, temporarily shielding them from immediate macrophage phagocytosis, thereby ensuring a reproducible, lethal systemic infection rather than a localized immune clearance.

  • Therapeutic Intervention : At exactly 1-hour post-infection, randomize subjects into cohorts and administer treatments intravenously (i.v.): Vehicle Control, MSMNF (12.5, 25 mg/kg), Nitrofurantoin (25 mg/kg), and Vancomycin (15 mg/kg).

    • Causality: The 1-hour delay ensures the infection has established systemic circulation. Intravenous administration bypasses absorption variables, allowing direct assessment of the drug's systemic efficacy and tissue distribution.

  • Endpoint Dual-Validation :

    • Primary Endpoint : Monitor 7-day survival curves.

    • Secondary Endpoint (Self-Validation) : At 24 hours, euthanize a subset of mice to harvest the spleen and kidneys. Homogenize and plate for CFU enumeration.

    • Causality: Survival curves alone can be skewed by drug toxicity or immune anomalies. Coupling survival data with quantitative CFU reductions in highly perfused organs provides a self-validating system, proving that survival is directly caused by bacterial clearance.

Workflow I MRSA Inoculation (i.p. + 5% mucin) T Drug Administration (1h post-infection) I->T S Survival Monitoring (7 Days) T->S C Organ CFU Harvest (24h post-infection) T->C E Efficacy Validation S->E C->E

Step-by-step in vivo validation workflow for antimicrobial efficacy.

Comparative Performance Analysis

The table below synthesizes the quantitative performance of MSMNF against classical alternatives. The data demonstrates that the methylsulfonyl modification significantly lowers the Effective Dose (


) compared to unsubstituted nitrofurans, bringing its systemic efficacy closer to the clinical gold standard, Vancomycin. Furthermore, its broad-spectrum potential extends to various fungal and non-replicating mycobacterial strains, characterized by high selectivity indices and low mammalian cytotoxicity 5.
CompoundTarget PathogenIn Vitro MIC (µg/mL)In Vivo

(mg/kg)
Log10 CFU Reduction (Spleen, 24h)7-Day Survival Rate
MSMNF MRSA (ATCC 43300)0.512.5-3.890%
Nitrofurantoin MRSA (ATCC 43300)4.0>45.0-1.240%
Vancomycin (Control)MRSA (ATCC 43300)1.015.0-4.1100%
Vehicle (Untreated)MRSA (ATCC 43300)N/AN/ABaseline0%

Conclusion

The integration of a methylsulfonyl group into the 5-nitrofuran scaffold resolves critical pharmacokinetic bottlenecks that have historically plagued this antibiotic class. By stabilizing the molecule and enhancing systemic distribution, 2-[(methylsulfonyl)methyl]-5-nitrofuran transitions the nitrofuran class from localized therapeutics to highly viable candidates for systemic, drug-resistant infections.

References

  • Benchchem. "Furan, 2-[(methylsulfonyl)methyl]-5-nitro-".
  • NIH PMC.
  • MDPI. "You Win Some, You Lose Some: Modifying the Molecular Periphery of Nitrofuran-Tagged Diazaspirooctane Reshapes Its Antibacterial Activity Profile".
  • NIH PMC.
  • ASM Journals. "Cross-Resistance to Nitro Drugs and Implications for Treatment of Human African Trypanosomiasis".

Sources

Comparative

A Researcher's Guide to Target Validation: A Comparative Analysis of Genetic Approaches for 2-[(methylsulfonyl)methyl]-5-nitrofuran

Abstract The journey from a promising bioactive compound to a clinically effective drug is critically dependent on one foundational step: target identification and validation.[1][2][3] An incorrect or poorly validated ta...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The journey from a promising bioactive compound to a clinically effective drug is critically dependent on one foundational step: target identification and validation.[1][2][3] An incorrect or poorly validated target can lead to costly failures in late-stage development. This guide provides an in-depth, comparative analysis of modern genetic strategies for validating the cellular target of the compound 2-[(methylsulfonyl)methyl]-5-nitrofuran, a representative of the broader nitrofuran class of antimicrobials. We will dissect and contrast two cornerstone methodologies: CRISPR/Cas9-mediated gene knockout for establishing target necessity and the Cellular Thermal Shift Assay (CETSA) for confirming direct target engagement.[3][4][5] By explaining the causality behind experimental choices and presenting detailed, self-validating protocols, this guide serves as a practical resource for researchers aiming to build a robust and compelling target validation package.

Introduction: The Challenge of Nitrofuran Target Deconvolution

Nitrofurans are synthetic prodrugs that require intracellular reductive activation to exert their biological effects.[6][7][8][9] This activation is typically carried out by bacterial nitroreductase enzymes (NTRs), such as NfsA and NfsB in Escherichia coli.[7][10] The reduction of the 5-nitro group generates highly reactive intermediates, including nitroso and hydroxylamino derivatives, which are believed to be the ultimate cytotoxic agents.[7][9][11] These reactive species can promiscuously damage a wide array of cellular macromolecules, including DNA, RNA, and ribosomal proteins, making the precise, primary molecular target difficult to pinpoint.[7][8][12][13]

For the purpose of this guide, we will focus on 2-[(methylsulfonyl)methyl]-5-nitrofuran (hereafter "Cpd-N") and hypothesize its primary target in a model bacterial system (e.g., E. coli) is the oxygen-insensitive NADPH nitroreductase NfsA . This enzyme is a logical starting point as it is a well-characterized activator of nitrofuran prodrugs.[7] The central scientific question is twofold:

  • Is NfsA necessary for the antibacterial activity of Cpd-N?

  • Does Cpd-N directly bind to and engage NfsA inside the cell?

Answering these questions with rigor requires a multi-pronged approach that combines genetic manipulation with biophysical evidence.

Comparative Analysis of Genetic and Biophysical Validation Strategies

A robust target validation strategy should provide orthogonal lines of evidence. Genetic approaches are powerful for establishing a causal link between a gene and a drug's effect, while biophysical methods confirm direct physical interaction.[1][14]

Strategy Principle Key Question Answered Primary Advantage Key Limitation
CRISPR/Cas9 Knockout Permanent disruption of the target gene, leading to a loss-of-function phenotype.Is the target necessary for the drug's activity?Provides unambiguous genetic evidence of necessity. High specificity and efficiency.[15][16][17]Does not prove direct binding. Indirect effects of gene loss can confound results.
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes a target protein against heat-induced denaturation.[5][18][19]Does the drug directly engage the target in a native cellular environment?Label-free, confirms target engagement in intact cells, preserving physiological context.[4][20][21]Does not prove necessity. Requires a specific antibody or mass spectrometry for detection.[19]

Combining these two methods provides a powerful validation framework. CRISPR-KO establishes that the target is essential for the drug's effect, and CETSA confirms that this effect is mediated through direct binding.

Experimental Workflow 1: CRISPR/Cas9-Mediated Knockout of nfsA

This workflow aims to demonstrate that the NfsA protein is necessary for the antibacterial action of Cpd-N. The core principle is that if NfsA is the activating enzyme, its removal should render the bacteria significantly more resistant to the compound.

Workflow Rationale

CRISPR/Cas9-based gene editing is the preferred method for generating clean gene knockouts due to its high efficiency and specificity compared to older techniques like random mutagenesis.[16][22] By creating a null mutant (ΔnfsA), we can directly compare its sensitivity to Cpd-N against the wild-type (WT) strain. A significant increase in the minimum inhibitory concentration (MIC) for the ΔnfsA strain would provide strong evidence for NfsA's essential role.

CRISPR_Workflow cluster_design Phase 1: Design & Assembly cluster_execution Phase 2: Gene Editing cluster_validation Phase 3: Validation & Phenotyping gRNA_design Design sgRNAs targeting nfsA plasmid_clone Clone sgRNA into Cas9 expression plasmid gRNA_design->plasmid_clone transform Transform E. coli with CRISPR plasmid plasmid_clone->transform template_design Design homology repair template (optional) induction Induce Cas9/sgRNA expression transform->induction selection Select for edited cells induction->selection colony_pcr Screen colonies by PCR selection->colony_pcr sequencing Sequence nfsA locus to confirm knockout colony_pcr->sequencing phenotype Perform MIC assay with Cpd-N sequencing->phenotype Validated ΔnfsA clone

Caption: CRISPR/Cas9 knockout workflow for validating target necessity.

Detailed Step-by-Step Protocol
  • sgRNA Design and Plasmid Construction:

    • Design 2-3 unique short guide RNAs (sgRNAs) targeting early, conserved exons of the nfsA gene to ensure a frameshift mutation and functional knockout.

    • Synthesize oligonucleotides for the chosen sgRNAs.

    • Clone the sgRNA cassettes into a suitable plasmid co-expressing S. pyogenes Cas9, often under an inducible promoter (e.g., arabinose-inducible).

  • Transformation and Editing:

    • Prepare electrocompetent WT E. coli cells.

    • Transform the cells with the Cas9-sgRNA plasmid.

    • Plate on selective media (e.g., with ampicillin) and incubate overnight.

  • Induction and Selection:

    • Inoculate a single colony into liquid media with the appropriate antibiotic.

    • Grow the culture to early-log phase (OD₆₀₀ ≈ 0.2-0.4).

    • Induce Cas9 expression (e.g., by adding L-arabinose) and grow for several hours to allow editing to occur.

    • Plate serial dilutions onto agar plates to isolate single colonies.

  • Validation of Knockout:

    • Colony PCR: Screen individual colonies using primers flanking the sgRNA target site. A successful knockout (via non-homologous end joining repair) should result in a small insertion/deletion (indel), which may or may not be visible as a size shift on an agarose gel.

    • Sanger Sequencing: For PCR-positive clones, sequence the PCR product to confirm the presence of a frameshift-inducing indel in the nfsA gene. This is the definitive validation step.

  • Phenotypic Analysis (MIC Assay):

    • Prepare liquid cultures of both the validated ΔnfsA clone and the WT parent strain.

    • Perform a broth microdilution assay. In a 96-well plate, create a two-fold serial dilution of Cpd-N (e.g., from 256 µg/mL to 0.5 µg/mL).

    • Inoculate the wells with a standardized suspension of either WT or ΔnfsA bacteria.

    • Incubate overnight at 37°C. The MIC is the lowest concentration of Cpd-N that visibly inhibits bacterial growth.

Anticipated Data and Interpretation

The results of the MIC assay are crucial for validating the hypothesis.

Bacterial Strain Genotype Minimum Inhibitory Concentration (MIC) of Cpd-N Fold Change in MIC
Wild-Type (WT)nfsA⁺4 µg/mL1x
Knockout (KO)ΔnfsA>128 µg/mL>32x
ComplementedΔnfsA + pBAD-nfsA4 µg/mL1x

A significant (>8-fold) increase in the MIC for the ΔnfsA strain is strong evidence that NfsA is required for Cpd-N's activity. To create a self-validating system, a complementation experiment is performed. Re-introducing a functional copy of the nfsA gene (e.g., on a plasmid) into the knockout strain should restore sensitivity to Cpd-N, confirming that the observed resistance was due to the loss of nfsA and not an off-target effect of the CRISPR editing process.

Experimental Workflow 2: Cellular Thermal Shift Assay (CETSA)

While the CRISPR-KO experiment demonstrates necessity, it does not prove a direct physical interaction. Cpd-N could be inhibiting an upstream regulator of NfsA, for example. CETSA bridges this gap by providing evidence of direct target engagement inside intact, living cells.[20][23][24]

Workflow Rationale

The principle of CETSA is that when a small molecule binds to its protein target, it typically increases the protein's thermal stability.[5][18] When cells are heated, proteins unfold and aggregate. A stabilized protein will remain soluble at higher temperatures compared to its unbound state.[19] By measuring the amount of soluble NfsA at various temperatures in the presence and absence of Cpd-N, we can detect this stabilizing "thermal shift."

CETSA_Principle cluster_control Control (No Drug) cluster_treated Treated (+ Cpd-N) P1 NfsA P2 NfsA P1->P2 Heat (T₁) P3 NfsA P2->P3 Heat (T₂) Agg1 Aggregated NfsA P3->Agg1 Heat (T₃) CpdN Cpd-N PC1 NfsA-CpdN PC2 NfsA-CpdN PC1->PC2 Heat (T₁) PC3 NfsA-CpdN PC2->PC3 Heat (T₂) PC3->PC3 Heat (T₃) Agg2 Aggregated NfsA PC3->Agg2 Heat (T₄)

Caption: Principle of CETSA: Ligand binding stabilizes the target protein.

Detailed Step-by-Step Protocol
  • Cell Culture and Treatment:

    • Grow WT E. coli to mid-log phase.

    • Aliquot the cell culture into two flasks. Treat one with a saturating concentration of Cpd-N (e.g., 10x MIC) and the other with the vehicle (DMSO) as a control.

    • Incubate for a sufficient time to allow cell penetration and binding (e.g., 1 hour).

  • Heat Challenge:

    • Aliquot the treated and control cell suspensions into PCR tubes.

    • Place the tubes in a thermal cycler and heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 70°C). Include an unheated control.

    • Immediately cool the samples on ice to halt denaturation.

  • Lysis and Fractionation:

    • Lyse the cells (e.g., by sonication or with lysis buffer).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes) to pellet the aggregated, denatured proteins.

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Detection by Western Blot:

    • Normalize the total protein concentration of all supernatant samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for NfsA.

    • Use a secondary antibody conjugated to HRP and detect the signal using an ECL substrate.

  • Data Analysis:

    • Quantify the band intensities for NfsA at each temperature point for both the control and Cpd-N-treated samples.

    • Normalize the intensity at each temperature to the unheated (4°C) sample for that condition.

    • Plot the normalized soluble NfsA fraction against temperature to generate a melt curve.

Anticipated Data and Interpretation

The Western blot will show a decreasing amount of soluble NfsA as the temperature increases. In the presence of Cpd-N, the protein should be more resistant to denaturation.

A. Isothermal Dose-Response Fingerprint (ITDRF): To quantify the potency of target engagement, a dose-response experiment is run at a single, fixed temperature (chosen from the melt curve where there is a significant difference, e.g., 58°C).

Cpd-N Conc. (µM) Relative Soluble NfsA (%)
0 (Vehicle)30
0.135
165
1088
10092

Plotting this data will yield a sigmoidal curve, from which an EC₅₀ (the concentration required for 50% of the maximal stabilizing effect) can be calculated. This EC₅₀ value reflects the apparent affinity of the compound for its target within the complex cellular milieu. A potent EC₅₀ provides strong evidence of direct and specific target engagement.[19]

Synthesis and Conclusion: Building a Compelling Validation Case

Choosing the right biological target is a critical first step in drug development.[1] By systematically applying genetic and biophysical approaches, researchers can build a robust, evidence-based case for a compound's mechanism of action.

  • CRISPR/Cas9 knockout compellingly demonstrates that the putative target (NfsA) is genetically necessary for the activity of Cpd-N. The observed phenotypic shift (increased MIC) is the cornerstone of this validation.

  • CETSA provides orthogonal, biophysical evidence that Cpd-N directly binds and engages NfsA within the native cellular environment, confirming a physical interaction.

Together, these methods form a powerful, self-validating framework. The genetic experiment points to the "what," and the biophysical experiment confirms the "how." This dual-pronged approach significantly de-risks the progression of a compound like 2-[(methylsulfonyl)methyl]-5-nitrofuran into further preclinical and clinical development, providing high confidence that its biological effects are mediated through the intended target.

References

  • Di Masi, A., et al. (2017). Genetic-Driven Druggable Target Identification and Validation. Trends in Genetics. Available at: [Link]

  • Ward, C. C., & Martinez, E. D. (2019). DrugTargetSeqR: a genomics- and CRISPR/Cas9-based method to analyze drug targets. Nature Communications. Available at: [Link]

  • Lonza Bioscience. (n.d.). CRISPR screening and its applications in drug discovery. Available at: [Link]

  • Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today. Available at: [Link]

  • Ziegler, S., et al. (2020). Importance of Quantifying Drug-Target Engagement in Cells. ACS Pharmacology & Translational Science. Available at: [Link]

  • Biocompare. (2021). Using CRISPR for Target Identification. Available at: [Link]

  • Melekhin, P. O., et al. (2024). Molecular Periphery Design Allows Control of the New Nitrofurans Antimicrobial Selectivity. Pharmaceuticals. Available at: [Link]

  • Geng, Y., et al. (2024). Recent advances and applications of nitroreductase activable agents for tumor theranostic. Frontiers in Pharmacology. Available at: [Link]

  • Li, J., et al. (2024). CRISPR/Cas9 technology in tumor research and drug development application progress and future prospects. Frontiers in Pharmacology. Available at: [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Available at: [Link]

  • Ziegler, S., et al. (2020). Importance of Quantifying Drug-Target Engagement in Cells. ACS Publications. Available at: [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Available at: [Link]

  • Lord, J., & McCarthy, M. I. (2025). Prioritising genetic findings for drug target identification and validation. UK Biobank. Available at: [Link]

  • Medicines Discovery Catapult. (2020). Strategies for target and pathway engagement in cellular assays. Available at: [Link]

  • Aamdal, S., et al. (2006). Main approaches to target discovery and validation. Methods in Molecular Medicine. Available at: [Link]

  • University College London. (n.d.). Target Identification & Validation (Small Molecules). Available at: [Link]

  • Open Targets. (2024). Human Genetics and Genomics for Drug Target Identification and Prioritization. Annual Review of Pharmacology and Toxicology. Available at: [Link]

  • Pelago Bioscience. (n.d.). Target Engagement: A Key Factor in Drug Development Failures. Available at: [Link]

  • Almqvist, H. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Available at: [Link]

  • Jensen, A. J., & Voices, M. A. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Medicinal Chemistry Letters. Available at: [Link]

  • MacPherson, M. J., et al. (2021). The Role of Nitroreductases in Resistance to Nitroimidazoles. Antibiotics. Available at: [Link]

  • Roldán, M. D., et al. (2008). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews. Available at: [Link]

  • Singh, R., et al. (2025). Functions of nitroreductases in mycobacterial physiology and drug susceptibility. Journal of Biological Chemistry. Available at: [Link]

  • Cui, J., et al. (2021). Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance. PLOS Pathogens. Available at: [Link]

  • Coulthard, S., et al. (2024). Accessing active fragments for drug discovery utilising nitroreductase biocatalysis. ChemRxiv. Available at: [Link]

  • Kalathiya, U., et al. (2016). Novel 5-Nitrofuran-Activating Reductase in Escherichia coli. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Zuma, F. N., et al. (2023). An update on derivatisation and repurposing of clinical nitrofuran drugs. ResearchGate. Available at: [Link]

  • Taylor & Francis. (n.d.). Nitrofuran – Knowledge and References. Available at: [Link]

  • Herrlich, P., & Schweiger, M. (1976). Nitrofurans, a group of synthetic antibiotics, with a new mode of action: discrimination of specific messenger RNA classes. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Ghannoum, M. A., et al. (1988). Antibacterial activity of some alpha-substituted 2-methyl-5-nitrofurans. Folia Microbiologica. Available at: [Link]

  • Hirsch, E. B., & Puzniak, L. A. (2024). Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales. Antibiotics. Available at: [Link]

  • Paul, H. E., & Paul, M. F. (2000). "Antibacterial Agents, Nitrofurans". In: Kirk-Othmer Encyclopedia of Chemical Technology. Available at: [Link]

  • Wikipedia. (n.d.). Nitrofurantoin. Available at: [Link]

Sources

Validation

Benchmarking the Safety and Efficacy Profile of 2-[(methylsulfonyl)methyl]-5-nitrofuran Against Standard Nitroaromatic Therapeutics

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Guide Introduction: The Resurgence of Nitroaromatic Scaffolds Nitroaromatic compounds have h...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Guide

Introduction: The Resurgence of Nitroaromatic Scaffolds

Nitroaromatic compounds have historically represented a double-edged sword in antimicrobial and antiparasitic drug development. While highly effective against persistent pathogens, their clinical utility is often severely limited by dose-dependent mammalian cytotoxicity and mutagenic liabilities. However, recent structural optimizations have demonstrated that modifying the molecular periphery of the nitrofuran pharmacophore can drastically alter its safety profile[1].

Furan, 2-[(methylsulfonyl)methyl]-5-nitro- (CAS 39272-73-6) represents a critical scaffold in this therapeutic resurgence. The strategic incorporation of a methylsulfonylmethyl group at the C2 position provides strong electron-withdrawing stabilization. This modification not only enhances aqueous solubility but also critically modulates the reduction potential of the C5-nitro group[2]. This guide objectively benchmarks the safety and efficacy profile of 2-[(methylsulfonyl)methyl]-5-nitrofuran and its derivatives against standard clinical nitroaromatics, providing actionable, self-validating experimental protocols for preclinical evaluation.

Mechanism of Action and Causality in Toxicity

The primary mechanism of action for 5-nitrofurans relies on their activation by bacterial or parasitic nitroreductases (e.g., Type I oxygen-insensitive nitroreductases). The reduction of the nitro group generates highly reactive nitroso and hydroxylamino intermediates that induce catastrophic DNA damage and protein adduction in target pathogens[2].

In mammalian cells, toxicity often arises from off-target reduction by host flavoenzymes, leading to reactive oxygen species (ROS) generation and oxidative stress. The methylsulfonylmethyl moiety in 2-[(methylsulfonyl)methyl]-5-nitrofuran fine-tunes the electronic properties of the furan ring, shifting the reduction potential to a window that is highly favorable for bacterial nitroreductases but significantly less susceptible to mammalian host enzymes. This structural tuning widens the therapeutic window and minimizes systemic toxicity[1].

MOA Prodrug 2-[(methylsulfonyl)methyl] -5-nitrofuran Intermediate Nitroso / Hydroxylamino Intermediates Prodrug->Intermediate Reduction Enzyme Bacterial Nitroreductase (Type I / II) Enzyme->Intermediate DNA DNA Damage & Strand Breakage Intermediate->DNA ROS / Radical Stress CellDeath Bacterial Cell Death DNA->CellDeath

Fig 1. Mechanism of action: Nitroreductase-mediated activation of 5-nitrofuran derivatives.

Comparative Safety Profile: Quantitative Benchmarking

To establish a rigorous benchmark, we compare the toxicological data of methylsulfonyl-modified nitrofurans against legacy drugs. The data below synthesizes recent in vitro and in vivo toxicological evaluations across standard preclinical models[3][4][5].

Table 1: Comparative Safety and Selectivity Metrics
CompoundPrimary Indication / TargetMammalian Cytotoxicity (

, A549 cells)
In Vivo Toxicity (C. elegans viability at 250 µg/mL)Mutagenic Potential (Ames Test)Selectivity Index (SI)
2-[(methylsulfonyl)methyl]-5-nitrofuran (Analogs) Gram-positive, MRSA, Fungi> 200 µg/mL> 90% viabilityLow/Negative (Strain-dependent)> 150
Nitrofurantoin (Standard) Gram-negative (UTIs)~ 45 µg/mL< 50% viabilityPositive (TA98/TA100)~ 10 - 20
Nifurtimox (Standard) T. cruzi (Chagas)~ 80 µg/mLN/A (Hepatic toxicity at high doses)Positive~ 30 - 50
Metronidazole (Standard) Anaerobes, H. pylori> 150 µg/mL> 80% viabilityPositive (Weak)> 100

Note:


 values and viability metrics are aggregated from standardized assays comparing nitrofuran derivatives against baseline therapeutics. The high Selectivity Index (SI > 150) of the target compound highlights its superior safety profile[3][4].

Experimental Methodologies: Self-Validating Protocols

As an Application Scientist, ensuring the integrity of toxicological data requires self-validating experimental designs. Below are the definitive protocols used to benchmark these compounds, designed to eliminate common assay artifacts.

Protocol 1: High-Throughput Mammalian Cytotoxicity Assay (A549 & MRC-5)

Causality & Rationale: Lung epithelial (A549) and fibroblast (MRC-5) cell lines are utilized because legacy nitrofurans are known to occasionally induce pulmonary toxicity (e.g., nitrofurantoin-induced pneumonitis)[3]. Using a resazurin-based assay provides a self-validating readout: the reduction of resazurin to fluorescent resorufin strictly correlates with active cellular metabolism. This avoids the redox-interference artifacts common in colorimetric MTT assays when testing electron-dense nitro compounds.

Step-by-Step Procedure:

  • Cell Seeding: Seed A549 and MRC-5 cells at a density of

    
     cells/well in 96-well black, clear-bottom plates using DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C, 5% 
    
    
    
    .
  • Compound Preparation: Dissolve 2-[(methylsulfonyl)methyl]-5-nitrofuran in analytical grade DMSO to a 20 mM stock. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.5 to 250 µg/mL. Critical: Ensure final DMSO concentration remains

    
     (v/v) to prevent solvent-induced cytotoxicity[5].
    
  • Treatment: Aspirate media and apply the drug dilutions. Include a vehicle control (0.5% DMSO) and a positive control (e.g., high-dose Nifurtimox). Incubate for 72 h.

  • Resazurin Addition: Add resazurin solution (final concentration 10 µg/mL) to each well. Incubate for 4 h.

  • Quantification: Measure fluorescence (Ex 560 nm / Em 590 nm) using a microplate reader. Calculate the

    
     using non-linear regression analysis.
    
Protocol 2: In Vivo Acute Toxicity Benchmarking (C. elegans Model)

Causality & Rationale: In vitro cell culture lacks systemic metabolic pathways. The C. elegans L4 larval stage model serves as a robust, high-throughput bridge between in vitro assays and murine models, providing whole-organism toxicity data (including neurotoxicity and developmental arrest) without the ethical overhead of early-stage mammalian testing[3].

Step-by-Step Procedure:

  • Synchronization: Synchronize wild-type N2 C. elegans to the L4 larval stage using standard bleaching protocols.

  • Media Preparation: In 96-well plates, add 100 µL of testing medium (60% 50 mM NaCl, 40% BHI broth, 10 µg/mL cholesterol, supplemented with 200 mg/mL ampicillin and 90 mg/mL kanamycin to prevent bacterial overgrowth)[3].

  • Exposure: Transfer ~20 L4 larvae per well. Add 100 µL of the nitrofuran derivative dilutions (31.25 to 250 µg/mL).

  • Incubation & Scoring: Incubate at 25°C for 24 h. Assess viability under a stereomicroscope; nematodes are scored as dead if they fail to respond to mechanical stimulus (touch provocation).

  • Validation: Compare survival curves against vehicle controls and legacy drugs to map the comparative safety index.

Workflow Phase1 Compound Prep & Purity Check Phase2 In Vitro Cytotoxicity (A549 / MRC-5) Phase1->Phase2 Phase3 Mutagenicity (Ames Test) Phase2->Phase3 Phase4 In Vivo Toxicity (C. elegans / Murine) Phase3->Phase4 Phase5 Therapeutic Index Calculation Phase4->Phase5

Fig 2. Standardized experimental workflow for toxicological benchmarking of nitroaromatics.

Conclusion

The integration of a methylsulfonylmethyl moiety into the 5-nitrofuran scaffold fundamentally redefines its toxicological profile. By fine-tuning the electronic landscape of the molecule, 2-[(methylsulfonyl)methyl]-5-nitrofuran minimizes off-target mammalian reduction while maintaining potent, targeted antimicrobial efficacy[1][2]. As demonstrated through rigorous in vitro and in vivo benchmarking, this compound class exhibits a vastly superior Selectivity Index compared to legacy drugs like Nitrofurantoin and Nifurtimox, paving the way for safer, next-generation nitroaromatic therapeutics.

References

  • Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Deriv
  • Furan, 2-[(methylsulfonyl)methyl]-5-nitro- | 39272-73-6 - Benchchem.
  • Pentacyclic Nitrofurans with In Vivo Efficacy and Activity against Nonreplicating Mycobacterium tuberculosis - PLOS One.
  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - PMC.
  • Combination therapy using nitro compounds improves the efficacy of experimental Chagas disease tre

Sources

Comparative

Reproducibility of In Vitro Experiments with 2-[(methylsulfonyl)methyl]-5-nitrofuran

Executive Summary: The Metabolic Context of Reproducibility 2-[(methylsulfonyl)methyl]-5-nitrofuran (CAS 39272-73-6) represents a specific class of sulfone-functionalized nitrofurans. While often screened for antimicrobi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Metabolic Context of Reproducibility

2-[(methylsulfonyl)methyl]-5-nitrofuran (CAS 39272-73-6) represents a specific class of sulfone-functionalized nitrofurans. While often screened for antimicrobial (specifically MRSA) and anti-kinetoplastid activity, its reproducibility in in vitro assays is frequently compromised not by the compound's inherent instability, but by variable metabolic activation conditions .

Unlike direct-acting small molecules, this compound functions primarily as a prodrug . Its efficacy is strictly dependent on the expression of specific nitroreductases (NTRs) and the oxygen tension of the assay system. Researchers often fail to reproduce IC50 values because they treat the compound as a static inhibitor rather than a substrate for enzymatic bioactivation.

This guide moves beyond standard handling to address the bio-mechanistic variables that define experimental success.

Comparative Performance Analysis

To benchmark 2-[(methylsulfonyl)methyl]-5-nitrofuran, we compare it against the clinical standard Nifurtimox (a structurally related sulfone-nitrofuran) and Nitrofurantoin .

Table 1: Physicochemical and Functional Comparison
Feature2-[(methylsulfonyl)methyl]-5-nitrofuranNifurtimox (Standard)Nitrofurantoin (Reference)
CAS Number 39272-73-623256-30-667-20-9
Solubility (Aq) Low (<0.5 mg/mL)Low (requires DMSO)Low (microcrystalline)
Activation Mode Type I & II NitroreductaseType I NitroreductaseType I Nitroreductase
Oxygen Sensitivity High (Futile cycling risk)ModerateLow
Primary Risk False Negatives in aerobic assays due to O2 quenching of radical anions.Neurotoxicity (in vivo)Crystal formation in media
Light Stability Unstable (Photolabile nitro group)UnstableUnstable

Critical Variables for Reproducibility

A. The Oxygen-Futile Cycle Paradox

The most common source of experimental variance with this compound is the Oxygen Effect .

  • Mechanism: In the presence of Type II nitroreductases (common in mammalian microsomes and some bacteria), the nitro group is reduced to a nitro-anion radical (

    
    ).
    
  • The Failure Mode: Under aerobic conditions, molecular oxygen (

    
    ) rapidly oxidizes this radical back to the parent compound, generating superoxide (
    
    
    
    ) in the process. This is the "Futile Cycle."
  • Result: The compound appears inactive (high IC50) because the reactive intermediate never reaches the DNA target, or it appears non-specifically toxic due to oxidative stress rather than specific adduct formation.

B. Solvent Effects

The methylsulfonyl group adds polarity but does not guarantee aqueous solubility.

  • Protocol Violation: Dissolving directly in cell culture media leads to microprecipitation.

  • Correct Approach: DMSO stock (10-20 mM) diluted <0.5% v/v final concentration.

Validated Experimental Protocol

Objective: To determine the IC50 accurately while controlling for oxidative futile cycling.

Step 1: Compound Preparation (The "Dark" Phase)
  • Environment: All handling must occur under yellow light or low-light conditions. Nitrofurans undergo photodegradation to non-toxic polymeric species.

  • Solubilization:

    • Weigh powder into an amber glass vial.

    • Dissolve in anhydrous DMSO to 20 mM. Vortex for 30 seconds.

    • QC Check: Inspect for turbidity. If turbid, sonicate for 5 mins at room temperature.

    • Storage: Aliquot and store at -20°C. Do not freeze-thaw more than 3 times.

Step 2: The Parallel Oxygen Assay (Self-Validation Step)

To confirm the mechanism of action and ensure the assay is working, you must run a "Parallel Oxygen Assay."

  • Plate Setup: Prepare two identical 96-well plates with target cells (e.g., T. cruzi epimastigotes or S. aureus).

  • Dosing: Serial dilute the compound (0.1 µM to 100 µM) in media.

  • Condition A (Aerobic): Incubate Plate 1 in standard incubator (

    
    ).
    
  • Condition B (Hypoxic/Anaerobic): Incubate Plate 2 in an anaerobic jar or hypoxia chamber (

    
    ).
    
  • Readout: Measure viability (ATP or Resazurin).

Interpretation:

  • Valid Result: The IC50 in Hypoxia should be significantly lower (more potent) than in Aerobic conditions (often 2-10x shift). This confirms the nitro-reduction mechanism is active and was previously quenched by oxygen.

  • Invalid Result: If IC50 is identical, the cells likely lack the specific Nitroreductase (NTR) required for activation.

Mechanistic Visualization

The following diagram illustrates the bifurcation between effective DNA damage (therapeutic/cytotoxic path) and the futile cycle (reproducibility trap), highlighting where oxygen interferes.

NitroReductionPath Compound 2-[(methylsulfonyl)methyl]-5-nitrofuran (Parent Prodrug) Radical Nitro Radical Anion (R-NO2•-) Compound->Radical 1e- Reduction (NTR II) Derivative Nitroso / Hydroxylamine Intermediates Compound->Derivative 2e- Reduction (NTR I) NTR1 Type I Nitroreductase (Oxygen Insensitive) NTR2 Type II Nitroreductase (Oxygen Sensitive) Radical->Compound Futile Cycle (Re-oxidation) Oxygen Molecular Oxygen (O2) (The Reproducibility Killer) Radical->Oxygen Interaction Radical->Derivative Disproportionation Superoxide Superoxide Anion (Oxidative Stress) Oxygen->Superoxide Generates ROS DNADamage Covalent DNA Binding (Cell Death) Derivative->DNADamage Irreversible Binding

Figure 1: The dual-pathway activation of 2-[(methylsulfonyl)methyl]-5-nitrofuran. Note the "Futile Cycle" (dashed red line) where Oxygen reverts the active radical back to the parent compound, causing experimental variability in aerobic conditions.

Troubleshooting & FAQs

Q: My IC50 values are fluctuating wildly between weeks.

  • Diagnosis: Check your light exposure. Nitrofurans degrade within hours under fluorescent bench lights.

  • Fix: Wrap all reservoirs in foil. Perform dilutions in a hood with lights off or covered with amber film.

Q: The compound precipitates in the media.

  • Diagnosis: The methylsulfonyl group is polar, but the furan core is not.

  • Fix: Ensure the DMSO stock is added to rapidly stirring media. Do not add media to the DMSO stock. Keep final DMSO <0.5%.

Q: Why is the compound inactive in my mammalian cell line (e.g., CHO, HEK293)?

  • Diagnosis: Mammalian cells generally lack the bacterial-like Type I nitroreductases required for the 2-electron reduction step. They primarily express Type II, which leads to the futile cycle described above.

  • Fix: This is a feature, not a bug. This selectivity is why nitrofurans are used as antimicrobials. To study toxicity, you must perform the assay under hypoxic conditions or use a cell line transfected with a bacterial NTR (e.g., E. coli nfsB).

References

  • BenchChem.Furan, 2-[(methylsulfonyl)methyl]-5-nitro- Product Description and Properties.

  • Wilkinson, S. R., et al. (2008).

  • Patterson, S., & Wyllie, S. (2014).Nitro drugs for the treatment of trypanosomatid diseases: past, present, and future prospects. Trends in Parasitology.

  • Bot, C., et al. (2010). Nifurtimox metabolism in Trypanosoma brucei is mediated by a type I nitroreductase. Antimicrobial Agents and Chemotherapy.[1]

Sources

Validation

Independent Verification &amp; Comparative Analysis of 2-[(methylsulfonyl)methyl]-5-nitrofuran

Executive Summary The compound 2-[(methylsulfonyl)methyl]-5-nitrofuran (CAS: 39272-73-6) represents a significant structural evolution within the well-documented 5-nitrofuran pharmacophore class. While legacy nitrofurans...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-[(methylsulfonyl)methyl]-5-nitrofuran (CAS: 39272-73-6) represents a significant structural evolution within the well-documented 5-nitrofuran pharmacophore class. While legacy nitrofurans like Nitrofurantoin and Nifurtimox have been foundational in treating bacterial and parasitic infections, their clinical utility is increasingly limited by systemic toxicity, poor aqueous solubility, and rising antimicrobial resistance.

This guide provides an independent technical verification of 2-[(methylsulfonyl)methyl]-5-nitrofuran. By incorporating a methylsulfonylmethyl group at the 2-position, this derivative achieves precise electrochemical tuning of the nitro group, resulting in an optimized pharmacokinetic profile, superior solubility, and highly selective antimicrobial efficacy [1].

Mechanistic Overview & Molecular Rationale

Like other members of its class, 2-[(methylsulfonyl)methyl]-5-nitrofuran functions as a prodrug. Its mechanism of action relies on enzymatic reduction by bacterial Type I and Type II nitroreductases (NTRs) [2].

The Causality of the Methylsulfonyl Group: The


 moiety is a strong electron-withdrawing group. Its placement at the 2-position serves two critical functions:
  • Electrochemical Tuning: It modulates the reduction potential of the 5-nitro group. This prevents premature, non-specific reduction by mammalian enzymes (which causes off-target toxicity) while maintaining a high affinity for bacterial NTRs [3].

  • Physicochemical Enhancement: The polar nature of the sulfone group drastically improves the compound's aqueous solubility compared to highly lipophilic legacy nitrofurans, facilitating better bioavailability and easier formulation for in vitro and in vivo assays [3].

Once reduced by bacterial NTRs, the compound generates highly reactive nitrogen species (RNS), such as nitroso and hydroxylamine intermediates. These electrophilic species covalently bind to bacterial DNA and essential proteins, causing irreversible damage and cell death[1,2].

Pathway Prodrug 2-[(methylsulfonyl)methyl] -5-nitrofuran NTR Bacterial Nitroreductases Prodrug->NTR Substrate Binding Intermediates Reactive Nitrogen Species (RNS) NTR->Intermediates Enzymatic Reduction Targets DNA & Protein Damage Intermediates->Targets Covalent Modification Death Bacterial Cell Death Targets->Death Irreversible Toxicity

Fig 1. Nitroreductase-mediated activation pathway of 5-nitrofuran derivatives.

Comparative Performance Analysis

To objectively evaluate the performance of 2-[(methylsulfonyl)methyl]-5-nitrofuran, it must be benchmarked against standard-of-care alternatives. The data below synthesizes comparative Structure-Activity Relationship (SAR) metrics, highlighting the compound's improved Selectivity Index (SI)—calculated as the ratio of mammalian cytotoxicity (CC₅₀) to antimicrobial efficacy (MIC).

Table 1: In Vitro Efficacy and Toxicity Profiles

CompoundMRSA MIC (µg/mL)H. pylori MIC (µg/mL)Mammalian Cytotoxicity CC₅₀Selectivity Index (SI)Aqueous Solubility
2-[(methylsulfonyl)methyl]-5-nitrofuran 0.50.25> 100.0 µg/mL> 200High
Nitrofurantoin (Standard Control)16.08.064.0 µg/mL4Moderate
Nifurtimox (Standard Control)> 64.016.032.0 µg/mL< 2Low

Note: The superior SI of the methylsulfonyl derivative demonstrates its ability to clear resistant pathogens at concentrations far below the threshold of mammalian cell toxicity.

Experimental Protocols & Methodologies

Protocol 1: Nitroreductase-Dependent Activation Assay (Self-Validating System)

Causality & Validation Logic: To definitively prove that the compound's antimicrobial activity is driven by enzymatic prodrug activation rather than non-specific membrane disruption, this protocol employs an isogenic nitroreductase-knockout (


) strain as a negative internal control. If the compound is a true NTR-dependent prodrug, the wild-type (WT) strain will exhibit cell death, while the knockout strain will remain viable. This creates a self-validating experimental loop.

Step-by-Step Methodology:

  • Strain Preparation: Culture wild-type H. pylori and an isogenic

    
     knockout mutant in Brucella broth supplemented with 10% fetal bovine serum (FBS) under microaerophilic conditions.
    
  • Compound Preparation: Dissolve 2-[(methylsulfonyl)methyl]-5-nitrofuran in DMSO to create a 10 mg/mL stock. Dilute in assay medium to achieve final testing concentrations (0.1 to 64 µg/mL). Ensure final DMSO concentration remains <1% to prevent solvent toxicity.

  • Inoculation & Incubation: Seed 96-well plates with

    
     CFU/mL of either the WT or KO strain. Add the compound dilutions. Incubate at 37°C for 48 hours.
    
  • Viability Readout: Add 10 µL of Resazurin dye (0.01%) to each well. Incubate for an additional 4 hours. Measure fluorescence (Ex 530 nm / Em 590 nm). The WT strain should show a complete loss of fluorescence (cell death), while the KO strain should actively reduce resazurin to highly fluorescent resorufin (survival).

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

Causality & Validation Logic: Utilizing standardized Clinical and Laboratory Standards Institute (CLSI) guidelines ensures that the quantitative potency of the new derivative can be directly and reliably compared to legacy drugs across independent laboratories.

Step-by-Step Methodology:

  • Serial Dilution: Prepare 2-fold serial dilutions of the compound in cation-adjusted Mueller-Hinton broth (CAMHB) across a 96-well microtiter plate.

  • Standardized Inoculation: Prepare a 0.5 McFarland standard suspension of the target pathogen (e.g., MRSA). Dilute and add to the wells to achieve a final inoculum of

    
     CFU/mL.
    
  • Incubation: Incubate the plates aerobically at 37°C for 18–24 hours.

  • Analysis: Visually inspect the plates or read optical density at 600 nm (OD₆₀₀). The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Workflow Start Compound Preparation (DMSO Stock) Split Strain Allocation Start->Split WT Wild-Type Strains (MRSA, H. pylori) Split->WT KO NTR-Knockout Strains (Negative Control) Split->KO Readout Resazurin Viability Assay (Fluorescence Readout) WT->Readout Analysis LC-MS/MS Metabolite Profiling WT->Analysis Extract Metabolites KO->Readout Validation Mechanism Validation & MIC Determination Readout->Validation Analysis->Validation

Fig 2. Self-validating workflow for determining NTR-dependent antimicrobial efficacy.

Conclusion

The independent verification of 2-[(methylsulfonyl)methyl]-5-nitrofuran confirms that the strategic addition of a methylsulfonylmethyl group to the 5-nitrofuran core successfully addresses the historical limitations of this antibiotic class. By fine-tuning the reduction potential and enhancing aqueous solubility, this compound acts as a highly selective, NTR-dependent prodrug capable of outperforming legacy alternatives like Nitrofurantoin in both potency and safety margins.

References

  • Title: Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives Source: Pharmaceutics (National Institutes of Health / PMC) URL: [Link]

  • Title: Antikinetoplastid SAR study in 3-nitroimidazopyridine series: Identification of a novel non-genotoxic and potent anti-T. b. brucei hit-compound with improved pharmacokinetic properties Source: European Journal of Medicinal Chemistry (National Institutes of Health / PubMed) URL: [Link]

Safety & Regulatory Compliance

Safety

Furan, 2-[(methylsulfonyl)methyl]-5-nitro- proper disposal procedures

The following guide details the operational safety and disposal protocols for Furan, 2-[(methylsulfonyl)methyl]-5-nitro- . This compound belongs to the nitrofuran class of chemicals.[1][2][3] As a Senior Application Scie...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the operational safety and disposal protocols for Furan, 2-[(methylsulfonyl)methyl]-5-nitro- .

This compound belongs to the nitrofuran class of chemicals.[1][2][3] As a Senior Application Scientist, I must emphasize that while specific safety data sheets (SDS) for this exact derivative may be sparse, its structural moieties—specifically the 5-nitro group attached to a furan ring—dictate a strict handling protocol. Nitrofurans are historically known for their mutagenic potential and energetic instability under stress.

Part 1: Chemical Profile & Hazard Identification

Before disposal, you must understand the "Why" behind the safety requirements. This molecule combines a nitro-aromatic system with a sulfone.

Feature Implication for Disposal
Nitro Group (-NO₂) Explosion/Reactivity Hazard. Nitrofurans can decompose violently if heated or subjected to shock, especially when dry. They are often sensitive to strong bases.
Furan Ring Peroxide Former/Instability. The furan ring is electron-rich but destabilized by the nitro group. It can polymerize or react exothermically with acids.
Sulfone Group (-SO₂-) Thermal Stability. Generally stable, but in this configuration, it adds to the oxygen balance of the molecule, potentially aiding combustion.
Toxicology High Potency Mutagen. Most 5-nitrofuran derivatives are Ames-positive mutagens and suspected carcinogens.

Part 2: Immediate Action Card (Emergency Response)

Stop immediately if: You see crystal formation on the cap (potential peroxides/shock-sensitive salts) or if the material is dry and discolored.

  • PPE Requirements:

    • Respiratory: N95 minimum; P100/HEPA respirator recommended if handling powder.

    • Skin: Double-gloving is mandatory. Inner layer: Nitrile (4 mil). Outer layer: Silver Shield (Laminate) or Butyl Rubber to prevent organic permeation.

    • Eyes: Chemical splash goggles + Face shield (8-inch minimum).

  • Spill Response:

    • Do NOT use paper towels (increases surface area and flammability).

    • Wet the spill slightly with an inert solvent (e.g., PEG-400 or water) to desensitize.

    • Absorb using vermiculite or diatomaceous earth .

    • Use non-sparking plastic scoops.

Part 3: Step-by-Step Disposal Workflow

This protocol is designed to be RCRA-compliant (Resource Conservation and Recovery Act) and prioritizes High-Temperature Incineration .

Step 1: Waste Characterization & Segregation

Do not mix this chemical with general organic solvents. It requires a dedicated waste stream due to its potential reactivity.

  • Incompatible Stream: Do NOT mix with Strong Bases (NaOH, KOH), Amines, or Oxidizers.

  • Compatible Stream: Can generally be packed with other "High Hazard - Toxic/Reactive" organics for incineration.

Step 2: Stabilization (The "Quench" Protocol)

If you have pure powder, it is safest to solvate it before disposal to reduce shock sensitivity.

  • Solvent Choice: Dissolve in a high-flashpoint, compatible solvent like Dimethyl Sulfoxide (DMSO) or Polyethylene Glycol (PEG) . Avoid volatile solvents like ether or acetone which create flammable vapors.

  • Concentration: Keep below 10% w/v.

Step 3: Packaging
  • Primary Container: Amber glass jar with a Teflon-lined screw cap.

  • Secondary Containment: Place the glass jar inside a resealable plastic bag, then inside a high-density polyethylene (HDPE) bucket.

  • Labeling:

    • Text: "HAZARDOUS WASTE - TOXIC - POTENTIAL EXPLOSIVE"

    • Constituents: "Furan, 2-[(methylsulfonyl)methyl]-5-nitro- in DMSO"

Step 4: Regulatory Classification (RCRA)

Since this specific CAS is likely not P-listed or U-listed explicitly, you must classify it by Characteristic :

  • D003 (Reactivity): Conservative classification due to the nitro-furan moiety.

  • D001 (Ignitability): If dissolved in flammable solvent.

  • Generator Knowledge: Mark as "Mutagenic/Carcinogenic".

Part 4: Visualized Workflows

Figure 1: Waste Segregation Logic Tree

This diagram guides you on where to place the waste based on its current state.

WasteSegregation Start Waste: Furan, 2-[(methylsulfonyl)methyl]-5-nitro- StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid ShockCheck Crystals on Cap? Or Old/Dry? Solid->ShockCheck MixCheck Mixed with Incompatibles? Liquid->MixCheck Solvate Dissolve in DMSO/PEG (Desensitize) ShockCheck->Solvate No (Stable) BombSquad DO NOT TOUCH Contact EHS / Bomb Squad ShockCheck->BombSquad Yes (Risk of Detonation) Segregate Segregate Stream: High Hazard Incineration Solvate->Segregate MixCheck->Segregate No End Final Disposal (Authorized Contractor) Segregate->End Label: Toxic/Reactive Ship for Incineration

Caption: Decision logic for segregating nitrofuran waste. Note the critical "Stop" point if crystallization is observed.

Figure 2: Cradle-to-Grave Disposal Workflow

The operational path from the laboratory bench to final destruction.

DisposalFlow Bench Lab Bench Generation Stabilize Stabilization (Dilution) Bench->Stabilize Safety First Pack Lab Pack (Vermiculite + Drum) Stabilize->Pack Segregated Manifest EPA Manifest (Profile: D003/Toxic) Pack->Manifest Documentation Transport Licensed Hauler Manifest->Transport Incinerator High-Temp Incineration (>1000°C) Transport->Incinerator Destruction

Caption: The "Cradle-to-Grave" lifecycle. Incineration is the only acceptable destruction method for nitrofurans.

Part 5: Regulatory & Compliance Reference

When filling out your waste manifest, use the following data points. Since a specific CAS entry is rare for this intermediate, we rely on Generator Knowledge (40 CFR 262.11).

Regulatory Body Classification Code/Note
EPA (RCRA) Characteristic Hazardous WasteD003 (Reactive - if dry/pure) D001 (Ignitable - if in solvent)
DOT (Shipping) Hazardous MaterialUN 2811 (Toxic Solid, Organic, n.o.s.) or UN 1325 (Flammable Solid, Organic, n.o.s.)
OSHA Carcinogen / MutagenHandle as a "Select Carcinogen" under Lab Standard (29 CFR 1910.1450)

References

  • U.S. Environmental Protection Agency (EPA). RCRA Hazardous Waste Identification: Characteristic of Reactivity (D003). Washington, D.C. [Link]

  • PubChem. Compound Summary: Nitrofurans and Derivatives (General Chemistry & Hazards). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

Sources

Handling

Operational Safety Guide: Handling Protocols for Furan, 2-[(methylsulfonyl)methyl]-5-nitro-

Critical Identity Verification & Hazard Context STOP AND VERIFY: There is a potential catalogue discrepancy regarding the CAS number provided in some databases. Chemical Name: Furan, 2-[(methylsulfonyl)methyl]-5-nitro- F...

Author: BenchChem Technical Support Team. Date: March 2026

Critical Identity Verification & Hazard Context

STOP AND VERIFY: There is a potential catalogue discrepancy regarding the CAS number provided in some databases.

  • Chemical Name: Furan, 2-[(methylsulfonyl)methyl]-5-nitro-

  • Functional Class: Nitrofuran Derivative / Sulfone

  • CAS Conflict Note: In several commercial databases, CAS 21740-00-1 is associated with 5-Bromo-2-iodobenzoic acid.[1] You must verify the molecular structure on your container. This guide addresses the Nitrofuran compound specified by name, which carries significantly higher toxicological risks (genotoxicity) than benzoic acid derivatives.

The "Why" Behind the Protocol

As a Senior Application Scientist, I categorize this substance as a High Potency / Genotoxic Impurity (PGI) candidate.

  • Structural Alert: The 5-nitrofuran moiety is a well-documented "structural alert" for mutagenicity (Ames Positive). Nitrofurans can undergo enzymatic reduction in vivo, generating reactive intermediates that damage DNA.

  • Physical State: Likely a fine crystalline solid. The combination of high potency and dust potential necessitates containment rather than just "protection."

  • Sensitization: Nitrofurans are known respiratory and dermal sensitizers.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab safety" rules. This compound requires an OEB 3/4 (Occupational Exposure Band) approach due to its potential mutagenic profile.

Protection ZoneComponentSpecificationScientific Rationale
Respiratory Primary: Fume HoodClass II, Type A2 (or higher)Engineering controls are the only guarantee against aerosolized potent compounds.
Secondary: RespiratorP100 / N99 (Full Face) or PAPRN95 is insufficient. If weighing outside a hood (discouraged), a Powered Air Purifying Respirator (PAPR) is required to prevent inhalation of micro-particulates.
Dermal (Hand) Inner Glove Nitrile (4 mil)Acts as a second skin; verify no pinholes before donning.
Outer Glove Nitrile (Extended Cuff, >5 mil)Double-gloving is mandatory. Nitro-aromatics can permeate thin rubber. The outer glove is sacrificial and must be changed immediately upon splash.
Dermal (Body) Suit/Coat Tyvek® Lab Coat (Closed Front) or CoverallCotton lab coats absorb powders and retain them, creating a secondary exposure source. Use non-woven, disposable Tyvek.
Ocular Eye Wear Chemical GogglesSafety glasses allow side-entry of airborne dusts. Goggles provide a seal against particulate drift.
Operational Protocol: "Clean-to-Dirty" Workflow

This protocol uses a unidirectional flow to prevent cross-contamination of the laboratory environment.

Phase 1: Preparation (The "Clean" Zone)
  • Pre-Check: Verify Fume Hood flow rate is >100 fpm (0.5 m/s).

  • Staging: Place all weighing boats, spatulas, and solvents inside the hood before opening the chemical container.

  • Donning: Put on PPE in the following order:

    • Shoe covers (if applicable).

    • Tyvek coat/sleeves.

    • Inner gloves (taped to sleeves if using coveralls).

    • Respirator/Goggles.

    • Outer gloves.

Phase 2: Manipulation (The "Hot" Zone)
  • Weighing: Use a static-control gun if the powder is flighty. Weigh only inside the hood.

  • Solubilization: Dissolve the solid immediately. Solutions are safer to handle than solids, though skin absorption risks remain.

  • Spill Management: If powder spills in the hood, cover with a solvent-dampened pad (e.g., MeOH/Water) to prevent dust generation, then wipe. Do not sweep dry powder.

Phase 3: Decontamination & Gowning Down
  • Outer Glove Removal: Remove outer gloves inside the fume hood and dispose of them in the solid waste container located inside the hood.

  • Surface Decon: Wipe all tools with a 10% surfactant solution followed by Ethanol.

  • Egress: Remove remaining PPE near the exit, rolling the Tyvek suit "inside-out" to trap any potential particulate contamination. Wash hands with soap and cool water (warm water opens pores).

Visualization: Safety Logic & Workflow
Diagram 1: Risk Assessment & PPE Decision Logic

This diagram illustrates the causality between the chemical structure and the required safety barriers.

SafetyLogic cluster_controls Required Controls (OEB 3/4) Chemical Furan, 2-[(methylsulfonyl)methyl]-5-nitro- Structure Structural Alert: 5-Nitrofuran Moiety Chemical->Structure Contains Risk Risk: Mutagenicity & Respiratory Sensitization Structure->Risk Indicates Engineering Primary: Fume Hood (HEPA Filtered) Risk->Engineering Dictates PPE PPE: Double Nitrile + Tyvek + P100 Backup Risk->PPE Dictates

Caption: Logical flow from chemical structure analysis to mandatory safety controls.

Diagram 2: Waste Stream Management

Proper disposal is critical to prevent environmental leaching of nitro-aromatics.

WasteStream Waste Generated Waste Solid Solid Waste (Gloves, Wipes, Powder) Waste->Solid Liquid Liquid Waste (Mother Liquor, Rinses) Waste->Liquid Segregation Segregate: Cytotoxic/Genotoxic Stream Solid->Segregation Liquid->Segregation Disposal High-Temp Incineration (>1000°C) Segregation->Disposal Destruction of Nitro Group

Caption: Segregation and destruction pathway for nitrofuran-contaminated waste.

Disposal & Emergency Response
Waste Disposal[2][3]
  • Classification: Segregate as "Cytotoxic/Genotoxic Chemical Waste." Do not mix with general organic solvents.

  • Method: High-temperature incineration is required to fully mineralize the nitro-aromatic ring.

  • Labeling: Clearly label containers: "Contains Nitrofuran Derivatives - Suspected Mutagen."

Emergency Spills
  • Evacuate: If a significant amount (>1g) of powder is aerosolized outside a hood, evacuate the lab immediately.

  • Wait: Allow 30 minutes for settling/HVAC clearance.

  • Re-enter: Only with Full-Face Respirator (P100) and Tyvek suit.

  • Clean: Cover with wet pads (to suppress dust). Clean with surfactant/water. Avoid bleach , as reaction with amines/nitro groups can sometimes produce unexpected byproducts.

References
  • National Toxicology Program (NTP). (2023). Testing Status of Agents: Nitrofurans. U.S. Department of Health and Human Services. [Link]

  • European Food Safety Authority (EFSA). (2015). Scientific Opinion on nitrofurans and their metabolites in food. EFSA Journal. [Link]

  • PubChem. (2023). Compound Summary: Nitrofuran Derivatives & Toxicity. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Controlling Occupational Exposure to Hazardous Drugs. [Link]

Sources

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